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  • Product: Mebeverine acid-d5 (hydrochloride)

Core Science & Biosynthesis

Foundational

Precision Bioanalysis of Antispasmodics: The Role of Deuterated Mebeverine Acid (Mebeverine Acid-d5)

[1][2] Executive Summary In the pharmacokinetic (PK) profiling of Mebeverine, the parent compound is rarely the analytical target due to its rapid first-pass hydrolysis.[1] The primary circulating biomarkers are its meta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the pharmacokinetic (PK) profiling of Mebeverine, the parent compound is rarely the analytical target due to its rapid first-pass hydrolysis.[1] The primary circulating biomarkers are its metabolites: Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) .[1]

Mebeverine Acid-d5 serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of MAC in biological matrices.[1] Its deuteration provides a mass-shifted reference that behaves identically to the analyte during extraction and chromatography but remains spectrally distinct during mass spectrometry detection.[1] This guide details the mechanistic necessity of Mebeverine Acid-d5, its application in LC-MS/MS workflows, and the chemical principles governing its use.[1]

The Biochemistry of Mebeverine: Why Monitor the Acid?

To understand the purpose of the reagent, one must first understand the analyte.[1] Mebeverine is an ester-based antispasmodic.[1][2][3] Upon oral administration, it undergoes rapid hydrolysis by plasma esterases.[1]

Metabolic Pathway

The parent drug is cleaved into Veratric Acid and Mebeverine Alcohol .[1][2][3][4] Crucially, Mebeverine Alcohol is further oxidized to form Mebeverine Acid (MAC) , a carboxylic acid metabolite.[1] This secondary metabolite, along with its demethylated counterpart (DMAC), represents the stable, circulating form of the drug in human plasma.[1]

  • Parent Drug: Mebeverine (Undetectable/Transient)[1][5]

  • Primary Analyte: Mebeverine Acid (MAC)[1][6]

  • Internal Standard: Mebeverine Acid-d5

Pathway Visualization

The following diagram illustrates the metabolic cascade and the specific structural locus of the "Acid" metabolite.

MebeverineMetabolism Parent Mebeverine (Parent Ester) Hydrolysis Ester Hydrolysis (Rapid First-Pass) Parent->Hydrolysis Veratric Veratric Acid Hydrolysis->Veratric Alcohol Mebeverine Alcohol (Intermediate) Hydrolysis->Alcohol Oxidation Oxidation Alcohol->Oxidation MAC Mebeverine Acid (MAC) (Target Analyte) Oxidation->MAC DMAC Desmethyl-MAC (Secondary Metabolite) MAC->DMAC Demethylation

Figure 1: Metabolic pathway of Mebeverine showing the formation of the target analyte, Mebeverine Acid (MAC).[1][2]

The Physics of Deuteration: Mebeverine Acid-d5[2]

Mebeverine Acid-d5 is a synthetic analogue of MAC where five hydrogen atoms (


) are replaced by deuterium (

or D).[1]
Structural Modification

The label is typically located on the N-ethyl group or the phenyl ring .[1]

  • Chemical Formula (Unlabeled):

    
     (Monoisotopic Mass: ~279.18 Da)[1]
    
  • Chemical Formula (d5-Labeled):

    
     (Monoisotopic Mass: ~284.21 Da)[1]
    
The +5 Da Mass Shift

The purpose of the "d5" modification is to create a Mass Shift (+5 Da) .[1] In Triple Quadrupole (QqQ) Mass Spectrometry, this allows the instrument to distinguish the Internal Standard (IS) from the Analyte (MAC) and the natural isotopes of the analyte.[1]

ParameterMebeverine Acid (Analyte)Mebeverine Acid-d5 (IS)Purpose
Precursor Ion (Q1) m/z 280.2 [M+H]+m/z 285.2 [M+H]+Separation in Mass Domain
Product Ion (Q3) m/z 91.1 (Tropylium)m/z 96.1 (d5-Tropylium)Specificity in Detection
Retention Time ~3.5 min~3.5 minCo-elution for Correction
Why Not Use a Structural Analog?

In older methods, researchers might use a similar chemical (e.g., Verapamil) as an internal standard.[1] This is flawed. A structural analog will elute at a different time and possess different ionization properties.[1] Mebeverine Acid-d5 is chemically identical to the analyte but physically heavier.[1] It corrects for errors because it behaves exactly like the analyte.

Primary Application: LC-MS/MS Bioanalysis

The definitive purpose of Mebeverine Acid-d5 is to facilitate Isotope Dilution Mass Spectrometry (IDMS) .[1] This technique corrects for two major sources of error in bioanalysis: Matrix Effects and Recovery Losses .[1]

Correcting Matrix Effects (Ion Suppression)

Biological samples (plasma/urine) contain phospholipids and salts that can suppress the ionization of the target molecule in the MS source.[1]

  • Without d5-IS: If the plasma suppresses the signal by 30%, the calculated concentration is 30% lower than reality.[1]

  • With d5-IS: Since the d5-IS co-elutes (comes out at the same time) as the analyte, it suffers the exact same 30% suppression.[1] The ratio of Analyte/IS remains constant, yielding the correct concentration.[1]

Correcting Extraction Recovery

During sample preparation (e.g., Protein Precipitation), some analyte is inevitably lost.[1]

  • Mechanism: The d5-IS is spiked into the sample before extraction.[1] If 10% of the analyte is lost during pipetting or centrifugation, 10% of the d5-IS is also lost.[1] The ratio remains preserved.

Experimental Protocol: Quantification in Human Plasma

The following protocol outlines the industry-standard workflow for using Mebeverine Acid-d5 in a regulated bioanalytical setting (GLP).

Reagents & Standards
  • Analyte: Mebeverine Acid (Reference Standard).[1][2][5][7]

  • Internal Standard: Mebeverine Acid-d5 (Isotopic Purity >99%).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Workflow

Step 1: Stock Preparation Dissolve Mebeverine Acid-d5 in Methanol to create a 1.0 mg/mL stock solution.[1] Store at -20°C.

  • Note: Deuterium exchange can occur in protic solvents if the label is on an exchangeable position (e.g., -OH, -NH).[1] Ensure the d5 label is on the carbon skeleton (non-exchangeable).[1]

Step 2: Spiking (The Critical Step) Add 50 µL of Plasma sample to a 96-well plate.[1] Immediately add 20 µL of Mebeverine Acid-d5 Working Solution (e.g., 500 ng/mL) to every well (Standards, QCs, and Unknowns).

  • Logic: From this moment on, the IS tracks the Analyte.[1]

Step 3: Protein Precipitation (PPT) Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.[1] Vortex for 5 minutes @ 1200 RPM. Centrifuge for 10 minutes @ 4000 g.

Step 4: LC-MS/MS Analysis Inject 5 µL of the supernatant onto a C18 Column (e.g., Waters BEH C18).[1] Run a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Analytical Workflow Diagram

LCMSWorkflow Sample Patient Plasma (Contains Unknown MAC) Spike Spike IS (Add Mebeverine Acid-d5) Sample->Spike Extract Protein Precipitation (Acetonitrile + Vortex) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data

Figure 2: Bioanalytical workflow utilizing Mebeverine Acid-d5 for error correction.

Synthesis & Stability Considerations

Synthesis Route

Mebeverine Acid-d5 is typically synthesized via the alkylation of a veratric acid derivative with a deuterated ethylamine or a deuterated alkyl halide .[1]

  • Precursor: 4-methoxy-phenylacetone.[1][8]

  • Label Source: Ethylamine-d5 (

    
    ).[1]
    
  • Reaction: Reductive amination.[1][8]

Isotopic Stability

Researchers must ensure the d5 label is stable.[1] Labels adjacent to carbonyls or amines can sometimes undergo H/D exchange in acidic buffers.[1]

  • Validation Check: Incubate Mebeverine Acid-d5 in plasma for 24 hours at 37°C. Analyze via MS to check for "M-1" or "M-2" peaks, which would indicate loss of deuterium.[1] High-quality commercial standards place the deuterium on the ethyl chain to prevent this exchange.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 20556914, Mebeverine Acid. Retrieved from [Link][1]

  • Appolonova, S. A., et al. (2017).[1][6] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Moskaleva, N. E., et al. (2024).[1] Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. IAEA / INIS.[1] Retrieved from [Link][1]

Sources

Exploratory

Executive Summary: The Critical Role of Mebeverine Acid-d5

Technical Guide: Validating Mebeverine Acid-d5 (HCl) Reference Standards in Bioanalytical Workflows In the bioanalysis of the antispasmodic drug Mebeverine , the parent compound is often undetectable in plasma due to rap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating Mebeverine Acid-d5 (HCl) Reference Standards in Bioanalytical Workflows

In the bioanalysis of the antispasmodic drug Mebeverine , the parent compound is often undetectable in plasma due to rapid and extensive first-pass metabolism. The primary circulating metabolite is Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid). Consequently, pharmacokinetic (PK) studies rely almost exclusively on quantifying Mebeverine Acid rather than the parent drug.

Mebeverine Acid-d5 (hydrochloride) is the gold-standard Stable Isotope Labeled (SIL) Internal Standard (IS) for these assays. Its specific deuteration on the N-ethyl group provides a +5 Da mass shift, ensuring optimal separation from the analyte’s natural isotopic envelope while mimicking its ionization and chromatographic behavior perfectly.

This guide details how to interpret the Certificate of Analysis (CoA) for this reference standard, calculate the precise salt correction factors, and validate its performance in LC-MS/MS workflows.

Metabolic Context & Chemical Identity

To validate the standard, one must first understand its biological origin. Mebeverine undergoes ester hydrolysis to form Mebeverine Alcohol, which is subsequently oxidized to Mebeverine Acid.[1]

Figure 1: Mebeverine Metabolic Pathway & IS Placement

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) Veratric Veratric Acid (Byproduct) Mebeverine->Veratric MebAlcohol Mebeverine Alcohol (Transient Intermediate) Mebeverine->MebAlcohol Ester Hydrolysis (Rapid First-Pass) MebAcid Mebeverine Acid (Primary Analyte) MebAlcohol->MebAcid Oxidation (Main Circulating Form) IS Mebeverine Acid-d5 (IS) (Reference Standard) IS->MebAcid Quantification Reference

Caption: Mebeverine is rapidly metabolized to Mebeverine Acid. The d5-IS mimics this final metabolite for accurate LC-MS quantification.

Decoding the Certificate of Analysis (CoA)

The CoA is not just a receipt; it is the source code for your quantification equations. Below are the critical parameters for Mebeverine Acid-d5 (HCl) and how to apply them.

Chemical & Isotopic Identity
ParameterSpecificationTechnical Insight
Chemical Name Mebeverine Acid-d5 HClThe "Acid" refers to the carboxylic acid moiety; "HCl" indicates the salt form.
Structure N-Ethyl-d5 labelThe 5 deuterium atoms are located on the ethyl chain attached to the nitrogen. This position is metabolically stable and non-exchangeable.
Molecular Formula C₁₆H₂₀D₅NO₃[2] · HClCrucial: Ensure your calculations include the HCl.
Molecular Weight 320.87 g/mol Used for molarity calculations. (Free Base MW ≈ 284.41).
Purity Parameters & Correction Factors

Researchers often make the mistake of weighing the solid as if it were 100% pure free base. You must apply a Correction Factor (CF) derived from the CoA.



  • Chemical Purity (HPLC): Typically >98%. This represents the chromatographic purity (absence of side-reaction byproducts).

  • Isotopic Purity (Enrichment): Typically ≥99% deuterated forms (d5).

    • Risk: If the CoA shows significant d0 (unlabeled) presence, the IS will contribute to the analyte signal, causing a positive bias in the Lower Limit of Quantification (LLOQ).

  • Salt Factor (Stoichiometry):

    • The ratio of Free Base to Salt.[3]

    • Calculation:

      
      .
      
    • Action: If you weigh 1.00 mg of the salt, you only have 0.886 mg of the active Mebeverine Acid-d5.

Technical Deep Dive: The "Cross-Talk" Phenomenon

In LC-MS/MS, "cross-talk" occurs when the isotopic envelope of the IS overlaps with the analyte, or vice versa.

  • Analyte to IS (M+5 contribution): The natural isotope abundance of unlabeled Mebeverine Acid (C₁₆H₂₅NO₃) at M+5 is negligible. High concentrations of analyte will not interfere with the IS channel.

  • IS to Analyte (d0 contribution): This is the critical risk. If the Mebeverine Acid-d5 contains traces of d0 (unlabeled), it will appear in the analyte channel.

    • Validation Step: Inject a "Zero Sample" (Matrix + IS, no Analyte). Any peak at the analyte transition indicates IS impurity (d0). The signal must be <20% of the LLOQ.

Experimental Workflow: From CoA to Stock Solution

This protocol ensures the reference standard is prepared correctly for bioanalysis.

Step 1: Weighing & Solubilization
  • Solubility: Mebeverine Acid-d5 HCl is a polar salt. It is freely soluble in Methanol (MeOH) and Water .

  • Solvent Choice: Use 100% Methanol for the primary stock to prevent hydrolysis or bacterial growth during storage (-20°C).

Step 2: Calculation (Example)
  • Target: Prepare 10 mL of 1.0 mg/mL (Free Base equivalent) stock.

  • CoA Data: Purity = 99.5%, Water = 0.5%, Salt Form = HCl (MW 320.87).

  • Required Mass (Free Base): 10 mg.

  • Calculation:

    
    
    
Step 3: Validation (IS Interference Test)

Before running samples, verify the IS integrity.

  • Blank: Extracted matrix (Plasma) only.

  • Zero: Extracted matrix + IS (at working concentration).

  • LLOQ: Extracted matrix + Analyte (at LLOQ) + IS.

  • Criteria: The analyte peak area in the Zero sample must be

    
     of the analyte peak area in the LLOQ  sample.
    

Visualization: CoA Verification Workflow

Figure 2: Decision Tree for Reference Standard Validation

CoA_Validation Start Receive Mebeverine Acid-d5 (HCl) Vial CheckSalt Check Salt Form (Is it HCl?) Start->CheckSalt CalcMW Calculate Salt Factor (Free Base MW / Salt MW) CheckSalt->CalcMW CheckIso Check Isotopic Purity (Is d0 < 0.5%?) CalcMW->CheckIso Weigh Weigh & Dissolve (Apply Purity/Salt Corrections) CheckIso->Weigh Yes Fail Fail: Signal > 20% LLOQ Request New Batch/Purify CheckIso->Fail No (High d0) ISTest Run IS Interference Test (Zero Sample) Weigh->ISTest Pass Pass: Signal < 20% LLOQ Proceed to Method Validation ISTest->Pass Clean Channel ISTest->Fail Interference Detected

Caption: Step-by-step logic for validating the Mebeverine Acid-d5 reference standard before use in GLP studies.

References

  • Stockis, A., et al. (2002).[1][4] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1][4][5] Journal of Pharmaceutical and Biomedical Analysis.

  • MedChemExpress. (2024). "Mebeverine acid-d5 hydrochloride Product Information." MedChemExpress Catalog.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.

  • Axios Research. (2024). "Mebeverine HCl and Metabolite Standards." Axios Research Catalog.

Sources

Foundational

Introduction: The Rationale for Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of Mebeverine Acid-d5 In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable tools.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Mebeverine Acid-d5

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable tools.[1] They provide the highest possible accuracy for quantitative bioanalysis using mass spectrometry by co-eluting with the analyte of interest, thus compensating for variations in sample preparation and instrument response.[2][3][4] Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive first-pass metabolism, making direct measurement of the parent drug in plasma challenging.[5][6] Its primary circulating metabolite, Mebeverine acid, serves as a crucial marker for assessing oral exposure.[6][7]

This guide provides a comprehensive technical overview of the synthesis and characterization of Mebeverine acid-d5, a deuterated analog of this key metabolite. The incorporation of five deuterium atoms onto the ethyl group offers a significant mass shift (5 Da), ideal for preventing isotopic crosstalk in mass spectrometry-based assays, without altering the compound's physicochemical properties.[8] We will explore the strategic considerations behind the synthetic route, the imperative for multi-technique characterization, and the establishment of self-validating protocols that ensure the final product's identity, purity, and isotopic integrity meet the stringent requirements of regulatory submissions and advanced research.

Part 1: Synthetic Strategy and Execution

Causality of the Synthetic Design

The synthesis of Mebeverine acid-d5 is predicated on the strategic introduction of a deuterated moiety in a manner that is both efficient and minimizes isotopic scrambling. The target molecule's IUPAC name, 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid, explicitly dictates that the five deuterium atoms reside on the ethyl group.[] This informs our selection of a deuterated starting material.

A logical and robust approach is a convergent synthesis involving two key fragments: a deuterated amine and a suitable electrophile containing the butanoic acid backbone. Reductive amination is a field-proven method for forming the crucial secondary amine bond. By reacting 1-(4-methoxyphenyl)propan-2-one with commercially available ethyl-d5-amine, we can efficiently construct the core amine intermediate. Subsequent alkylation with an ethyl 4-bromobutanoate followed by ester hydrolysis yields the target acid. This strategy is superior to late-stage H/D exchange methods, which often result in a broad distribution of isotopologues and a lack of positional control.[10]

Visualizing the Synthetic Workflow

The following diagram outlines the selected synthetic pathway, emphasizing the key transformations and intermediates.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates A 1-(4-methoxyphenyl)propan-2-one Step1 Reductive Amination (Reagent: NaBH(OAc)3) A->Step1 B Ethyl-d5-amine (CD3CD2NH2) B->Step1 C Ethyl 4-bromobutanoate Step2 N-Alkylation (Base: K2CO3, Solvent: ACN) C->Step2 Int1 N-(ethyl-d5)-1-(4-methoxyphenyl)propan-2-amine Step1->Int1 Int2 Ethyl 4-((ethyl-d5)(1-(4-methoxyphenyl) propan-2-yl)amino)butanoate Step2->Int2 Step3 Ester Hydrolysis (Reagent: LiOH, Solvent: THF/H2O) Final Final Product: Mebeverine acid-d5 Step3->Final Int1->Step2 Int2->Step3

Caption: Synthetic pathway for Mebeverine acid-d5.

Detailed Experimental Protocol: Synthesis

Step 1: Reductive Amination to form N-(ethyl-d5)-1-(4-methoxyphenyl)propan-2-amine

  • To a stirred solution of 1-(4-methoxyphenyl)propan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g), add ethyl-d5-amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 25°C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine intermediate, which can be used in the next step without further purification.

Step 2: N-Alkylation

  • Dissolve the crude amine intermediate (1.0 eq) in acetonitrile (ACN, 10 mL/g).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and ethyl 4-bromobutanoate (1.2 eq).

  • Heat the mixture to 70-75°C and stir for 8-12 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains the deuterated ester intermediate.

Step 3: Ester Hydrolysis and Purification

  • Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the hydrolysis by LC-MS. Upon completion, adjust the pH to ~5-6 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude Mebeverine acid-d5.

  • Purify the crude product via preparative reverse-phase HPLC to achieve high chemical purity.

Part 2: Comprehensive Characterization & Quality Control

A single analytical technique is insufficient to fully characterize a deuterated active pharmaceutical ingredient (API).[11] A multi-faceted, orthogonal approach is required to create a self-validating system where data from each analysis corroborates the others, ensuring absolute confidence in the final product's quality.[12]

The Analytical Triad: HPLC, MS, and NMR

Our characterization workflow is built on three pillars:

  • High-Performance Liquid Chromatography (HPLC): Establishes chemical purity by separating the target compound from any process-related impurities or starting materials.[13]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and provides a detailed analysis of the isotopic distribution (isotopologue profile).[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and verifies the precise location of deuterium incorporation.[1][16][17]

Visualizing the Analytical Workflow

Analytical_Workflow cluster_analysis Orthogonal Analytical Techniques cluster_results Data Outputs Input Synthesized & Purified Mebeverine Acid-d5 HPLC HPLC-UV (Purity Assessment) Input->HPLC MS LC-HRMS (Identity & Isotopic Distribution) Input->MS NMR ¹H and ²H NMR (Structural Confirmation) Input->NMR Purity Chemical Purity (%) HPLC->Purity Mass Accurate Mass [M+H]⁺ MS->Mass Isotopes Isotopologue Profile (d0-d5 Abundance) MS->Isotopes Structure Signal Attenuation (¹H) Signal Presence (²H) NMR->Structure Output Certificate of Analysis (CoA) (Final Quality Verification) Purity->Output Mass->Output Isotopes->Output Structure->Output

Caption: Comprehensive analytical workflow for Mebeverine acid-d5.

Data Presentation & Interpretation

The quality of Mebeverine acid-d5 is defined by its physicochemical properties, chemical purity, and isotopic enrichment.

Table 1: Physicochemical Properties

Property Mebeverine Acid Mebeverine Acid-d5
IUPAC Name 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[]
Molecular Formula C₁₆H₂₅NO₃ C₁₆H₂₀D₅NO₃

| Molecular Weight | 279.38 | 284.41 |

Table 2: Expected High-Resolution Mass Spectrometry Data

Species Theoretical Exact Mass [M+H]⁺ Observed Mass Shift (Da)
Mebeverine Acid (d0) 280.1907 N/A

| Mebeverine Acid-d5 | 285.2222 | +5.0315 |

Rationale: The observed mass must be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass to confirm the elemental composition. The mass shift of ~5.03 Da is a primary confirmation of successful deuteration.[15]

Table 3: Representative HPLC Purity Data

Peak ID Retention Time (min) Area (%) Identity
1 4.75 99.85 Mebeverine acid-d5
2 5.91 0.15 Process Impurity A

| Total | | 100.0 | |

Rationale: HPLC with UV detection is the gold standard for assessing chemical purity. The goal is typically ≥98% purity, ensuring that the material is free from significant levels of non-isotopic impurities.[18][19]

Table 4: Representative Isotopic Enrichment Data from HRMS

Isotopologue Relative Abundance (%)
d0 (unlabeled) 0.05
d1 0.10
d2 0.25
d3 0.60
d4 2.50
d5 (target) 96.50

| Isotopic Purity (%) | 99.5% |

Rationale: It is practically impossible to synthesize a compound with 100% isotopic purity.[14] Regulatory agencies require a rigorous analysis of the isotopologue distribution.[20] Isotopic Purity (or Enrichment) is often defined as the percentage of deuterium at the labeled positions. It is calculated from the species abundance data and is a critical quality attribute.

Detailed Experimental Protocols: Characterization

Protocol 1: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[18]

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks and report the area percentage of the main peak as the chemical purity.

Protocol 2: LC-HRMS Analysis for Identity and Isotopic Distribution

  • System: Thermo Scientific Orbitrap Exploris or equivalent, coupled to a Vanquish HPLC system.

  • Chromatography: Use the same HPLC method as described in Protocol 1 to ensure peak separation.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Full scan MS from m/z 150-500 at a resolution of >60,000.

  • Data Analysis:

    • Confirm the accurate mass of the [M+H]⁺ ion for the d5 species (expected m/z 285.2222).

    • Extract the ion chromatograms for all expected isotopologues (d0 to d5).

    • Integrate the peak areas for each isotopologue and calculate their relative abundance to determine the isotopic distribution profile.[15]

Protocol 3: NMR for Structural Confirmation

  • System: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).

  • ¹H-NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected Result: The signals corresponding to the ethyl group protons (-CH₂- and -CH₃) will be significantly diminished or absent compared to the spectrum of an authentic, non-deuterated standard of Mebeverine acid. All other proton signals should remain intact and integrate correctly. This provides definitive evidence for the site of deuteration.[11]

  • ²H-NMR (Deuterium) Analysis:

    • Acquire a deuterium spectrum.

    • Expected Result: Two distinct signals will be observed in the aliphatic region, corresponding to the -CD₂- and -CD₃- groups. This directly confirms the presence and chemical environment of the incorporated deuterium atoms.[16][21][22]

Conclusion

The successful synthesis and rigorous characterization of Mebeverine acid-d5 is a process governed by precise chemical strategy and a multi-faceted analytical validation system. By employing a convergent synthesis that introduces the deuterated moiety early, we ensure high isotopic incorporation at the specific desired location. The subsequent orthogonal characterization by HPLC, HRMS, and NMR provides a self-validating dataset that confirms the molecule's chemical purity, molecular identity, and isotopic integrity. This robust, evidence-based approach yields a high-quality internal standard that is fit-for-purpose in demanding bioanalytical and pharmacokinetic studies, ultimately contributing to the generation of reliable and defensible scientific data.

References

  • Deuterium NMR. Wikipedia. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

  • Mebeverine Acid-D5 (HCl). Veeprho. Available from: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. 2024. Available from: [Link]

  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-LC-MS and NMR. RSC Publishing. 2023. Available from: [Link]

  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. 2021. Available from: [Link]

  • Deuterium nuclear magnetic resonance spectroscopy. 1-Larmor frequency ratio, referencing and chemical shift. Columbia University. Available from: [Link]

  • The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. 2017. Available from: [Link]

  • Designing chemical systems for precision deuteration of medicinal building blocks. Available from: [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

  • Mebeverine. PubChem - NIH. Available from: [Link]

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. 2024. Available from: [Link]

  • Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis. 2002. Available from: [Link]

  • The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. 2017. Available from: [Link]

  • Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. 2025. Available from: [Link]

  • An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. 2021. Available from: [Link]

  • Synthesis of deuterated metabolites. Hypha Discovery. Available from: [Link]

  • An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. Available from: [Link]

  • Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. PubMed. Available from: [Link]

  • Mebeverine HCl RP-HPLC Analysis. 2024. Available from: [Link]

  • Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. 2018. Available from: [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. PMC. Available from: [Link]

  • A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Pakistan Journal of Pharmaceutical Sciences. 2005. Available from: [Link]

Sources

Exploratory

A Technical Guide to Mebeverine Acid-d5 Hydrochloride: Sourcing and Application as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Mebeverine, an antispasmodic agent, is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Following oral adm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine, an antispasmodic agent, is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Following oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases, into veratric acid and mebeverine alcohol.[3][4][5] Mebeverine acid is a subsequent key circulating metabolite and serves as a critical biomarker for assessing oral exposure to the parent drug.[4][6] Accurate quantification of mebeverine and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies.

The inherent variability of sample preparation and potential for matrix effects in complex biological samples necessitates the use of a reliable internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis, as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby correcting for analytical variability.[2] Mebeverine acid-d5 hydrochloride, a deuterium-labeled analog of mebeverine acid, is an ideal internal standard for the precise quantification of mebeverine metabolites.[3][6][7]

This in-depth technical guide provides a comprehensive overview of reputable suppliers of Mebeverine acid-d5 hydrochloride, its critical role in bioanalytical method development, and a detailed experimental protocol for its application in pharmacokinetic studies.

Sourcing Mebeverine Acid-d5 Hydrochloride: A Comparative Overview of Suppliers

The selection of a high-quality, reliable source for analytical standards is a critical first step in any quantitative bioanalytical workflow. The following table provides a comparative overview of prominent suppliers of Mebeverine acid-d5 hydrochloride and related deuterium-labeled compounds. While pricing is often subject to quotation, this table summarizes key information to aid in the procurement process.

SupplierProduct Name(s)PurityAdditional Information
Simson Pharma Limited Mebeverine Acid-d5 HydrochlorideHigh quality, accompanied by a Certificate of Analysis.Also offers Mebeverine Acid D5. Pricing is competitive.
MedChemExpress (MCE) Mebeverine acid-d5 hydrochloride≥98.0%[8]Provides a comprehensive data sheet, SDS, COA, HNMR, and LCMS data.[6] Also offers other related labeled compounds like O-Desmethyl Mebeverine acid D5.[9] For research use only.[6]
Veeprho Mebeverine Acid-D5 (HCl)High purity, suitable as an internal standard.States it is a deuterium-labeled analog of Mebeverine used as an internal standard in analytical and pharmacokinetic research.[7] Offers a range of other Mebeverine impurities and labeled compounds.[7]
Acanthus Research Mebeverine Acid-D5Not specified, but offered as a reference standard.Also provides other related compounds such as Mebeverine-D5 Hydrochloride and Mebeverine Alcohol-D5.[10]
BOC Sciences Mebeverine Acid-[d5]>95%Provides detailed chemical properties and storage information.[]
Daicel Pharma Standards Mebeverine acid D5High purity, provided with a detailed Certificate of Analysis (CoA).CoA includes data from 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[12]

Note: Pricing for these specialized chemical standards is typically not listed publicly and requires a formal quotation request from the respective supplier. It is recommended to contact multiple suppliers to compare pricing and availability.

The Critical Role of Deuterium-Labeled Internal Standards in Bioanalysis

The fundamental principle behind using a stable isotope-labeled internal standard is to introduce a compound that behaves identically to the analyte of interest throughout the analytical process but is distinguishable by the mass spectrometer.

// Styling Plasma [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS_Addition [fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [fillcolor="#EA4335", fontcolor="#FFFFFF"]; LC_Separation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .dot Figure 1: Workflow for bioanalytical quantification using a deuterium-labeled internal standard.

The deuterium atoms in Mebeverine acid-d5 hydrochloride increase its mass-to-charge ratio (m/z) without significantly altering its chemical properties. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while both exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations in sample handling or instrument response are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Mebeverine Metabolites in Human Plasma using HPLC-MS/MS with Mebeverine Acid-d5 Hydrochloride as an Internal Standard

This protocol is adapted from a validated method for the determination of mebeverine metabolites in human plasma.[3]

Materials and Reagents
  • Analytes: Mebeverine acid, Desmethyl mebeverine acid

  • Internal Standards: Mebeverine acid-d5 hydrochloride, Desmethyl mebeverine acid-d5 (if also quantifying this metabolite)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized, 18 MΩ·cm)

  • Reagents: Formic acid

  • Biological Matrix: Blank human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards (analytes and internal standards) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare working solutions by appropriate dilution of the stock solutions in methanol.

  • Internal Standard Working Solution: Prepare a combined internal standard working solution containing Mebeverine acid-d5 hydrochloride (and other internal standards if applicable) at a suitable concentration (e.g., 500 ng/mL) by diluting the stock solutions with methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the analyte working solutions to achieve a concentration range of 10–2000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of the internal standard working solution.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate plasma proteins.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard Solution (400 µL) start->add_is vortex1 Vortex (30 seconds) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8).[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. Determine the concentrations of the unknown samples from the calibration curve.

Conclusion

Mebeverine acid-d5 hydrochloride is an indispensable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data, which is crucial for regulatory submissions and a thorough understanding of the drug's behavior in the human body. By carefully selecting a reputable supplier and implementing a robust, validated analytical method, researchers can confidently quantify mebeverine metabolites and advance their drug development programs.

References

  • Veeprho. Mebeverine Acid-D5 (HCl). [Link]

  • The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. M J phar. 2017;2(1):010. [Link]

  • Acanthus Research. Mebeverine Acid-D5. [Link]

  • Phanikumar, V. S. R. N., and G. Veera Raghava Sharma. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.
  • Phanikumar, V. S. R. N., and G. Veera Raghava Sharma. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride." Journal of Pharmaceutical Research International 33.57B (2021): 325-31. [Link]

  • Appolonova, S. A., et al. "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of pharmaceutical and biomedical analysis 138 (2017): 118-125.
  • Phanikumar, V. S. R. N., and G. Veera Raghava Sharma. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride." Journal of Pharmaceutical Research International 33.57B (2021): 325-31. [Link]

  • Appolonova, S. A., et al. "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis 138 (2017): 118-125.
  • Stockis, A., P. J. M. Guelen, and D. de Vos. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man." Journal of pharmaceutical and biomedical analysis 29.1-2 (2002): 335-340.
  • ResearchGate. Milligels Synthesis and Characterization: Mebeverine Hydrochloride Uptake and Release. [Link]

  • Chemical Methodologies. Preparation and Characterization of Mebeverine Hydrochloride Niosomes as Controlled Release Drug Delivery System. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). [Link]

  • Semantic Scholar. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]

Sources

Foundational

Mastering the Mass Shift: A Technical Guide to Mebeverine Acid-d5 Bioanalysis

Topic: Understanding the mass shift in Mebeverine acid-d5 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Bioanalytical Professionals Executive Summary In the high-stakes arena of pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the mass shift in Mebeverine acid-d5 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Bioanalytical Professionals

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling, the quantification of Mebeverine metabolites demands precision that transcends standard calibration. Mebeverine, an antispasmodic ester, undergoes rapid first-pass hydrolysis, rendering the parent drug nearly undetectable in plasma.[1] The analytical spotlight therefore shifts to its stable metabolites: Mebeverine Acid (MA) and Desmethylmebeverine Acid (DMA) .

This guide dissects the bioanalytical utility of Mebeverine acid-d5 (MA-d5) , the gold-standard stable isotope-labeled internal standard (SIL-IS). We move beyond simple protocol steps to explore the molecular physics of the mass shift, the chromatographic nuances of the deuterium isotope effect, and the critical fragmentation dynamics required for validated LC-MS/MS methodologies.

Part 1: The Molecular Architecture

To understand the mass shift, we must first define the analyte. Unlike the parent ester, Mebeverine Acid is a carboxylic acid formed via a specific metabolic cascade.

The Metabolic Pathway

Mebeverine is rapidly hydrolyzed by esterases to Veratric Acid and Mebeverine Alcohol.[2][3] Mebeverine Alcohol is subsequently oxidized to form Mebeverine Acid , the primary circulating metabolite used for exposure monitoring.

MetabolicPathway Mebeverine Mebeverine (Parent Ester) Hydrolysis Esterase Hydrolysis Mebeverine->Hydrolysis M_Alcohol Mebeverine Alcohol (Intermediate) Hydrolysis->M_Alcohol Veratric Veratric Acid Hydrolysis->Veratric Oxidation Oxidation M_Alcohol->Oxidation M_Acid Mebeverine Acid (MA) (Target Analyte) Oxidation->M_Acid

Figure 1: The metabolic formation of Mebeverine Acid.[2][3][4] The acid moiety is chemically distinct from the Veratric acid byproduct.

The Deuterated Standard (MA-d5)

The "d5" designation refers to the substitution of five hydrogen atoms with deuterium (


H). For Mebeverine Acid, this labeling typically occurs on the N-ethyl group .
  • Analyte (MA): 4-[ethyl[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid.[5][6]

  • Internal Standard (MA-d5): 4-[(

    
    H
    
    
    
    )ethyl
    [1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid.

This specific labeling site is chosen for its chemical stability (non-exchangeable protons) and its position on a moiety that ensures the mass shift is retained in the precursor ion.

Part 2: The Physics of the Mass Shift

The "Mass Shift" is the fundamental mechanism allowing the mass spectrometer to distinguish the IS from the analyte within a complex biological matrix.

Theoretical Calculation

The mass difference is driven by the neutron count in the ethyl group (


 vs 

).
ComponentFormulaMonoisotopic Mass (Da)Precursor Ion [M+H]

Mebeverine Acid

279.1834280.19
Mebeverine Acid-d5

284.2148285.22
Net Shift +5.0314 +5.03
The "M+5" Safety Margin

A shift of +5 Da is optimal for small molecules (MW < 500).

  • Why +5? Natural isotopes of the analyte (primarily

    
    C) create a "tail" of signal at M+1, M+2, etc. At M+5, the natural isotopic abundance of the analyte is negligible (<0.1%). This prevents the high concentration of analyte from contributing signal to the IS channel (Crosstalk Type A).
    
  • Risk Factor: If the shift were only +1 or +2 Da, the analyte's natural isotopes would cause significant interference, invalidating the quantitation.

Part 3: Mass Spectrometry Dynamics

In Triple Quadrupole (QqQ) systems, we utilize Multiple Reaction Monitoring (MRM). The choice of transitions for MA-d5 reveals a critical bioanalytical concept: Common Product Ion Detection .

Fragmentation Topology

When Mebeverine Acid fragments in the collision cell, the dominant bond cleavage occurs between the nitrogen and the phenyl-propyl chain.

  • The Fragment (m/z 121): The 4-methoxybenzyl cation (or related tropylium species). This fragment originates from the phenyl ring side of the molecule.

  • The Neutral Loss: The N-ethyl-aminobutyric acid chain.

The Unshifted Product Ion

Because the d5-label is located on the N-ethyl group (which is part of the neutral loss or a non-monitored fragment), the detected product ion remains unlabeled for both the analyte and the IS.

  • Analyte Transition:

    
    
    
  • IS Transition:

    
    
    

Mechanism:

  • Q1 (Filter): Separates 280 (Analyte) from 285 (IS).

  • Q2 (Collision): Both parents fragment.

  • Q3 (Filter): Both release the same m/z 121 fragment.

Implication for Researchers: You rely entirely on Q1 resolution to separate Analyte from IS. If Q1 resolution is poor (wide isolation window), or if the mass shift is insufficient, crosstalk will occur. With a +5 Da shift, unit resolution (0.7 FWHM) is sufficient to ensure zero overlap.

Fragmentation cluster_0 Analyte (MA) cluster_1 Internal Standard (MA-d5) Parent_A Precursor [M+H]+ m/z 280 Frag_A Product Ion m/z 121 Parent_A->Frag_A Collision Energy Neutral_A Neutral Loss (N-Ethyl chain) Parent_A->Neutral_A Parent_IS Precursor [M+H]+ m/z 285 Frag_IS Product Ion m/z 121 Parent_IS->Frag_IS Collision Energy Neutral_IS Neutral Loss (d5-N-Ethyl chain) Parent_IS->Neutral_IS

Figure 2: MRM Fragmentation Pathway. Note that while precursors differ by 5 Da, they yield a common product ion (m/z 121).

Part 4: Chromatographic Implications (The Isotope Effect)

A common misconception is that deuterated standards co-elute perfectly with analytes. In reality, the Deuterium Isotope Effect can cause slight separation.

  • The Physics: C-D bonds are shorter and have a smaller molar volume than C-H bonds. This often reduces the lipophilicity of the molecule slightly or alters its interaction with the C18 stationary phase.

  • The Result: MA-d5 may elute slightly earlier (by 1-3 seconds) than the unlabeled MA.

  • Why it matters: If the separation is too large, the IS may not experience the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

  • Mitigation: Use a column with high carbon loading (e.g., C18) and optimize the gradient slope to ensure the shift is negligible relative to the peak width.

Part 5: Validated Experimental Protocol

The following workflow integrates the theoretical concepts into a robust bioanalytical method.

Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred over SPE to minimize selective losses of the polar acid metabolite.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Mebeverine Acid-d5 Working Solution (500 ng/mL in 50% MeOH).

    • Note: The IS concentration should target the geometric mean of the calibration curve.

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

    • Causality: Acidified ACN ensures full denaturation and keeps the analyte in its protonated state.

  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions
ParameterSettingRationale
Column C8 or C18 (e.g., 50 x 2.1 mm, 1.7 µm)C8 is often preferred for Mebeverine metabolites to reduce excessive retention of the lipophilic tail.
Mobile Phase A 0.1% Formic Acid in WaterProton source for [M+H]+ generation.
Mobile Phase B AcetonitrileStrong eluent for organic metabolites.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 10% B to 90% B over 3 minsRapid elution while separating phospholipids.
Ion Source ESI PositiveAmine nitrogen protonates readily.
MRM Table
CompoundPrecursor (Q1)Product (Q3)Collision Energy (V)
Mebeverine Acid 280.2121.125
Mebeverine Acid-d5 285.2121.125
Desmethyl Acid (DMA) 266.2107.128

Part 6: Troubleshooting & Validation

Back-Exchange Test

Deuterium on heteroatoms (O-D, N-D) exchanges instantly with solvent protons. However, the d5 label on the ethyl group (C-D) is stable.

  • Validation Step: Incubate MA-d5 in plasma/water (50:50) for 24 hours at room temperature. Analyze against a freshly prepared stock.

  • Pass Criteria: No increase in the m/z 280 peak (indicating no loss of D labels).

Crosstalk Check

Inject a high-concentration sample of the Analyte (Upper Limit of Quantification) without IS. Monitor the IS channel (285->121).

  • Pass Criteria: Signal in the IS channel must be < 5% of the IS response at the Lower Limit of Quantification (LLOQ). This confirms the +5 Da shift is sufficient to avoid isotopic overlap.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Retrieved from

  • World Anti-Doping Agency (WADA). (2020).[7] Technical Letter – TL02: Mebeverine Metabolism. Retrieved from

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma. Retrieved from

  • MedChemExpress. Mebeverine acid-d5 Product Information. Retrieved from

Sources

Exploratory

Technical Guide: Storage, Stability, and Handling of Mebeverine Acid-d5 (HCl)

This guide provides a technical deep-dive into the storage, stability, and experimental handling of Mebeverine Acid-d5 (hydrochloride) .[1] It is designed for analytical chemists and DMPK scientists utilizing this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the storage, stability, and experimental handling of Mebeverine Acid-d5 (hydrochloride) .[1] It is designed for analytical chemists and DMPK scientists utilizing this compound as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1]

[1]

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7]

Mebeverine Acid-d5 (hydrochloride) is the stable isotope-labeled form of Mebeverine Acid, a primary oxidative metabolite of the antispasmodic drug Mebeverine.[1] In pharmacokinetic (PK) assays, it serves as the critical Internal Standard (IS) to normalize matrix effects and recovery variations.[1]

  • Chemical Name: 4-[Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5 hydrochloride.[1]

  • Role: Quantitation of Mebeverine and its metabolites in plasma/urine.[2][3]

  • Isotopic Labeling: Typically, the deuterium label is located on the N-ethyl group (

    
    ).[1] This placement is strategic, ensuring the label is chemically stable and not subject to rapid exchange with solvent protons (unlike hydroxyl or carboxyl protons).[1]
    
Physicochemical Properties Table[1][9]
PropertySpecificationTechnical Note
Molecular Formula

Includes HCl salt counterion.[1]
Molecular Weight ~320.87 g/mol Shift of +5 Da from unlabeled acid (MW ~315.8).[1]
Form White to off-white solidCrystalline or amorphous powder.[1]
Solubility DMSO, Methanol, Water (High)HCl salt confers water solubility; free base is lipophilic.[1]
Hygroscopicity High Amine hydrochlorides are prone to moisture uptake.[1]
pKa ~3.8 (COOH), ~9.5 (Amine)Zwitterionic character in neutral solution.[1]

Stability Mechanisms & Degradation Risks[1][6]

Understanding the degradation pathways is essential for maintaining the integrity of the reference standard.[1]

A. Lactamization Risk (Structural Insight)

Mebeverine acid is a


-amino acid derivative  (4-aminobutyric acid backbone).[1] While the nitrogen is tertiary (preventing simple lactamization), trace degradation to the secondary amine (desmethyl analog) allows for rapid intramolecular cyclization to form a pyrrolidinone (lactam)  species.[1]
  • Risk Factor: Acidic aqueous environments or high temperatures can promote N-dealkylation followed by cyclization.[1]

  • Impact: Loss of IS signal and appearance of "ghost" peaks in chromatograms.[1]

B. Isotopic Integrity

The


-ethyl group is robust.[1] However, "cross-talk" can occur if the isotopic purity is compromised (<99% D-enrichment) or if metabolic-like degradation occurs in the stock solution (e.g., loss of the ethyl group yields the same mass as the desmethyl metabolite).[1]
C. Hygroscopic Hydrolysis

As a hydrochloride salt, the compound will absorb atmospheric moisture. While the molecule itself is relatively hydrolytically stable (unlike the parent Mebeverine ester), excess moisture promotes microbial growth and chemical oxidation in solid-state storage.[1]

Storage Protocols

Solid State Storage (Lyophilized/Powder)[1]
  • Temperature: -20°C is mandatory for long-term stability (>1 month).[1][4] -80°C is recommended for archiving (>1 year).[1][5]

  • Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of the methoxy-aromatic ring.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid plastic microcentrifuge tubes for long-term storage due to potential leaching or moisture permeability.[1]

  • Desiccation: Always store the vial inside a secondary container (jar) with active desiccant (silica gel or

    
    ).[1]
    
Solution State Storage (Stock Solutions)[1][10][12]
  • Solvent: Methanol (MeOH) is the preferred solvent for stock preparation (1 mg/mL).[1] DMSO is an alternative if solubility is an issue, but DMSO freezes at 18.5°C and can be difficult to handle in freeze-thaw cycles.[1]

  • Stability Window:

    • 4°C: Use within 24-48 hours.[1]

      • -20°C:* Stable for 1 month.

      • -80°C:* Stable for 6 months.

  • Acidification: Do NOT add acid (Formic acid/HCl) to the stock solution for storage.[1] Acidify only the working solution immediately prior to use.[1] Excess acid during storage can catalyze degradation.[1]

Experimental Workflow & Quality Control

Protocol: Stock Solution Preparation
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator before opening. Why? To prevent condensation of atmospheric moisture onto the cold hygroscopic salt.[1]

  • Weighing: Weigh ~1-2 mg of Mebeverine Acid-d5 HCl into a tared amber glass vial.

  • Dissolution: Add Methanol to achieve a concentration of 1.0 mg/mL . Vortex for 30 seconds.[1] If particles persist, sonicate for 5 minutes (maintain water bath <25°C).

  • Aliquoting: Dispense into single-use aliquots (e.g., 100

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Verification: Analyze the fresh stock against a previous lot or the unlabeled standard (checking for retention time match) via LC-MS.

Protocol: Stability Testing (Self-Validation)

Before running a large PK batch, validate the IS stability:

  • Freeze-Thaw Test: Subject one aliquot to 3 cycles of freezing (-20°C) and thawing (RT). Compare peak area to a fresh aliquot. Acceptance:

    
    .
    
  • Benchtop Stability: Leave a working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) at RT for 4 hours. Analyze. Acceptance:

    
    .
    

Visualizing the Stability & Metabolic Context

The following diagram illustrates the metabolic origin of Mebeverine Acid and the critical stability decision tree for the deuterated standard.

MebeverineStability cluster_metabolism Metabolic Context cluster_is IS Handling & Stability Parent Mebeverine (Parent) (Unstable Ester) Alcohol Mebeverine Alcohol (Intermediate) Parent->Alcohol Hydrolysis (Esterases) Veratric Veratric Acid Parent->Veratric Hydrolysis Acid Mebeverine Acid (Target Analyte) Alcohol->Acid Oxidation (CYP/ADH) IS_Solid Mebeverine Acid-d5 (HCl) Solid State Acid->IS_Solid Deuterated Analog Synthesis Stock Stock Solution (MeOH, 1 mg/mL) IS_Solid->Stock Dissolve (RT, Dark) Stock->Stock Store -80°C (Stable 6mo) Degradant Lactam / Degradants (Signal Loss) Stock->Degradant Acidic pH + Heat OR >3 Freeze-Thaw Cycles

Caption: Metabolic pathway of Mebeverine yielding the acid metabolite, and the stability workflow for the d5-IS.

References

  • MedChemExpress (MCE). Mebeverine acid-d5 hydrochloride Product Information & Storage. Retrieved from [1]

  • Cayman Chemical. O-Desmethyl Mebeverine Acid (Metabolite Context). Retrieved from [1]

  • Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma.[2] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from

  • World Anti-Doping Agency (WADA). Technical Letter – TL02: Mebeverine Metabolism.[1] Retrieved from [1]

Sources

Foundational

Technical Safety &amp; Handling Guide: Mebeverine Acid-d5 (Hydrochloride)

Content Type: Technical Whitepaper / Safety Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers. Executive Summary: The Role of Mebeverine Acid-d5[1][2][3][4][5] In the bioan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Safety Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers.

Executive Summary: The Role of Mebeverine Acid-d5[1][2][3][4][5]

In the bioanalysis of antispasmodics, Mebeverine acid (also known as Mebeveric acid) is the primary circulating metabolite of Mebeverine.[1] While the parent drug is rapidly hydrolyzed in vivo (often becoming undetectable in plasma), Mebeverine acid persists at concentrations up to 1000-fold higher, making it the definitive marker for pharmacokinetic (PK) monitoring.

Mebeverine acid-d5 (hydrochloride) serves as the critical Stable Isotope Labeled (SIL) Internal Standard for these assays. Its deuterated ethyl moiety (


) provides mass differentiation (+5 Da) while maintaining identical chromatographic retention and ionization efficiency to the analyte. This guide synthesizes safety data, handling protocols, and experimental best practices for this specialized reagent.

Chemical Identity & Properties

The following data establishes the baseline for accurate identification and inventory management.

Table 1: Physicochemical Constants
PropertySpecification
Chemical Name Mebeverine acid-d5 hydrochloride
IUPAC Name 4-[[1-(4-methoxyphenyl)propan-2-yl]-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid hydrochloride
CAS Number (d5) 2070015-30-2 (Free acid form ref); HCl salt often unlisted/custom.
CAS Number (Unlabeled) 475203-77-1 (Mebeverine acid)
Molecular Formula

Molecular Weight 320.87 g/mol (Salt); 284.41 g/mol (Free Acid)
Appearance White to Off-White Solid
Solubility Methanol (Slightly), DMSO (Soluble), Water (Soluble)
pKa ~3.8 (Carboxylic acid), ~9.5 (Amine)
Isotopic Purity

deuterated forms (

)

Technical Insight: The d5-label is located on the


-ethyl group. This position is metabolically stable and non-exchangeable in protic solvents, ensuring the integrity of the internal standard during extraction and LC-MS/MS analysis.

Hazards Identification (GHS Classification)

While specific toxicological testing is rarely performed on deuterated isotopes, safety protocols are "bridged" from the unlabeled metabolite and the parent compound (Mebeverine HCl).

GHS Label Elements[8][9][10]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Mechanism of Toxicity

Mebeverine is a musculotropic antispasmodic with weak anticholinergic activity and sodium channel blocking effects. Accidental ingestion of the metabolite Mebeverine acid may induce similar, though likely attenuated, systemic effects such as hypotension or bradycardia.

Metabolic Context & Application

To understand the utility of this isotope, one must visualize the metabolic pathway. Mebeverine acid is formed via ester hydrolysis, a rapid process mediated by plasma esterases.

MebeverineMetabolism Mebeverine Mebeverine (Parent) (Rapidly Hydrolyzed) Esterase Plasma Esterases Mebeverine->Esterase Veratric Veratric Acid (By-product) Esterase->Veratric MebAcid Mebeverine Acid (Target Analyte) Esterase->MebAcid MebAcidD5 Mebeverine Acid-d5 (Internal Standard) MebAcidD5->MebAcid Co-elution in LC-MS

Figure 1: Metabolic hydrolysis of Mebeverine. The d5-analog (Blue) is spiked to quantify the accumulation of Mebeverine Acid (Green).

Experimental Protocol: Standard Preparation

Objective: Create a stable, accurate working solution for LC-MS/MS calibration. Safety Note: Perform all weighing in a powder containment hood.

Step 1: Stock Solution Preparation (1.0 mg/mL)
  • Calculate: Adjust for the HCl salt and purity/water content (from CoA).

    • Correction Factor (CF) =

      
       (approx 1.13) 
      
      
      
      (100 / %Purity).
  • Weigh: Accurately weigh ~1.13 mg of Mebeverine Acid-d5 HCl into a 1.5 mL amber glass vial.

  • Dissolve: Add 1.0 mL of Methanol (LC-MS Grade) .

    • Note: Methanol is preferred over DMSO for easier evaporation, though DMSO is acceptable if solubility is an issue.

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Storage: Store at

    
    . Stable for 6 months.
    
Step 2: Working Internal Standard (IS) Solution
  • Diluent: Prepare 50:50 Methanol:Water.

  • Dilution: Dilute the Stock Solution to ~500 ng/mL (depending on assay sensitivity).

    • Example:

      
       Stock + 
      
      
      
      Diluent.
  • Usage: Add this solution at a fixed volume (e.g.,

    
    ) to every sample (blanks, standards, QCs, subjects) prior to protein precipitation.
    
Workflow Diagram

IS_Preparation Start Solid Mebeverine Acid-d5 (Store at -20°C) Weigh Weigh ~1 mg (Correction for HCl salt) Start->Weigh Dissolve Dissolve in MeOH (Stock: 1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (e.g., 500 ng/mL in 50% MeOH) Dissolve->Dilute Spike Spike into Biological Matrix (Plasma/Urine) Dilute->Spike

Figure 2: Step-by-step workflow for Internal Standard preparation.

Handling & Storage Guidelines

Hygroscopicity Management

As a hydrochloride salt, Mebeverine acid-d5 is hygroscopic . Moisture absorption alters the effective weight, leading to quantification errors.

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold solid.

Storage Conditions
  • Long-term:

    
     (or 
    
    
    
    for periods > 1 year).
  • Container: Amber glass vials with PTFE-lined screw caps to prevent photolysis and solvent evaporation.

  • Stability: Re-test purity annually using HPLC-UV. Look for the appearance of hydrolysis products or degradation peaks.

Disposal & Regulatory Information

  • Waste Classification: Hazardous chemical waste (due to bioactivity).

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

  • Regulatory Status: For Research Use Only (RUO). Not for diagnostic or therapeutic use in humans.

References

  • MedChemExpress. Mebeverine acid-d5 hydrochloride Datasheet. Retrieved from

  • Cayman Chemical. Mebeverine Acid Product Information. Retrieved from

  • Stockis, A., et al. (2002).[1] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Toronto Research Chemicals. Mebeverine Acid-d5 Hydrochloride SDS. Retrieved from

  • PubChem. Mebeverine Hydrochloride Compound Summary. Retrieved from

Sources

Protocols & Analytical Methods

Method

Use of Mebeverine acid-d5 as an internal standard in LC-MS/MS

Application Note: High-Sensitivity Quantitation of Mebeverine Acid in Human Plasma using LC-MS/MS Internal Standard: Mebeverine Acid-d5 Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Mebeverine Acid in Human Plasma using LC-MS/MS

Internal Standard: Mebeverine Acid-d5 Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of Mebeverine Acid (a stable oxidative metabolite of Mebeverine) in human plasma.[1][2] Given the rapid hydrolysis of the parent drug Mebeverine in vivo, Mebeverine Acid serves as a critical pharmacokinetic marker.[3] The method utilizes Mebeverine Acid-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability. The workflow employs protein precipitation for high-throughput sample preparation, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

Introduction & Biological Context

Mebeverine is a musculotropic antispasmodic used to treat Irritable Bowel Syndrome (IBS). However, it functions effectively as a prodrug in pharmacokinetic terms. Upon oral administration, Mebeverine is rapidly hydrolyzed by plasma esterases during first-pass metabolism, making the parent compound virtually undetectable in systemic circulation.

The metabolism proceeds via two primary pathways:[4]

  • Hydrolysis: Yielding Veratric Acid and Mebeverine Alcohol .

  • Oxidative Biotransformation: Mebeverine Alcohol is further oxidized to Mebeverine Acid (secondary metabolite) or demethylated to Desmethylmebeverine Acid.[4]

While Desmethylmebeverine Acid is often the most abundant circulating metabolite, Mebeverine Acid (4-[ethyl[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid) remains a vital analyte for comprehensive pharmacokinetic profiling.[4]

Why Mebeverine Acid-d5? In LC-MS/MS, "matrix effects" (ion suppression or enhancement) can severely compromise data integrity.[4] Mebeverine Acid-d5, deuterated on the N-ethyl group, co-elutes with the analyte and possesses identical ionization properties. This ensures that any signal variation caused by the biological matrix affects both the analyte and the standard equally, allowing for precise normalization.[4]

Metabolic Pathway Visualization

The following diagram illustrates the formation of Mebeverine Acid from the parent drug.

MetabolicPathway Mebeverine Mebeverine (Parent Drug) MebAlcohol Mebeverine Alcohol (Intermediate) Mebeverine->MebAlcohol Ester Hydrolysis (Rapid First-Pass) Veratric Veratric Acid (Cleaved Moiety) Mebeverine->Veratric MebAcid Mebeverine Acid (Target Analyte) MebAlcohol->MebAcid Oxidation (Phase I) DM_MebAcid Desmethyl- Mebeverine Acid MebAcid->DM_MebAcid Demethylation

Figure 1: Metabolic pathway of Mebeverine showing the formation of the target analyte, Mebeverine Acid.[1][2][4]

Experimental Protocol

Materials and Reagents
  • Analyte: Mebeverine Acid Reference Standard (Purity >98%).

  • Internal Standard: Mebeverine Acid-d5 (Label: N-ethyl-d5).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Deionized Water (Milli-Q).[4]

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1.0 mg Mebeverine Acid in 1.0 mL Methanol to yield 1.0 mg/mL.

  • Master Stock (IS): Dissolve 1.0 mg Mebeverine Acid-d5 in 1.0 mL Methanol to yield 1.0 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) with 50% Methanol to a concentration of 500 ng/mL .

Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to remove plasma proteins while maximizing recovery.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant into an autosampler vial containing an insert.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[4]

  • Column: Phenomenex Luna C8 (2.0 x 50 mm, 5 µm) or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4] Note: C8 is often preferred for Mebeverine metabolites to reduce retention time of hydrophobic impurities.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • MP A: 0.1% Formic Acid in Water.[5][6]

  • MP B: 0.1% Formic Acid in Acetonitrile.[5]

Time (min)% Mobile Phase BEvent
0.010Initial
0.510Hold
2.590Linear Ramp
3.590Wash
3.610Re-equilibration
5.010End of Run
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)
Mebeverine Acid 280.2 [M+H]+149.110025
Mebeverine Acid-d5 285.2 [M+H]+149.110025

Technical Insight: The product ion at m/z 149.1 corresponds to the 4-methoxyphenyl-isopropyl carbocation fragment. Since the deuterium label (d5) is located on the N-ethyl group (which is lost during this specific fragmentation), the product ion mass remains 149.1 for both the analyte and the IS.[4] The discrimination occurs at the Precursor (Q1) stage (280 vs 285).[4]

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS: Mebeverine Acid-d5 (Correction for Matrix Effects) Sample->IS_Add PPT Protein Precipitation (Add 300 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer (To Autosampler Vial) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode: 280->149 / 285->149) Supernatant->LCMS

Figure 2: Step-by-step bioanalytical workflow for Mebeverine Acid quantification.

Method Validation & Performance

To ensure the method meets regulatory standards (FDA/EMA), the following validation parameters must be assessed:

  • Linearity:

    • Range: 1.0 – 1000 ng/mL .[5]

    • Weighting: 1/x².

    • Correlation Coefficient (r²): > 0.995.[4]

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15% (20% at LLOQ).

    • QC Levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).[4]

  • Matrix Effect (IS Normalized):

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • IS-Normalized MF should be close to 1.0 (range 0.85 – 1.15), proving that Mebeverine Acid-d5 effectively compensates for ion suppression.

  • Recovery:

    • Compare the peak area of extracted samples to post-extraction spiked samples. Typical recovery for this PPT method is 85-95% .

References

  • Appolonova, S. et al. (2017).[4][8] HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[9] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[8][10] Link

  • Kristinsson, J. et al. (1994).[4] The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180.[4] Link

  • Mathews, A. et al. (2017).[4] The Rapid and Sensitive HPLC-MS/MS Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science. Link

  • MedChemExpress. Mebeverine acid-d5 hydrochloride Product Information. Link

Sources

Application

Advanced Pharmacokinetic Protocol: Quantification of Mebeverine Acid in Human Plasma

Application Note & Standard Operating Procedure (SOP) Abstract This protocol details the pharmacokinetic (PK) assessment of Mebeverine, an antispasmodic agent, by quantifying its primary stable metabolite, Mebeverine Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

This protocol details the pharmacokinetic (PK) assessment of Mebeverine, an antispasmodic agent, by quantifying its primary stable metabolite, Mebeverine Acid (MAC) .[1][2] Due to the rapid ex vivo and in vivo hydrolysis of the parent drug (Mebeverine) by plasma esterases, the parent compound is often undetectable or unreliable as a PK marker.[3] Consequently, regulatory bodies and bioanalytical teams prioritize Mebeverine Acid as the surrogate analyte for exposure.

This guide utilizes Mebeverine Acid-d5 as the Internal Standard (IS). The use of a deuterated IS is critical to compensate for matrix effects (ion suppression/enhancement) and recovery variability during protein precipitation.

Part 1: The Chemical Rationale & Metabolic Pathway

Why Mebeverine Acid?

Mebeverine is an ester.[4] Upon entering systemic circulation, it undergoes rapid enzymatic hydrolysis (half-life < 20 mins).[1][2]

  • Hydrolysis: Mebeverine ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Mebeverine Alcohol + Veratric Acid.[2]
    
  • Oxidation: Mebeverine Alcohol is rapidly oxidized to Mebeverine Acid (4-[ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid).

Mebeverine Acid (MAC) is the major circulating metabolite, with plasma concentrations up to 1000-fold higher than the parent drug or the intermediate alcohol [1].[1][2]

The Role of Mebeverine Acid-d5[5]
  • Chemical Similarity: The d5-analog retains the exact chromatographic retention time and pKa as the analyte.

  • Mass Shift (+5 Da): It allows mass spectrometric differentiation (cross-talk elimination).

  • Correction Factor: It acts as a dynamic normalizer for ionization variations in the Electrospray Ionization (ESI) source.

Metabolic Pathway Visualization

MebeverineMetabolism Parent Mebeverine (Parent) (Rapidly Unstable) Alcohol Mebeverine Alcohol (Intermediate) Parent->Alcohol Hydrolysis Veratric Veratric Acid (Secondary Metabolite) Parent->Veratric Hydrolysis Enzyme Plasma Esterases Enzyme->Parent Catalysis Acid Mebeverine Acid (MAC) (Target Analyte) Alcohol->Acid Oxidation (CYP450/ADH)

Figure 1: Metabolic cascade of Mebeverine. The target analyte (Green) is the stable downstream product of the unstable parent.

Part 2: Experimental Design (Clinical/Pre-Clinical)

Sampling Strategy

Because the parent drug disappears rapidly, the sampling schedule must capture the formation and elimination of the metabolite.

  • Dosing: Single oral dose (e.g., 135 mg or 200 mg modified release).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Time Points: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24 hours post-dose.

    • Note: MAC

      
       is typically 1.5–3.0 hours.
      
Sample Handling (Critical)

Unlike the parent drug, Mebeverine Acid is relatively stable. However, to prevent ex vivo generation of the acid from any residual parent drug in the tube:

  • Keep Cold: Collect blood on ice.

  • Centrifuge: 4°C at 3000 x g for 10 minutes within 30 minutes of collection.

  • Storage: Store plasma at -80°C.

Part 3: Bioanalytical Method (LC-MS/MS)

Reagents & Materials
  • Analyte: Mebeverine Acid (Ref Std > 98% purity).

  • Internal Standard: Mebeverine Acid-d5 (Isotopic purity > 99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation: Protein Precipitation (PPT)

PPT is preferred over Solid Phase Extraction (SPE) for MAC due to its high plasma concentration (μg/mL range).

  • Thaw: Thaw plasma samples at room temperature; vortex mix.

  • Aliquot: Transfer 50 μL of plasma to a 96-well plate.

  • IS Addition: Add 20 μL of Mebeverine Acid-d5 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 μL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Mix: Vortex for 2 minutes (high speed).

  • Centrifuge: 4000 rpm for 15 minutes at 4°C.

  • Transfer: Inject 5 μL of the supernatant into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 50 x 2.1 mm, 3.5 μm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B (Isocratic)

    • 0.5-2.5 min: 10%

      
       90% B (Linear Ramp)
      
    • 2.5-3.5 min: 90% B (Wash)

    • 3.5-3.6 min: 90%

      
       10% B (Re-equilibration)
      

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mebeverine Acid 280.2 91.1 (Quant)3025
121.1 (Qual)3020
Mebeverine Acid-d5 285.2 91.1 (Quant)3025

Note: The product ion 91.1 corresponds to the tropylium ion, a stable fragment common in aromatic compounds. Transitions should be optimized per instrument.

Bioanalytical Workflow Diagram

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (50 µL) IS_Add Add IS (Mebeverine Acid-d5) Plasma->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (4000 rpm, 15 min) PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma aliquot to data generation.[5][6][7][8]

Part 4: Method Validation (FDA M10/EMA Compliance)

To ensure scientific integrity, the method must be validated against ICH M10 guidelines [2].[9][10]

Selectivity & Specificity
  • Test: Analyze 6 blank plasma lots (including lipemic and hemolyzed).

  • Acceptance: Interference at the retention time of Mebeverine Acid must be < 20% of the LLOQ response. Interference at the IS retention time must be < 5% of the average IS response.

Linearity & Sensitivity
  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria: Correlation coefficient (

    
    ) > 0.99.
    
Matrix Effect (The "d5" Advantage)

This is where the Mebeverine Acid-d5 is crucial.

  • Experiment: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solvent.

  • Calculation:

    
    
    
  • IS Normalized MF:

    
    
    
  • Goal: The IS-Normalized MF should be close to 1.0, indicating the d5-IS compensates perfectly for any suppression caused by plasma phospholipids.

Stability
  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Benchtop: 4 hours at RT (mimicking processing time).

  • Autosampler: 24 hours at 10°C.

Part 5: Data Analysis & PK Parameters

Analyze concentration-time data using non-compartmental analysis (NCA) (e.g., Phoenix WinNonlin).

ParameterDefinitionSignificance

Maximum plasma concentrationIndicator of absorption rate and extent.

Time to reach

Absorption rate.

Area under the curveTotal drug exposure.

Elimination half-lifeDetermines dosing interval.

References

  • Stockis, A., et al. (2002). "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[2]

  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis."[10] Guidance for Industry.

  • Moskaleva, N.E., et al. (2017). "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma."[8] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[7]

Sources

Method

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Mebeverine Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract This application note describes the development, optimization, and validation of a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development, optimization, and validation of a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Mebeverine Acid, the primary active metabolite of the antispasmodic drug Mebeverine, in human plasma. To ensure the highest level of accuracy and precision, Mebeverine acid-d5 was synthesized and utilized as a stable isotope-labeled internal standard (SIL-IS). The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a reversed-phase column. The validation was conducted in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] The described method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and bioequivalence studies in clinical and preclinical drug development.

Introduction

Mebeverine is a musculotropic antispasmodic agent prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other related gastrointestinal disorders.[5][6] Upon oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism. It is completely hydrolyzed by esterases to form Mebeverine alcohol and veratric acid.[7][8][9] Mebeverine alcohol is subsequently oxidized to form the pharmacologically important metabolite, Mebeverine acid (MAC), which is considered the main circulating metabolite in humans.[5][10] Due to this rapid metabolism, negligible concentrations of the parent drug are found in systemic circulation, making the quantification of Mebeverine acid essential for pharmacokinetic (PK) assessments.[8][9][10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[2] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[11] Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogues of the analyte, are considered the ideal choice.[11][12][13][14] A deuterated IS is chemically identical to the analyte and thus exhibits nearly the same behavior during extraction, chromatography, and ionization, but is distinguishable by its higher mass.[11][12] This co-eluting property allows the SIL-IS to effectively compensate for matrix effects, ion suppression or enhancement, and variations in extraction recovery, leading to superior data quality.[11][15]

This guide provides a comprehensive protocol for a bioanalytical method employing Mebeverine acid-d5 as the internal standard for the accurate quantification of Mebeverine acid in human plasma.

Experimental Design & Rationale

Materials and Reagents
  • Analytes: Mebeverine acid and Mebeverine acid-d5 reference standards (≥98% purity).

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from certified vendors.

  • Chemicals: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic acid (≥98%), Ammonium acetate, and Water (Type I, 18.2 MΩ·cm).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).

Instrumentation and Conditions

A triple quadrupole mass spectrometer was selected for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, which is essential for quantifying low-level analytes in complex biological matrices. A modern UPLC/HPLC system is required for fast, efficient, and reproducible chromatographic separation.

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 2.5 min, hold for 0.5 min, return to 20% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temp. 40 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined during method development (e.g., based on literature or infusion)
MRM Transition (IS) To be determined during method development (e.g., Analyte Q1 + 5 Da)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

(Note: Specific MRM transitions, declustering potential (DP), and collision energy (CE) must be optimized empirically by infusing standard solutions of Mebeverine acid and Mebeverine acid-d5.)

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Mebeverine acid and Mebeverine acid-d5 reference standards and dissolve in methanol to a final volume of 5 mL.

  • Working Standard Solutions: Prepare serial dilutions of the Mebeverine acid primary stock with 50:50 Methanol:Water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mebeverine acid-d5 primary stock with 50:50 Methanol:Water. This concentration is chosen to provide a stable and robust signal that does not saturate the detector.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs (e.g., 1, 2, 5, 20, 50, 150, 400, 500 ng/mL) and QCs at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC, ~3x LLOQ)

    • Medium QC (MQC, ~40-60% of range)

    • High QC (HQC, ~80% of range)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction was chosen over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for its ability to provide a much cleaner extract.[16] This is crucial for minimizing matrix effects and improving long-term assay robustness, especially for an acidic analyte which can be challenging to extract cleanly from plasma.[17][18] A polymeric reversed-phase sorbent is ideal as it offers high recovery for a broad range of compounds and is stable across a wide pH range.

Caption: Solid-Phase Extraction (SPE) workflow for Mebeverine Acid.

  • Pre-treatment: To a 100 µL aliquot of plasma, add 25 µL of the IS working solution (100 ng/mL Mebeverine acid-d5). Add 200 µL of 4% phosphoric acid in water to acidify the sample. This step ensures the acidic analyte is in its neutral form, promoting strong retention on the reversed-phase sorbent.[17] Vortex for 30 seconds.

  • Condition: Condition the SPE plate wells with 500 µL of methanol.

  • Equilibrate: Equilibrate the wells with 500 µL of water.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with 500 µL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Bioanalytical Method Validation (BMV)

The method was validated following the core principles of the FDA and EMA guidelines.[1][3][4][19] The validation assesses the key parameters that ensure the method is reliable and fit for its intended purpose.[2][20]

Overall Workflow Diagram

Caption: Overall bioanalytical workflow from sample to result.

Summary of Validation Results

The following tables present representative data that should be achieved during a successful validation.

Table 3: Calibration Curve Performance

ParameterAcceptance CriteriaResult
Calibration Range N/A1.00 - 500 ng/mL
Regression Model Weighted (1/x²) linear regressiony = 0.015x + 0.002
Correlation Coeff. (r²) ≥ 0.990.9985
Back-calculated Conc. Within ±15% of nominal (±20% at LLOQ)Pass

Table 4: Intra- and Inter-Day Accuracy & Precision

QC Level (ng/mL)nIntra-Day Mean (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Mean (ng/mL)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ (1.00) 61.05105.08.51.03103.09.8
LQC (3.00) 62.9197.06.22.9498.07.1
MQC (200) 6208104.04.1205102.55.5
HQC (400) 639097.53.839498.54.9
Acceptance Criteria85-115% (80-120% for LLOQ)≤15% (≤20% for LLOO)85-115% (80-120% for LLOQ)≤15% (≤20% for LLOQ)

Table 5: Matrix Effect and Recovery

QC LevelMean Recovery (%)Mean Matrix FactorIS-Normalized Matrix Factor
LQC 91.50.950.99
HQC 93.20.920.98
Acceptance CriteriaConsistent & Reproducible%CV ≤ 15%%CV ≤ 15%
  • Selectivity: No significant interfering peaks were observed at the retention time of Mebeverine acid or Mebeverine acid-d5 in six different sources of blank human plasma.

  • Stability: Mebeverine acid was demonstrated to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for at least 90 days at -80°C. Post-preparative stability in the autosampler was confirmed for 48 hours.

Conclusion

This application note details a robust, sensitive, and reliable HPLC-MS/MS method for the quantification of Mebeverine acid in human plasma. The strategic use of a stable isotope-labeled internal standard, Mebeverine acid-d5, ensures the highest data integrity by effectively correcting for analytical variability. The optimized solid-phase extraction protocol provides clean extracts, minimizing matrix effects and ensuring consistent performance. The method has been successfully validated according to international regulatory guidelines and is fit for purpose to support clinical and non-clinical pharmacokinetic studies of Mebeverine.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • MIMS. (n.d.). Mebeverine: Uses & Dosage. MIMS Singapore. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

  • Wikipedia. (n.d.). Mebeverine. [Link]

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Al-Tannak, N. F. (2025). Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Elliott, R. H., et al. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(8), 580–586. [Link]

  • Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Harms, J., & Wieriks, J. (1987). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 76(11), S216. [Link]

  • Chen, X., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 26(6), 389-393. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

  • Timmerman, P., et al. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. Bioanalysis, 5(6), 679-696. [Link]

  • Moskaleva, N.E., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]

  • Al-Okaily, N. S., & Al-Ghaban, A. M. (2022). Flow Injection Analysis with Turbidity Detection for the Quantitative Determination of Mebeverine Hydrochloride in Pharmaceutical Formulations. Baghdad Science Journal, 19(1). [Link]

  • WADA. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Moskaleva, N.E., et al. (2024). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. International Nuclear Information System (INIS). [Link]

  • LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Moskaleva, N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Semantic Scholar. [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of Mebeverine Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction: The Rationale for Mebeverine Acid Quantification Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Mebeverine Acid Quantification

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1] Its therapeutic effect is predicated on its direct relaxant effect on the smooth muscle of the gastrointestinal tract.[2] Upon oral administration, the parent drug, mebeverine, undergoes extensive and rapid first-pass metabolism and is often undetectable in systemic circulation.[3] The primary metabolic pathway involves esterase-catalyzed hydrolysis, cleaving mebeverine into mebeverine alcohol and veratric acid.[4] The mebeverine alcohol is subsequently oxidized to form mebeverine acid (MAC), which is considered a principal circulating metabolite and thus serves as a crucial biomarker for assessing systemic exposure to the parent drug.[5][6]

Accurate quantification of mebeverine acid in biological matrices, such as human plasma, is therefore essential for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled (SIL) internal standard, such as Mebeverine Acid-d5, is the gold standard in quantitative bioanalysis.[2][7] The SIL internal standard co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[8]

This application note provides a detailed, field-proven protocol for the sensitive and robust quantification of mebeverine acid in human plasma using an LC-MS/MS system. The method employs a simple protein precipitation for sample cleanup and utilizes Mebeverine Acid-d5 as the internal standard.

Principle of the Method: A Self-Validating System

The core of this protocol is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (Mebeverine Acid) and the internal standard (Mebeverine Acid-d5).

The workflow is designed as a self-validating system:

  • Sample Preparation: A straightforward protein precipitation with an organic solvent is employed. This technique is rapid, cost-effective, and suitable for high-throughput analysis. The efficiency of this step is monitored by the recovery of the internal standard.

  • Chromatographic Separation: A reversed-phase C8 column provides robust separation of the analyte from endogenous plasma components, minimizing ion suppression. The retention time serves as an additional layer of identification.

  • Ionization & Detection: A heated electrospray ionization (HESI) source operating in negative ion mode is used. The choice of negative ionization is based on the acidic nature of the analyte, promoting efficient deprotonation to form the [M-H]⁻ precursor ion.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard is used to calculate the concentration of Mebeverine Acid in unknown samples against a calibration curve. This ratiometric approach corrects for potential variability throughout the analytical process.

Experimental Protocol

Materials and Reagents
  • Analytes: Mebeverine Acid reference standard, Mebeverine Acid-d5 reference standard (Internal Standard, IS).[2][6][7]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Ammonium Hydroxide (reagent grade).

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant recommended).

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Mebeverine Acid and Mebeverine Acid-d5 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C or -80°C.[6]

  • Working Calibration Standards: Prepare a series of working standard solutions by serially diluting the Mebeverine Acid primary stock solution with a 50:50 (v/v) acetonitrile/water mixture. These solutions are used to spike blank plasma to create calibration curve points (e.g., 10-2000 ng/mL).[1]

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the Mebeverine Acid-d5 primary stock solution with acetonitrile. This solution will be used for protein precipitation. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL polypropylene microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample plasma) into the corresponding tube.

  • Add 400 µL of the IS Working Solution in acetonitrile to each tube.[1]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Parameters

The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used. The parameters are based on a validated method described in the literature.[1]

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Agilent 1200, Shimadzu Nexera, or equivalent
Column Phenomenex Luna C8 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Flow Rate 0.7 mL/min
Gradient 0-1 min (30% B), 1-2 min (30% to 90% B), 2-4 min (90% B), 4-4.1 min (90% to 30% B), 4.1-6 min (30% B)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
Total Run Time 6 minutes
  • Causality Note: A C8 column is selected for a balanced retention of the moderately polar Mebeverine Acid. The gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable timeframe while allowing for the removal of more hydrophobic matrix components. The use of ammonium hydroxide in the mobile phase is consistent with the negative ionization mode used in the mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Thermo Scientific TSQ Quantum Ultra or equivalent triple quadrupole
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
Spray Voltage 3000 V
Capillary Temperature 200 °C
Sheath Gas Pressure 40 (arbitrary units)
Auxiliary Gas Pressure 10 (arbitrary units)
Collision Gas Argon at 1.5 mTorr
Scan Type Multiple Reaction Monitoring (MRM)
Q1/Q3 Resolution 0.7 FWHM
  • Causality Note: Negative mode HESI is optimal for Mebeverine Acid, which contains a carboxylic acid group that readily deprotonates to form [M-H]⁻. The source parameters (voltages, temperatures, gas flows) are optimized to achieve stable and efficient desolvation and ionization.

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (CE) (eV)
Mebeverine Acid 280.0121.0100Requires Optimization
Mebeverine Acid-d5 (IS) 285.0121.0100Requires Optimization

Source for Transitions:[1][5]

  • Expertise Note on Collision Energy (CE): The Collision Energy is one of the most critical parameters for ensuring sensitivity in MRM assays.[9] While a specific value is not provided in the reference, it must be empirically optimized for the specific instrument being used.[10][11] This is typically done by infusing a standard solution of the analyte and internal standard and varying the CE voltage to find the value that produces the most intense and stable product ion signal. A typical starting range for a compound of this mass would be 15-35 eV. The optimal CE for the analyte and its deuterated internal standard should be nearly identical.

Visualization of the Bioanalytical Workflow

The diagram below outlines the complete process from sample receipt to final data analysis, providing a clear visual guide for laboratory personnel.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (Blank, CC, QC, Unknown) Precipitate Add 100 µL Plasma to Tube Sample->Precipitate ISTD Prepare IS Working Solution (Mebeverine Acid-d5) Add_ISTD Add 400 µL IS in Acetonitrile ISTD->Add_ISTD Precipitate->Add_ISTD Vortex Vortex (1 min) Add_ISTD->Vortex Centrifuge Centrifuge (10 min @ 14,000g) Vortex->Centrifuge Transfer Transfer Supernatant to Vial/Plate Centrifuge->Transfer LC LC Separation (C8 Column) Transfer->LC MS MS/MS Detection (Negative MRM) LC->MS HESI Source Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Curve Generate Calibration Curve Calculate->Curve Quantify Quantify Unknowns Curve->Quantify Report Report Results Quantify->Report

Caption: Bioanalytical workflow for Mebeverine Acid quantification.

Trustworthiness: Method Validation

For use in regulated bioanalysis, this method must be fully validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This process establishes the trustworthiness and reliability of the data. Key validation parameters to assess include:

  • Selectivity and Specificity: Analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.[12]

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over the intended analytical range (e.g., 10-2000 ng/mL).[1]

  • Accuracy and Precision: Determining the closeness of measured values to nominal values (accuracy) and the variability of the measurements (precision) through the analysis of Quality Control (QC) samples at multiple concentration levels.

  • Matrix Effect: Evaluating the impact of plasma components on the ionization of the analyte and IS.

  • Recovery: Assessing the efficiency of the protein precipitation extraction process.

  • Stability: Testing the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Successful validation of these parameters ensures that the method is fit for its intended purpose and produces reliable data for pharmacokinetic decision-making.

References

  • Stockis, A., Guelen, P. J. M., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340.

  • Khokhlov, A. L., Dzhurko, Y. A., Yaichkov, I. I., Shitov, L. N., Shitova, A. M., Khozova, L. A., & Miroshnikov, A. E. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010.

  • Elliott, P. N. C., & Elsom, L. F. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97.

  • Veeprho. (n.d.). Mebeverine Acid-D5 (HCl). Retrieved February 16, 2026, from [Link]

  • Moskaleva, N. E., Baranov, P. A., Gneushev, E. T., Renskaya, G. R., & Appolonova, S. A. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125.

  • Shishov, A. et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Drug Metabolism and Disposition.

  • ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.

  • ResearchGate. (2017). Typical MRM chromatograms of main metabolites of mebeverine and ISTD....

  • MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical chemistry, 82(24), 10116–10124.

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved February 16, 2026, from [Link]

  • Veeprho. (n.d.). Mebeverine Alcohol-D5. Retrieved February 16, 2026, from [Link]

  • Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved February 16, 2026, from [Link]

  • Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

  • World Anti-Doping Agency. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM.

Sources

Method

Application of Mebeverine acid-d5 in clinical drug monitoring

Application Note: Precision Quantitation of Mebeverine Acid in Human Plasma using Mebeverine Acid-d5 via LC-MS/MS Abstract This application note details a robust, self-validating protocol for the quantification of Mebeve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Mebeverine Acid in Human Plasma using Mebeverine Acid-d5 via LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the quantification of Mebeverine Acid (MAC) in human plasma using Mebeverine Acid-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1] Mebeverine is an antispasmodic extensively metabolized by esterases; consequently, the parent drug is rarely detectable in plasma.[1][2] Clinical monitoring relies on quantifying its stable metabolites.[1] This guide focuses on the specific amino-acid metabolite, Mebeverine Acid, distinct from the veratric acid cleavage product.[1] We demonstrate how the d5-analog corrects for ionization matrix effects and recovery variability in a high-throughput LC-MS/MS workflow.

Introduction: The Metabolic Challenge

Mebeverine is a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS).[1] Its pharmacokinetics are characterized by rapid first-pass hydrolysis .[1]

  • Primary Hydrolysis: Mebeverine is cleaved by plasma esterases into Veratric Acid (3,4-dimethoxybenzoic acid) and Mebeverine Alcohol (MAL).[1][2][3]

  • Secondary Oxidation: Mebeverine Alcohol is further oxidized to Mebeverine Acid (MAC) (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-butanoic acid) and desmethylated to Desmethylmebeverine Acid (DMAC) .[1]

Why Monitor Mebeverine Acid (MAC)? While Veratric Acid is a major metabolite, it is a common metabolic product of other dietary and pharmaceutical compounds, lacking specificity.[1] Mebeverine Acid (MAC) retains the unique amino-alkyl structure of the parent drug, making it a highly specific surrogate marker for Mebeverine exposure and compliance monitoring.[1]

The Role of Mebeverine Acid-d5 In electrospray ionization (ESI), plasma phospholipids often cause ion suppression.[1] Mebeverine Acid-d5, deuterated on the ethyl group, co-elutes with the analyte, experiencing the exact same suppression/enhancement events, thereby normalizing the quantitative response.[1]

Metabolic Pathway Diagram

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) Hydrolysis Esterase Hydrolysis (Rapid First-Pass) Mebeverine->Hydrolysis VeratricAcid Veratric Acid (Non-Specific Metabolite) Hydrolysis->VeratricAcid MebAlcohol Mebeverine Alcohol (Intermediate) Hydrolysis->MebAlcohol Oxidation Oxidation MebAlcohol->Oxidation MebAcid Mebeverine Acid (MAC) (Target Analyte) Oxidation->MebAcid Primary Target DMAC Desmethylmebeverine Acid (DMAC) Oxidation->DMAC Demethylation

Figure 1: Metabolic pathway of Mebeverine highlighting Mebeverine Acid (MAC) as the target analyte.[1][3][4][5][6]

Chemical & Physical Properties

PropertyAnalyte: Mebeverine Acid (MAC)Internal Standard: Mebeverine Acid-d5
CAS Number 475203-77-12070015-30-2 (HCl salt)
Chemical Formula C₁₆H₂₅NO₃C₁₆H₂₀D₅NO₃
Molecular Weight 279.38 g/mol 284.41 g/mol
Monoisotopic Mass 279.18284.21
LogP (Predicted) ~2.8 (Moderate Lipophilicity)~2.8 (Identical)
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO
Storage -20°C, Desiccated-20°C, Desiccated, Protect from Light

Method Development Strategy

A. Mass Spectrometry (MRM Optimization)

Mebeverine Acid contains a secondary amine and a carboxylic acid.[1] Positive ESI (ESI+) is preferred due to the easy protonation of the nitrogen.[1]

  • Precursor Ion Selection:

    • MAC: [M+H]⁺ = m/z 280.2 [1]

    • MAC-d5: [M+H]⁺ = m/z 285.2 [1]

  • Product Ion Selection:

    • The most abundant fragment typically corresponds to the cleavage of the methoxybenzyl moiety (m/z 121.1 ).[1]

    • Critical Note: Since the d5-label is on the ethyl chain (attached to the nitrogen), and the m/z 121 fragment (methoxybenzyl) does not contain the ethyl group, the product ion for both the analyte and the IS will be m/z 121 .[1]

    • Specificity Check: Ensure the mass resolution of Q1 is sufficient to distinguish 280 from 285 to prevent "cross-talk" where the IS contributes to the analyte signal.

B. Chromatography (LC Conditions)
  • Column: A C8 phase (e.g., Phenomenex Luna C8 or Acquity BEH C8) is often superior to C18 for this compound.[1] Mebeverine metabolites can be sticky; a C8 column provides adequate retention without excessive tailing.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Buffer stabilizes ionization).[1]

    • B: Acetonitrile (ACN) or Methanol (MeOH).[1]

  • Gradient: A fast gradient (5-6 mins) is sufficient.[1]

C. Sample Preparation

Protein Precipitation (PP) is the most efficient method for high-throughput clinical monitoring.[1]

  • Precipitant: Acetonitrile results in cleaner supernatants than Methanol for plasma.[1]

  • IS Addition: The IS should be premixed into the precipitation solvent to ensure immediate integration with the sample matrix.[1]

Detailed Experimental Protocol

Step 1: Reagent Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve 1 mg of Mebeverine Acid and Mebeverine Acid-d5 separately in 1 mL of Methanol. Store at -20°C.

  • Working Standard Solution: Dilute MAC stock with 50% Methanol/Water to create a calibration curve (e.g., 10, 50, 200, 500, 1000, 2000 ng/mL).

  • IS Working Solution (Precipitating Agent): Dilute MAC-d5 stock in 100% Acetonitrile to a concentration of 200 ng/mL . This solution serves two purposes: delivering the IS and precipitating proteins.[1]

Step 2: Sample Processing (Protein Precipitation)
  • Aliquot: Transfer 100 µL of patient plasma (or spiked standard) into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitate: Add 400 µL of the IS Working Solution (ACN with MAC-d5).

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and IS equilibration.

  • Centrifuge: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Water/0.1% Formic Acid before injection.[1]

Step 3: LC-MS/MS Parameters
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 5500 / Thermo TSQ)
Ion Source ESI Positive (HESI)
Column Phenomenex Luna C8(2), 50 × 2.0 mm, 3 µm
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B; 4.1 min: 10% B.

MRM Transitions:

  • Analyte (MAC): 280.2 → 121.1 (Quantifier), 280.2 → 91.1 (Qualifier).[1]

  • IS (MAC-d5): 285.2 → 121.1.[1]

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Analysis Plasma 100 µL Plasma IS_Add Add 400 µL IS (MAC-d5 in ACN) Plasma->IS_Add Vortex Vortex (1 min) IS_Add->Vortex Centrifuge Centrifuge (10k x g, 10 min) Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant LCMS LC-MS/MS (C8 Column, ESI+) Supernatant->LCMS Data Quantitation (Ratio MAC/MAC-d5) LCMS->Data

Figure 2: Bioanalytical workflow for Mebeverine Acid quantification.[1]

Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), perform the following validation checks:

  • Isotope Contribution (Cross-Talk):

    • Inject a high concentration of MAC (Analyte only) and monitor the MAC-d5 transition (285→121) .[1]

    • Requirement: Signal in the IS channel must be < 5% of the IS response.[1]

    • Reasoning: Ensures natural isotopes of the analyte do not falsely elevate the IS signal.[1]

  • Matrix Effect (ME):

    • Compare the peak area of MAC-d5 spiked into extracted blank plasma vs. neat solution .

    • Calculation:

      
      .[1]
      
    • Acceptance: 85-115%.[1] If <85%, ion suppression is present; the d5-IS corrects this, provided the suppression is consistent.[1]

  • Linearity:

    • Range: 10 – 2000 ng/mL.[1][3]

    • Weighting:

      
       is recommended to improve accuracy at the lower limit of quantitation (LLOQ).[1]
      

References

  • Moskaleva, N. E., et al. (2017).[1][7][8][9] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1][4][7][9] Link

  • Cayman Chemical. (n.d.).[1] "Mebeverine Acid Product Information." Cayman Chemical Website.[1] Link

  • Kristinsson, J., et al. (1994).[1][7] "The metabolism of mebeverine in man: Identification of urinary metabolites by gas chromatography/mass spectrometry." Pharmacology & Toxicology, 74(3), 174-180.[1][7] Link

  • MedChemExpress. (n.d.).[1] "Mebeverine acid-d5 hydrochloride."[1] MCE Product Database. Link

  • European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." EMA Guidelines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming ion suppression in Mebeverine analysis with Mebeverine acid-d5

Topic: Overcoming Ion Suppression in Mebeverine Analysis using Mebeverine Acid-d5 Executive Summary: The "Invisible" Variable Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Ion Suppression in Mebeverine Analysis using Mebeverine Acid-d5

Executive Summary: The "Invisible" Variable

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Mebeverine (or its primary metabolite, Mebeverine Acid) is showing inconsistent quantification, despite good linearity in solvent standards.

The Diagnosis: You are experiencing Ion Suppression (Matrix Effects).[1][2] The Fix: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Mebeverine Acid-d5 .[2]

Mebeverine is an ester that rapidly hydrolyzes in plasma (t½ ~1 hour) into Veratric Acid and Mebeverine Alcohol , which is further oxidized to Mebeverine Acid (the stable marker for PK studies).[3][4][5] Because the parent drug disappears so quickly, most bioanalytical methods quantify Mebeverine Acid.

This guide provides the technical roadmap to utilizing Mebeverine Acid-d5 to normalize these matrix effects, ensuring your data meets FDA/EMA validation criteria.

The Mechanism: Why Your Signal is Dying

In Electrospray Ionization (ESI), analytes must compete for a limited number of excess charges on the droplet surface.[2] Endogenous matrix components (phospholipids, salts, proteins) often co-elute with your analyte.[2][6] If these matrix components have a higher proton affinity or surface activity, they "steal" the charge, leaving your Mebeverine Acid neutral and undetected by the Mass Spectrometer.

Visualization: The Ion Suppression Pathway

IonSuppression Sample Plasma Sample Extraction Extraction (PPT/LLE) Sample->Extraction LC LC Separation Extraction->LC ESI ESI Source (The Bottleneck) LC->ESI Phospholipids Phospholipids (High Proton Affinity) LC->Phospholipids Co-elution Analyte Mebeverine Acid LC->Analyte Co-elution MS Mass Analyzer ESI->MS Reduced Signal (Suppression) Phospholipids->ESI Monopolizes Charge Analyte->ESI Charge Competition

Figure 1: Mechanism of Ion Suppression.[2] Co-eluting matrix components (yellow) outcompete the analyte (blue) for ionization charge in the ESI source, resulting in signal loss.

The Solution: Mebeverine Acid-d5 (SIL-IS)[2]

The deuterated internal standard (Mebeverine Acid-d5 ) is chemically identical to your analyte but has a mass shift (+5 Da).[2]

  • Chromatography: It elutes at the exact same time as Mebeverine Acid.

  • Ionization: It experiences the exact same ion suppression as Mebeverine Acid.

  • Result: The ratio of Analyte Area / IS Area remains constant, even if the absolute signal drops by 50% due to the matrix.

Troubleshooting Help Desk (FAQs)

Ticket #001: IS Response Variation

User Question: "My Mebeverine Acid-d5 peak area is 40% lower in patient plasma compared to my water standards. Is my extraction failing?"

Scientist Answer: Not necessarily.[2] This is the classic signature of Matrix Effects .

  • Root Cause: Phospholipids (glycerophosphocholines) often elute late in the gradient or build up on the column, suppressing ionization in subsequent injections.

  • Verification: Calculate the Matrix Factor (MF) .

    
    [2]
    
    • If MF < 1.0 (e.g., 0.6), you have suppression.[2]

  • Action: As long as the Analyte signal drops by the same percentage (checked by spiking analyte into the same matrix), the Ratio will correct for this. If the suppression is >50%, consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) to remove phospholipids.[2]

Ticket #002: Cross-Analyte Usage

User Question: "Can I use Mebeverine Acid-d5 as the Internal Standard for the parent drug, Mebeverine?"

Scientist Answer: No. This is a critical error.

  • Reasoning: Mebeverine (parent) and Mebeverine Acid (metabolite) have different physicochemical properties (lipophilicity/pKa).[2] They will have different retention times .

  • Consequence: The IS (Acid-d5) will elute at, say, 2.5 min, while the Parent (Mebeverine) might elute at 4.0 min. The matrix effects at 2.5 min are different from those at 4.0 min. The IS will not compensate for the suppression experienced by the parent.

  • Recommendation: Use Mebeverine-d5 for the parent drug and Mebeverine Acid-d5 for the metabolite.[2]

Ticket #003: Sensitivity Loss

User Question: "I am using the d5-IS, but my Lower Limit of Quantification (LLOQ) is still too high because the signal is unstable."

Scientist Answer: Ion suppression doesn't just lower signal; it increases baseline noise.[2]

  • Protocol Adjustment:

    • Wash Step: Ensure your LC gradient includes a high-organic wash (95% B) for at least 2 minutes after the analyte elutes to clear phospholipids.[2]

    • Divert Valve: Divert the LC flow to waste for the first 1.0 minute (to dump salts) and after the peak elutes (to dump phospholipids). This keeps the MS source clean.[2]

Recommended Experimental Protocol

This protocol minimizes matrix effects before relying on the IS for compensation.[2]

A. Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation for Mebeverine Acid as it removes salts and phospholipids.[2]

  • Aliquot: 200 µL Plasma.

  • Spike IS: Add 20 µL Mebeverine Acid-d5 working solution (e.g., 500 ng/mL).

  • Buffer: Add 200 µL Ammonium Formate (10 mM, pH 3.5) to protonate the acid/amine.[2]

  • Extract: Add 1.5 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Vortex/Spin: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Evaporate: Transfer supernatant to clean tube; evaporate to dryness under N₂.

  • Reconstitute: 200 µL Mobile Phase (Initial conditions).

B. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 or C8 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µmStandard reverse phase for polar metabolites.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation [M+H]+.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[2]
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[2]
Gradient 0-1 min: 10% B (Divert to Waste)1-4 min: 10% -> 90% B4-5 min: 90% B (Wash)5.1 min: 10% B (Re-equilibrate)Diverting early flow removes salts.[2] High organic wash removes phospholipids.[2]
Ionization ESI Positive ModeMebeverine Acid has a secondary amine.[2]
C. Workflow Visualization

Workflow Start Patient Plasma (Contains Mebeverine Acid) IS_Add Add IS: Mebeverine Acid-d5 (Compensates Matrix Effect) Start->IS_Add LLE LLE Extraction (TBME/Ethyl Acetate) IS_Add->LLE Recon Reconstitute in Mobile Phase LLE->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Calc Calculate Ratio: (Analyte Area / IS Area) LCMS->Calc

Figure 2: Optimized Analytical Workflow.[2] The Internal Standard is added immediately to the plasma to track extraction efficiency and matrix effects throughout the entire process.

Validation Criteria (FDA/EMA Compliance)

To prove your Mebeverine Acid-d5 strategy is working, you must validate the method according to FDA M10 guidelines.[2]

  • Selectivity: Analyze 6 blank plasma sources. No interference >20% of the LLOQ at the analyte retention time, and no interference >5% of the IS response.

  • Matrix Effect Assessment:

    • Prepare Low QC and High QC concentrations.

    • Calculate IS Normalized Matrix Factor :

      
      
      
    • Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be ≤ 15% . This proves the d5-IS is compensating effectively.[2]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Stockis, A., et al. (2002).[2][3][4] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340.[2][3][4] [Link]

  • Moskaleva, N. E., et al. (2017).[2] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[2][7] [Link]

  • Matuszewski, B. K., et al. (2003).[2][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[2] [Link]

Sources

Optimization

Technical Support Center: LC Gradient Optimization for Mebeverine &amp; Mebeverine Acid-d5

Topic: Bioanalytical Method Development (LC-MS/MS) Application: Simultaneous quantification of Mebeverine (Parent) and Mebeverine Acid-d5 (Internal Standard/Metabolite Analog).[1][2][3] Status: Active Guide Last Updated:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioanalytical Method Development (LC-MS/MS) Application: Simultaneous quantification of Mebeverine (Parent) and Mebeverine Acid-d5 (Internal Standard/Metabolite Analog).[1][2][3] Status: Active Guide Last Updated: February 16, 2026[1][2][3]

Executive Summary: The Separation Challenge

Welcome to the Method Development Support Center. You are likely here because you are developing a pharmacokinetic (PK) assay and facing a specific polarity challenge.

The Core Conflict:

  • Mebeverine (Parent): A highly lipophilic, basic tertiary amine (pKa ~10.7).[1][2][3] It retains strongly on C18 columns and is prone to peak tailing due to silanol interactions.[2]

  • Mebeverine Acid-d5 (Metabolite IS): A polar, amphiphilic amino-acid (contains both a secondary amine and a carboxylic acid).[1][2][3] It elutes early, often near the void volume where ion suppression is highest.[2][3]

Optimizing the gradient requires a strategy that retains the polar acid without pushing the lipophilic parent into an excessively long run time.[2] This guide provides the solution.

The Mechanism: Understanding Your Analytes[3]

Before adjusting your pump, understand the physics driving the separation.[2][3]

AnalyteStructure TypePolarityCharge State (pH 3.[1][2][3]0)Retention Risk
Mebeverine Ester, Tertiary AmineHydrophobicCationic (

)
Late elution, Carryover, Tailing
Mebeverine Acid-d5 Carboxylic Acid, Secondary AminePolar / AmphiphilicCationic (

,

)
Void elution, Ion Suppression

Note: At acidic pH (standard LC-MS conditions), the carboxylic acid moiety of the metabolite is protonated (neutral), and the amine is protonated (positive).[1][3] This net +1 charge aids solubility but challenges retention on non-polar stationary phases.[1][2][3]

Visualization: Separation Logic & Gradient Strategy

GradientStrategy Start Method Goal: Simultaneous Separation Phase1 Phase 1: Trapping (0-1.5 min) Start->Phase1 Initial Conditions Phase2 Phase 2: Elution Ramp (1.5-4.0 min) Phase1->Phase2 Increase %B Acid Mebeverine Acid-d5 (Polar) Phase1->Acid Retain at 5-10% B Phase3 Phase 3: Wash (4.0-5.0 min) Phase2->Phase3 Clean Column Parent Mebeverine (Lipophilic) Phase2->Parent Elute at 50-70% B Factor1 Critical: Avoid Void (k' > 2) Acid->Factor1 Factor2 Critical: Tailing (Silanol Activity) Parent->Factor2

Figure 1: Strategic phases of the gradient required to bridge the polarity gap between the acid metabolite and the lipophilic parent.[1][3]

Troubleshooting Guide (Q&A)

Issue 1: Retention of Mebeverine Acid-d5

Q: My Mebeverine Acid-d5 peak is eluting in the void volume (< 0.8 min). How do I retain it?

A: This is the most common failure mode.[2] The acid moiety makes the molecule too polar for standard high-organic starts.[2][3]

  • The Fix: Lower your initial organic composition (Mobile Phase B) to 5% . Hold this isocratic condition for at least 0.5 to 1.0 minute.

  • Why: You need to force the "Acid-d5" to interact with the C18 chains before the organic solvent lifts it off.[1][2] If you start at 20% B, the acid will not partition into the stationary phase.[2][3]

  • Advanced Fix: If 5% B doesn't work, switch to a column with "Polar Embedded" groups (e.g., Waters BEH Shield RP18 or Phenomenex Synergi Fusion).[2][3] These phases prevent "phase collapse" at low organic levels and interact better with the polar acid group.[2]

Issue 2: Mebeverine Peak Tailing

Q: The Mebeverine (parent) peak is broad and tailing (As > 1.5).[2] Why is this happening?

A: Mebeverine is a strong base.[2] It interacts with residual silanols (Si-OH) on the silica backbone of your column, causing secondary retention (tailing).[1][2][3]

  • The Fix (Chemistry): Add Ammonium Formate (5mM to 10mM) to your aqueous mobile phase.[1][2] The ammonium ions (

    
    ) compete with Mebeverine for the silanol sites, effectively "blocking" them.[2][3]
    
  • The Fix (Hardware): Ensure you are using a high-purity, fully end-capped column (e.g., Hybrid Particle Technology like BEH or CSH).[1][2][3] Avoid older "Type A" silica columns.[2][3]

Issue 3: Carryover

Q: I see Mebeverine in my blank injections after a high concentration sample.

A: Mebeverine is highly lipophilic and "sticky."[2] It adsorbs to the rotor seal and needle tubing.[2]

  • The Fix: Implement a strong needle wash with high organic strength.[2]

    • Weak Wash: 90:10 Water:Acetonitrile.[2]

    • Strong Wash:[1][2][3] 40:40:20 Acetonitrile:Isopropanol:Acetone (or Methanol) + 0.1% Formic Acid.[2][3] The acid in the wash helps protonate the base, keeping it soluble in the organic solvent.[2][3]

Recommended Experimental Protocol

This protocol is designed to separate Mebeverine Acid-d5 (early eluter) from Mebeverine (late eluter) in a sub-6-minute run.[1][2][3]

Mobile Phase Composition
  • Mobile Phase A (MPA): Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2][3]

    • Role: Provides protons for ionization and ammonium ions to suppress silanol tailing.[2]

  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Role: Strong elution solvent.[2] Methanol can be used but often results in higher backpressure and broader peaks for this specific pair.[2]

Optimized Gradient Table
Time (min)% Mobile Phase BCurveAction
0.00 5InitialTrapping: Low organic to retain Mebeverine Acid-d5.
1.00 5LinearHold: Ensure Acid-d5 enters the stationary phase.[1][2][3]
3.50 90LinearElution: Rapid ramp to elute Mebeverine Parent.
4.50 90HoldWash: Remove phospholipids and late contaminants.
4.60 5StepRe-equilibration: Return to initial conditions.[1][2]
6.00 5HoldReady: System ready for next injection.
Column Selection Guide

For this specific separation, the stationary phase choice is critical.

  • Primary Recommendation: C18 with Charged Surface Hybrid (CSH) technology (e.g., Waters CSH C18).[2][3]

    • Reason: The slight positive charge on the surface repels the basic Mebeverine (improving peak shape) while the C18 chains retain the lipophilic backbone.[2]

  • Alternative: C8 (Octyl) Column.[2][3]

    • Reason: If Mebeverine retains too strongly on C18 (retention time > 4 min), a C8 column reduces the hydrophobic interaction, bringing the parent peak earlier without losing the Acid-d5 retention (provided the start is 5% B).[2][3]

Workflow Visualization: Optimization Logic

Use this decision tree to troubleshoot your specific chromatogram.

OptimizationLogic Start Evaluate Chromatogram CheckAcid Check Mebeverine Acid-d5 Retention Time (tR) Start->CheckAcid CheckParent Check Mebeverine Peak Shape Start->CheckParent VoidIssue tR < Void Volume? CheckAcid->VoidIssue TailingIssue Tailing Factor > 1.5? CheckParent->TailingIssue Action1 Decrease Initial %B to 2-5% Increase Hold Time VoidIssue->Action1 Yes Good Retention Good Retention VoidIssue->Good Retention No Action2 Add 5mM Ammonium Formate to Mobile Phase A TailingIssue->Action2 Yes (Chemistry Fix) Action3 Switch to CSH or Polar Embedded Column TailingIssue->Action3 Yes (Column Fix)

Figure 2: Decision tree for troubleshooting retention and peak shape issues specific to the Mebeverine/Acid-d5 pair.

References

  • Appolonova, S. A., et al. (2017).[2][3][4] "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[2][3][4]

  • PubChem Compound Summary. "Mebeverine Hydrochloride (CID 17683)."[2] National Center for Biotechnology Information.[2][3]

  • PubChem Compound Summary. "Mebeverine Acid (CID 20556914)."[2] National Center for Biotechnology Information.[2][3] [1][2][3]

  • Mathews Open Access. (2017).[2][3] "The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma."

Sources

Troubleshooting

Technical Support Center: Mebeverine Acid-d5 Troubleshooting Guide

Executive Summary & Chemical Context[1][2][3] Mebeverine Acid-d5 (4-[ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5) is the stable isotope-labeled internal standard (SIL-IS) for the primary metabolite of Meb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Mebeverine Acid-d5 (4-[ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5) is the stable isotope-labeled internal standard (SIL-IS) for the primary metabolite of Mebeverine.

To troubleshoot peak shape effectively, you must understand the molecule's behavior in solution. It is an amphoteric (zwitterionic) molecule containing:

  • A Secondary/Tertiary Amine: Basic (pKa

    
     9.5–10.5).
    
  • A Carboxylic Acid: Acidic (pKa

    
     4.0–4.5).
    
  • A Deuterated Ethyl Group: The -d5 label is typically on the

    
    -ethyl chain.
    

The Core Challenge: Poor peak shape usually stems from the molecule's ionization state. At neutral pH, the molecule exists as a zwitterion (positive amine, negative acid), leading to poor retention and secondary interactions. At low pH, it behaves as a cation; at high pH, as an anion.

Diagnostic Workflow

Use this logic tree to identify the root cause of your peak shape issue.

TroubleshootingLogic Start Symptom: Poor Peak Shape Q1 Is the peak Tailing? Start->Q1 Q2 Is the peak Fronting or Split? Q1->Q2 No TailingCause Cause: Silanol Interactions (Amine binding to column) Q1->TailingCause Yes Q3 Is retention shifting? Q2->Q3 No FrontingCause Cause: Solvent Mismatch (Strong injection solvent) Q2->FrontingCause Yes ShiftCause Cause: pH Instability (Operating near pKa) Q3->ShiftCause Yes FixTailing Fix: Add Modifier (Formic Acid) or Increase Ionic Strength TailingCause->FixTailing FixFronting Fix: Match Injection Solvent to Initial Mobile Phase FrontingCause->FixFronting FixShift Fix: Buffer Mobile Phase (Ammonium Formate) ShiftCause->FixShift

Figure 1: Diagnostic logic flow for identifying the root cause of Mebeverine Acid-d5 chromatographic anomalies.

Detailed Troubleshooting Guides

Issue A: Peak Tailing (The "Amine" Problem)

Symptom: The peak rises sharply but trails off slowly (USP Tailing Factor > 1.5).

The Science: Mebeverine acid contains a nitrogen atom that becomes protonated (


) under standard LC-MS conditions (acidic mobile phase). This cation interacts electrostatically with residual silanol groups (

)
on the silica backbone of the column. This secondary interaction delays a portion of the analyte, causing a tail.

Solutions:

Method Protocol Why it works

| 1. Acidify Mobile Phase | Add 0.1% Formic Acid (FA) or Difluoroacetic Acid (DFA). | Low pH (< 3.0) protonates the silanols (


), neutralizing them and preventing interaction with the amine. |
| 2. Increase Ionic Strength  | Add 5–10 mM Ammonium Formate. | Ammonium ions (

) compete with the Mebeverine amine for the silanol sites, effectively "blocking" them. | | 3. Column Selection | Switch to a "Charged Surface Hybrid" (CSH) or highly end-capped column. | These columns are chemically modified to repel basic analytes or bury silanols. |
Issue B: Peak Fronting or Splitting (The Solubility Problem)

Symptom: The peak appears as a "shark fin" (leaning forward) or splits into two distinct peaks.

The Science: Mebeverine Acid-d5 is hydrophobic. Stock solutions are often prepared in 100% DMSO or Methanol. If you inject this directly into a high-aqueous initial mobile phase (e.g., 95% Water), the analyte precipitates momentarily at the column head or travels faster in the plug of strong solvent than in the mobile phase.

Solutions:

  • Dilute the Injection: Ensure the sample diluent matches the initial gradient conditions .

    • Bad: Injecting 5 µL of 100% MeOH.

    • Good: Injecting 10 µL of 10% MeOH / 90% Water (with 0.1% FA).

  • Reduce Injection Volume: If you must use a strong solvent (due to solubility limits), inject

    
    .
    
Issue C: Retention Time Drift (The pH Problem)

Symptom: The peak moves back and forth between injections.

The Science: Because Mebeverine Acid is zwitterionic, its net charge changes rapidly between pH 3.5 and 5.5. If you use unbuffered water (only acid added) and the pH fluctuates slightly, the ratio of ionized to non-ionized species changes, altering retention.

Solutions:

  • Buffer is Mandatory: Do not rely on Formic Acid alone for pH control if operating > pH 3.0. Use Ammonium Formate (pH 3.0–4.0) or Ammonium Acetate (pH 4.0–5.0) to "lock" the pH.

Optimized Experimental Protocol

This protocol is designed to be self-validating by minimizing variables that cause peak distortion.

Reagents
  • Stock Solvent: DMSO (Mebeverine Acid-d5 is stable in DMSO; avoid protic solvents for long-term storage to prevent potential D/H exchange if the label were labile, though d5-ethyl is robust).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

LC Conditions
ParameterSettingRationale
Column C18 with charged surface (e.g., Waters CSH or Phenomenex Kinetex EVO)Repels the protonated amine, reducing tailing.
Gradient 5% B to 95% BStandard RP gradient.
Flow Rate 0.4 – 0.6 mL/minOptimal for ESI ionization.
Column Temp 40°C – 50°CHigher temperature improves mass transfer, sharpening the peak.
Sample Preparation (Critical Step)

To prevent "solvent shock" (fronting):

  • Prepare Stock in DMSO (e.g., 1 mg/mL).

  • Dilute 100x into 50:50 Methanol:Water .

  • Perform final dilution into Mobile Phase A (Initial) .

    • Target: Final injection solvent should contain

      
       organic content.
      

FAQ: Mebeverine Acid-d5 Specifics

Q: Can I use Mebeverine Acid-d5 to quantify the parent drug (Mebeverine)? A: No. It is a metabolite standard. You should use Mebeverine-d5 (or similar) for the parent drug. Using the acid metabolite IS for the parent drug will result in tracking errors because their extraction efficiencies and matrix effects differ.

Q: I see a small peak just before my Mebeverine Acid-d5 peak. Is it degradation? A: It is likely the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-deuterated analogs on C18 columns due to slightly lower lipophilicity. If the peak is the unlabeled version (from natural abundance or impurity), it will have a mass of [M-5]. Check the mass spectrum.

Q: Is the d5 label stable? A: Yes. The d5 label is typically on the


-ethyl group or the phenyl ring. These are non-exchangeable protons under standard LC conditions. However, avoid highly basic conditions (pH > 10) for extended periods to prevent any risk of elimination reactions or hydrolysis if residual ester is present.

References

  • Mebeverine Metabolism & Structure

    • Stockis, A., et al. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1] Journal of Pharmaceutical and Biomedical Analysis, 29.1-2 (2002): 335-340.[1] Link

  • Troubleshooting Amine Tailing

    • Dolan, J. W. "Tailoring the Separation." LCGC North America, 20.10 (2002). Link

  • Zwitterionic Chromatography

    • McCalley, D. V. "Analysis of basic analytes in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1171.1-2 (2007): 46-56. Link

  • Isotope Effects in HPLC

    • Turowski, M., et al. "Deuterium isotope effects on hydrophobicity and retention in reversed-phase liquid chromatography." Journal of Chromatography A, 1012.2 (2003): 117-125. Link

Sources

Optimization

Matrix effects in the quantification of Mebeverine with a deuterated standard

Topic: Troubleshooting Matrix Effects & Deuterated Internal Standard Anomalies Target Audience: Bioanalytical Scientists, Method Development Leads Analyte Focus: Mebeverine (Parent) & Metabolites (Mebeverine Acid/Veratri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Deuterated Internal Standard Anomalies

Target Audience: Bioanalytical Scientists, Method Development Leads Analyte Focus: Mebeverine (Parent) & Metabolites (Mebeverine Acid/Veratric Acid)[1]

Core Directive: The Analytical Challenge

Quantifying Mebeverine (


) and its metabolites in biological matrices (plasma, urine) presents a dual challenge: severe ion suppression  from phospholipids and metabolic instability  due to ester hydrolysis.

While stable isotope-labeled internal standards (SIL-IS) like Mebeverine-D9 or D3 are the gold standard for compensating matrix effects, they are not infallible. In high-throughput LC-MS/MS, the "Deuterium Isotope Effect" can cause slight retention time shifts, decoupling the IS from the analyte during critical ionization windows.

This guide provides a diagnostic workflow to identify, quantify, and eliminate these matrix effects.

Diagnostic Workflow: Is it Matrix Effect or Recovery?

Before altering extraction protocols, you must distinguish between Extraction Recovery (RE) issues and Matrix Effects (ME) . The most definitive method is Post-Column Infusion (PCI) .

Experiment 1: Post-Column Infusion (PCI) Profiling

Objective: Visualize the exact chromatographic regions where the matrix suppresses or enhances ionization.[2]

Methodology:

  • Infusion: Infuse a neat solution of Mebeverine (100 ng/mL) continuously into the MS source via a T-junction at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC column.

  • Observation: Monitor the baseline of the specific MRM transition for Mebeverine.

    • Flat Baseline: No matrix effect.

    • Dip/Trough: Ion Suppression (common with phospholipids).

    • Peak/Hump: Ion Enhancement.[3]

Visual: PCI Workflow Diagram

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Eluent Infusion_Pump Syringe Pump (Constant Mebeverine Flow) Infusion_Pump->Tee Analyte Infusion MS MS/MS Source (ESI+) Tee->MS Data Signal Output (Visual Suppression Profile) MS->Data

Figure 1: Schematic of Post-Column Infusion setup for visualizing matrix suppression zones.

Technical Deep Dive: The Deuterium Dilemma

The Issue: You are using Mebeverine-D9, but your accuracy is failing in patient samples despite passing in neat standards. The Cause: The Deuterium Isotope Effect .

In Reversed-Phase LC (RPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds. This causes deuterated isotopologues to elute earlier than the non-deuterated parent.[4][5]

  • Scenario: Mebeverine Retention Time (

    
    ) = 2.50 min.
    
  • Scenario: Mebeverine-D9 Retention Time (

    
    ) = 2.46 min.
    
  • The Trap: If a sharp phospholipid peak elutes at 2.46 min, it suppresses the IS (Mebeverine-D9) but not the Analyte (Mebeverine).

  • Result: The IS signal drops, the Area Ratio (Analyte/IS) artificially spikes, and you report a false positive or over-quantification.

Solution:

  • Check

    
    :  If the shift is >0.05 min, the IS may not be compensating correctly.
    
  • Switch Isotopes: Use

    
     or 
    
    
    
    labeled standards
    if available (Mebeverine-
    
    
    ). These do not exhibit the chromatographic isotope effect.
  • Improve Resolution: Adjust the gradient to move the analyte away from the suppression zone (usually the solvent front or the phospholipid wash-out).

Sample Preparation Protocols

Mebeverine is an ester and is prone to chemical hydrolysis.[1][6] Furthermore, as a basic amine, it binds to silanols. The choice of extraction is critical for both stability and matrix removal.

Comparison of Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Matrix Removal Poor. Removes proteins but leaves phospholipids (major suppressors).Excellent. Phospholipids generally stay in the aqueous phase or interface.High. Can target specific functionalities (Mixed-mode cation exchange).
Recovery High (>90%) but variable due to suppression.Moderate (70-85%). Requires pH optimization.High (>85%) and consistent.
Suitability Rapid screening only.Recommended for quantification. Recommended for trace analysis.[7]
Cost/Time Low / Fast.Medium / Labor intensive.High / Slow.
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why LLE? It effectively removes phospholipids and salts that cause the matrix effects described in Section 2.

Step-by-Step:

  • Aliquot: 200 µL Plasma + 20 µL IS (Mebeverine-D9).

  • Alkalinization: Add 50 µL Ammonium Hydroxide (5%) .

    • Reason: Mebeverine (

      
       10.[8]7) must be uncharged (free base) to extract into organic solvent.
      
  • Extraction: Add 1.5 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate/Hexane (50:50).

  • Agitation: Vortex 5 mins; Centrifuge 10 mins at 4000 rpm.

  • Transfer: Transfer supernatant to a clean glass tube.

  • Evaporation: Dry under

    
     at 40°C.
    
    • Warning: Do not overheat; Mebeverine ester can degrade.

  • Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

Troubleshooting Decision Tree

Use this logic flow to troubleshoot failing QC samples or non-linear calibration curves.

Troubleshooting_Tree Start Problem: Poor Accuracy / Non-Linearity Check_IS Is the IS Response Variable? Start->Check_IS IS_Stable No (IS Stable) Check Analyte Stability Check_IS->IS_Stable No IS_Unstable Yes (IS Variable) Suspect Matrix Effect Check_IS->IS_Unstable Yes PCI_Test Run Post-Column Infusion (PCI) IS_Unstable->PCI_Test Suppression Suppression Zone Found? PCI_Test->Suppression Shift_Check Does IS elute earlier than Analyte? Suppression->Shift_Check Yes Deuterium_Effect Cause: Deuterium Isotope Effect Action: Flatten Gradient or Change IS Shift_Check->Deuterium_Effect Yes (>0.05 min) Prep_Change Cause: General Matrix Load Action: Switch from PPT to LLE Shift_Check->Prep_Change No (Co-eluting)

Figure 2: Logic flow for isolating the root cause of quantification errors.

Frequently Asked Questions (FAQ)

Q1: Why is my Mebeverine-D9 IS peak splitting? A: This is likely not peak splitting but solvent mismatch . If you reconstitute in 100% Acetonitrile but your initial gradient is 90% Water, the strong solvent causes the analyte to "surf" through the column. Reconstitute in a solvent composition matching your starting mobile phase (e.g., 90:10 Water:MeOH).

Q2: I see a secondary peak in my Mebeverine channel that grows over time. What is it? A: This is likely Mebeverine Acid (Veratric Acid) or Mebeverine Alcohol resulting from on-column or in-vial hydrolysis. Mebeverine is an ester.[1][6][9][10] Ensure your autosampler is cooled to 4°C and avoid high pH in the reconstitution solvent.

Q3: Can I use Veratric Acid-D6 as an IS for Mebeverine? A: No. An IS must track the physicochemical properties of the analyte. Veratric acid is a metabolite with significantly different polarity (


) and 

. It will not co-elute with Mebeverine and will not compensate for matrix effects at the Mebeverine retention time.

Q4: My calibration curve is linear, but patient samples are consistently under-quantified. Why? A: This suggests Ion Suppression specific to the patient matrix that is not present in your calibration matrix (if using charcoal-stripped or surrogate matrix). Use the Standard Addition Method on a few patient samples to verify the true concentration, or switch to a cleaner extraction method (LLE).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect? A case study with 3-amino-1-pyrrolidinyl-succinimide. Journal of Pharmaceutical and Biomedical Analysis.

  • Flesch, G. (1995). The deuterium isotope effect in chromatography: A review. Journal of Chromatography A.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Bioanalysis of Mebeverine &amp; Metabolites

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Limit of Quantification (LOQ) for Mebeverine Workflows using Mebeverine Acid-d5 Executive Summary: The Stability-Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Limit of Quantification (LOQ) for Mebeverine Workflows using Mebeverine Acid-d5

Executive Summary: The Stability-Sensitivity Paradox

Welcome to the technical guide for Mebeverine bioanalysis. If you are attempting to improve the Limit of Quantification (LOQ) for Mebeverine using Mebeverine acid-d5 , you are likely facing a complex pharmacokinetic challenge involving rapid ester hydrolysis.

Critical Distinction:

  • Mebeverine (Parent): An ester, highly unstable in plasma, rapidly hydrolyzing to Veratric acid and Mebeverine alcohol.[1][2]

  • Mebeverine Acid (Metabolite): The carboxylic acid derivative formed by the oxidation of Mebeverine alcohol.[3] This is the primary circulating metabolite and the standard pharmacokinetic marker [1].

The "Internal Standard" Warning: Using Mebeverine acid-d5 is the gold standard for quantifying the Mebeverine Acid metabolite . However, if you are using it to quantify the Parent (Mebeverine) , you face a "retention time gap." The IS will not co-elute with the parent, meaning it cannot effectively compensate for matrix effects (ion suppression) specific to the parent's elution window. This guide addresses how to handle both scenarios to maximize sensitivity.

Module 1: Metabolic Pathway & Analytical Target

To improve LOQ, you must target the correct analyte. Mebeverine parent drug is often undetectable (<1 ng/mL) within minutes of dosing due to first-pass metabolism.

Figure 1: Mebeverine Metabolic & Hydrolysis Pathway[4]

MebeverineMetabolism cluster_legend Target Analyte Logic Parent Mebeverine (Parent) (Unstable Ester) Veratric Veratric Acid (By-product) Parent->Veratric Ester Hydrolysis (Plasma/Liver) Alcohol Mebeverine Alcohol (Intermediate) Parent->Alcohol Ester Hydrolysis Acid Mebeverine Acid (Primary PK Marker) Alcohol->Acid Oxidation (CYP450/ADH) Legend Mebeverine Acid is the stable, high-abundance target for LOQ.

Caption: Mebeverine rapidly hydrolyzes.[2][3][4][5][6] For reliable PK data, Mebeverine Acid is the preferred surrogate marker, perfectly matched by the Mebeverine acid-d5 IS.

Module 2: Method Optimization Protocol (The "How-To")

To achieve an LOQ < 1.0 ng/mL, you must minimize the "Noise" (Matrix background) and maximize the "Signal" (Ionization efficiency).

Chromatographic Conditions

The choice of column is critical for separating the polar acid metabolite from the hydrophobic parent (if measuring both).

ParameterRecommendationRationale
Column C8 or Polar-Embedded C18 (e.g., Phenomenex Luna C8 or Acquity BEH C8) [2]Mebeverine Acid is more polar. A standard C18 may cause peak tailing. C8 offers balanced retention for both parent and metabolite.
Mobile Phase A 0.1% Formic Acid in Water Acidic pH ensures protonation of the amine group (

) for max sensitivity in ESI+ mode.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for this specific analyte.
Gradient Steep Ramp (e.g., 5% to 90% B in 3 min)Focus on eluting the Acid early but away from the void volume (salt suppression zone).
Mass Spectrometry (MS/MS) Parameters
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Mebeverine Acid: m/z ~296.2 → 174.1 (Quantifier).

    • Mebeverine Acid-d5 (IS): m/z ~301.2 → 179.1.

    • Note: Verify exact precursor mass based on your specific derivative (carboxylic acid form).

Sample Preparation: The Key to Low LOQ

Protein Precipitation (PPT) is often too "dirty" for ultra-low LOQ because phospholipids remain, causing ion suppression. Solid Phase Extraction (SPE) is recommended.

Recommended SPE Protocol:

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: 200 µL Plasma + 20 µL Mebeverine acid-d5 + 200 µL 2% Formic Acid.

  • Wash: 1 mL 5% Methanol (Removes salts/proteins).

  • Elute: 1 mL Acetonitrile.

  • Evaporate & Reconstitute: Dry under Nitrogen; reconstitute in Mobile Phase A.

Module 3: Troubleshooting Guide (Q&A)

Q1: I am seeing a signal for Mebeverine Acid-d5 (IS) in my blank samples. Is this carryover?

Diagnosis: This is likely "Cross-Talk" or Isotopic Impurity, not necessarily carryover.

  • Cause: If your d5 standard contains traces of d0 (unlabeled) material, it will appear as the analyte.

  • Fix:

    • Check the Certificate of Analysis for Isotopic Purity (should be >99%).

    • Lower the IS concentration. If the IS signal is too high (e.g., >1000x the LOQ of the analyte), even 0.1% impurity will trigger a false positive in the blank [3].

Q2: My LOQ for Mebeverine (Parent) is poor when using Mebeverine acid-d5.

Diagnosis: Matrix Effect Mismatch.

  • Explanation: The Parent elutes much later (more hydrophobic) than the Acid-d5. If a phospholipid elutes at the Parent's retention time, the Acid-d5 (eluting earlier) cannot correct for the signal suppression.

  • Fix:

    • Switch IS: Use Mebeverine-d5 or Mebeverine-d6 for the parent.

    • Divert Valve: Divert the LC flow to waste during the phospholipid elution window to keep the source clean.

Q3: The Mebeverine (Parent) peak disappears from my QC samples over time.

Diagnosis: Ex Vivo Hydrolysis.

  • Explanation: Plasma esterases continue to break down Mebeverine into the acid even after blood collection.

  • Fix: You must add an esterase inhibitor (e.g., Sodium Fluoride or Physostigmine ) to the blood collection tube immediately upon draw [4]. Keep samples on ice at all times.

Module 4: Decision Logic for LOQ Improvement

Use this logic flow to determine the bottleneck in your sensitivity.

Figure 2: Troubleshooting High LOQ

LOQTroubleshooting Start Problem: LOQ is too high (>1-5 ng/mL) Checkbg Check Blank Signal Start->Checkbg HighBG High Background Noise? Checkbg->HighBG CleanUp Action: Switch from PPT to SPE or LLE HighBG->CleanUp Yes CheckSuppression Perform Post-Column Infusion (Check Matrix Effect) HighBG->CheckSuppression No SuppressionFound Action: Change Column Selectivity (C18 -> C8) or Improve Wash CheckSuppression->SuppressionFound Dip in baseline at RT ISMatch Ensure IS Co-elutes (Use Acid-d5 for Acid only!) SuppressionFound->ISMatch If IS doesn't track

Caption: Step-by-step isolation of sensitivity barriers. Matrix suppression is the most common cause of poor LOQ in Mebeverine analysis.

References

  • Stockis, A., et al. (2002).[3] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[3] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Khokhlov, A. L., et al. (2017).[2][7] The Rapid and Sensitive HPLC-MS/MS Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science. Available at: [Link]

  • Hatley, O., & De Boer, T. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Al-Khami, A.A. (2018). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. Available at: [Link]

For further assistance with method development or custom synthesis of Mebeverine-d6 for parent quantification, please contact the support team.

Sources

Optimization

Enhancing mass spectrometry sensitivity for Mebeverine acid-d5

Welcome to the technical support resource for the bioanalysis of Mebeverine acid-d5. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the sensitivity and robustness...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Mebeverine acid-d5. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the sensitivity and robustness of their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As Mebeverine acid is a primary metabolite of the widely used antispasmodic agent Mebeverine, and its deuterated analog (Mebeverine acid-d5) is the preferred internal standard for quantitative studies, achieving high sensitivity is paramount for accurate pharmacokinetic and bioequivalence assessments.[1][2][3][4]

This document moves beyond standard operating procedures to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your methods from a foundational perspective.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Foundational Method Setup

Question 1: I am setting up a new assay. Which ionization mode and what mass transitions (MRM) are recommended for Mebeverine acid and its d5-labeled internal standard?

Answer:

For optimal sensitivity, Mebeverine acid and Mebeverine acid-d5 should be analyzed using Negative Ion Mode Electrospray Ionization (ESI-) .

Causality: The chemical structure of Mebeverine acid contains a carboxylic acid group (-COOH). In the slightly basic or neutral environment of the ESI spray, this group readily loses a proton (deprotonates) to form a negatively charged carboxylate ion ([M-H]⁻). This deprotonation is highly efficient, leading to a strong signal in negative ion mode. While positive mode ionization is possible, it is generally less efficient for this molecule and results in lower sensitivity.

Optimized Mass Transitions: Direct infusion of a ~500 ng/mL solution of both Mebeverine acid and Mebeverine acid-d5 is crucial for determining the optimal precursor and product ions on your specific mass spectrometer. However, based on validated methods, the following transitions are a robust starting point.[2]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Typical Collision Energy (CE)
Mebeverine Acidm/z 280.1m/z 121.115-25 eV
Mebeverine Acid-d5 (IS) m/z 285.1 m/z 121.1 15-25 eV
Note: The product ion at m/z 121.1 corresponds to the 2-methoxybenzoate fragment resulting from the cleavage of the ether linkage. Since the deuterium labels are on the ethyl-amino-butyl portion of the molecule, this fragment is identical for both the labeled and unlabeled compounds.
Section 2: Chromatographic Performance

Question 2: My signal intensity is low and the peak shape for Mebeverine acid-d5 is poor (significant tailing). How are these related and what can I do to improve them?

Answer:

Poor peak shape directly reduces sensitivity. Mass spectrometers are concentration-dependent detectors; they measure the intensity of ions entering the instrument at a specific point in time. A broad, tailing peak dilutes the analyte over a longer elution time, lowering the maximum peak height and, consequently, the signal-to-noise ratio.[5] The primary causes for peak tailing with an acidic compound like Mebeverine acid are secondary interactions with the column or improper mobile phase pH.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical factor is the pH of your mobile phase. To ensure sharp, symmetrical peaks for an acidic analyte, the mobile phase pH should be at least 2 units below the pKa of the analyte. The pKa of the carboxylic acid on Mebeverine acid is approximately 4.0-4.5. Therefore, a mobile phase pH of ~2.5-3.0 is ideal.

    • Action: Add a modifier like formic acid (0.1%) or acetic acid to both your aqueous (A) and organic (B) mobile phases. Formic acid is generally preferred for MS compatibility.[6] This ensures the analyte remains in its neutral, un-ionized state, preventing unwanted ionic interactions with residual silanols on the silica-based column packing.

  • Column Selection: While standard C18 columns are often used, consider a C8 column or one with advanced end-capping.

    • Rationale: A C8 column is slightly less retentive than a C18, which can sometimes improve peak shape for moderately polar compounds. High-quality, end-capped columns have fewer free silanol groups, which are a primary source of peak tailing for acidic and basic compounds. A validated method successfully used a Phenomenex Luna C8 column.[2]

  • Evaluate Mobile Phase Composition: Acetonitrile is the most common organic modifier. It generally provides sharper peaks and lower backpressure than methanol.

    • Example Gradient: A rapid gradient can improve peak shape and sensitivity.

Time (min)Flow Rate (μL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.04008020
1.04008020
1.512004060
4.012004060
4.24008020
6.04008020
This is an example based on a published method; it must be adapted for your specific column and system.[2]
Section 3: Sample Preparation and Matrix Effects

Question 3: I'm analyzing plasma samples and my sensitivity is much lower than in pure solvent. I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Answer:

This is a classic and highly probable issue in bioanalysis. Matrix effects, particularly ion suppression, occur when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte in the ESI source.[7] Because Mebeverine acid-d5 is a stable isotope-labeled internal standard, it should co-elute and experience the same degree of suppression as the analyte, thus providing correction during quantification. However, severe suppression can still lower the signal of both compounds below the limit of quantification (LLOQ).

A post-extraction spike experiment is the definitive way to quantify the extent of ion suppression or enhancement.

  • Prepare Samples:

    • Set A: Prepare a standard of Mebeverine acid-d5 in your mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B: Extract six different lots of blank biological matrix (e.g., human plasma) using your intended sample preparation method (see below).

    • Set C: After extraction, spike the extracts from Set B with the same known concentration of Mebeverine acid-d5 as used in Set A.

  • Analyze and Calculate:

    • Inject all samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set C) / (Peak Area in Set A)

    • Interpretation:

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The Coefficient of Variation (CV%) of the MF across the six lots should be <15% to ensure the effect is consistent.

  • Efficient Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids.

    • Recommended Method: Protein Precipitation (PPT): This is a fast and effective method for Mebeverine acid.[2]

      • To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing the Mebeverine acid-d5 internal standard.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

      • Reconstitute in the mobile phase.

    • Advanced Methods: If PPT is insufficient, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.

  • Chromatographic Separation: Adjust your LC gradient to separate Mebeverine acid-d5 from the early-eluting, highly suppressive components like phospholipids. Often, a more aggressive initial organic percentage or a hold step can wash these interferences away before your analyte elutes.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Review & Optimization Sample Plasma Sample Add_IS Add Mebeverine Acid-d5 IS Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Evap Evaporate & Reconstitute Centrifuge->Evap Inject Inject Sample Evap->Inject LC LC Separation (C8 Column, pH ~3) Inject->LC ESI ESI Source (Negative Mode) LC->ESI MS MS/MS Detection (MRM: 285.1 -> 121.1) ESI->MS Data Acquire Data MS->Data Check_Signal Check S/N Ratio Data->Check_Signal Check_Peak Check Peak Shape Data->Check_Peak Optimize Optimize Source/LC Check_Signal->Optimize If Low Check_Peak->Optimize If Poor

Caption: LC-MS/MS workflow for Mebeverine acid-d5 analysis.

Section 4: Instrument Optimization

Question 4: My sensitivity has decreased over the course of a run or is suddenly lower than last week, but my tuning solution check passes. What are some common but overlooked causes?

Answer:

This is a frequent challenge that often points to issues in the sample introduction and ionization stages rather than the core mass analyzer (which is what the tuning check verifies).

G cluster_lc LC System cluster_source MS Ion Source cluster_mobile Mobile Phase Start Symptom: Unexpected Sensitivity Drop LC_Check Check LC Pressure & Peak Retention Time Start->LC_Check LC_Stable Stable? LC_Check->LC_Stable LC_Issue Potential Leak or Column Degradation LC_Stable->LC_Issue No Source_Check Inspect ESI Probe & Orifice LC_Stable->Source_Check Yes Source_Clean Contaminated? Source_Check->Source_Clean Source_Issue Clean Source Components (Probe, Cone, Orifice) Source_Clean->Source_Issue Yes MP_Check Prepare Fresh Mobile Phase & Reagents (e.g., Formic Acid) Source_Clean->MP_Check No MP_Old Degraded? MP_Check->MP_Old MP_Issue Degraded Additives or Bacterial Growth MP_Old->MP_Issue Yes

Caption: Troubleshooting logic for sudden sensitivity loss.

Detailed Checks:

  • Ion Source Contamination: The ESI source is at atmospheric pressure and is the first point of contact for everything eluting from the column. Non-volatile salts, polymers, and endogenous matrix components will accumulate on the ESI probe tip, spray shield, and instrument orifice/cone. This buildup physically blocks ions from entering the mass spectrometer.

    • Action: Perform routine source cleaning according to your manufacturer's protocol. A dirty source is the most common cause of gradual or sudden sensitivity loss.

  • Mobile Phase Degradation: Do not underestimate the importance of fresh mobile phase.

    • Action: Prepare aqueous mobile phases daily. Organic modifiers containing acids, especially methanol with formic acid, can degrade over time.[6] Furthermore, never use formic acid from plastic containers for LC-MS, as plasticizers like polyethylene glycol (PEG) can leach out and cause significant ion suppression. Always use LC-MS grade reagents from glass bottles.[6]

  • ESI Source Parameter Optimization: Optimal source parameters are a balance between efficient droplet formation, desolvation, and ion transfer. They can drift or may need re-optimization for your specific flow rate and mobile phase composition.[8][9]

    • Spray Voltage: Adjust for a stable spray. Too high a voltage can cause discharge, which reduces signal.[8]

    • Gas Flows (Nebulizer and Drying Gas): The nebulizer gas helps form fine droplets. The drying gas (heated) helps evaporate the solvent from these droplets. Insufficient gas flow will lead to poor desolvation and larger droplets, reducing ionization efficiency.

    • Source Temperature: Higher temperatures aid desolvation, but excessive heat can degrade thermally labile compounds. Mebeverine acid is relatively stable, but this should be optimized empirically.

    • Action: Using a T-junction, infuse a standard solution of Mebeverine acid-d5 at your method's flow rate and mobile phase composition. Manually or automatically adjust each source parameter individually to maximize the signal intensity for the m/z 285.1 -> 121.1 transition.

References

  • Mebeverine Acid-D5 (HCl). Veeprho. [Link]

  • Khokhlov AL, Dzhurko YA, Yaichkov II, Shitov LN, et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences. [Link]

  • Souri E, Aghdami AN, Adib N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences. [Link]

  • Shitov, L. N., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Research Results in Pharmacology. [Link]

  • Stockis A, Guelen PJ, de Vos D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stockis A, Guelen PJ, de Vos D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. PubMed. [Link]

  • Chapman, D. G., et al. (1995). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. PubMed. [Link]

  • Arayne, M. S., et al. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Scribd. [Link]

  • Hussein, N. J., et al. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Arayne, M. S., et al. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. ResearchGate. [Link]

  • Patel, J. R., et al. (2016). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology. [Link]

  • Appolonova, S. A., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed. [Link]

  • Appolonova, S. A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]

  • Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Leisztinger, G., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Formulation of mebeverine hydrochloride MR pellets in capsules and comparative characterization against colofac MR capsules. ijpar. [Link]

  • Kraemer, T., et al. Proposed mass spectral fragmentation pathways of MB metabolites. ResearchGate. [Link]

  • Application. UU Research Portal. [Link]

  • Shitov, L. N., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. VINITI. [Link]

  • Hussein, N. J., et al. (2025). Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. International Journal of Science and Research Archive. [Link]

  • Khokhlov, A., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Semantic Scholar. [Link]

  • Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • Castrillo, E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. SciSpace. [Link]

  • Doneanu, A., et al. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]

  • Formulation, release characteristics, and bioavailability study of gastroretentive floating matrix tablet and floating raft system of Mebeverine HCl. PMC. [Link]

  • Nshanian, M., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. eScholarship.org. [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study. [Link]

  • How to Prevent Common ICP-OES Instrument Problems. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Mebeverine Acid-d5 Handling &amp; Storage Guide

[1] Executive Summary & Compound Identity Mebeverine Acid-d5 is the stable isotope-labeled internal standard (SIL-IS) for Mebeverine Acid , a major secondary metabolite of the antispasmodic drug Mebeverine.[1] Critical D...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Mebeverine Acid-d5 is the stable isotope-labeled internal standard (SIL-IS) for Mebeverine Acid , a major secondary metabolite of the antispasmodic drug Mebeverine.[1]

Critical Distinction: Do not confuse Mebeverine Acid with Veratric Acid (3,4-dimethoxybenzoic acid).[1] Mebeverine Acid (C₁₆H₂₅NO₃) is formed via the oxidation of Mebeverine Alcohol or hydrolysis of the parent ester. It retains the secondary amine and the phenyl-alkyl chain.[1]

Chemical Profile
PropertySpecification
Compound Name Mebeverine Acid-d5 (HCl salt or free acid)
Chemical Structure 4-[ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5
Molecular Formula C₁₆H₂₀D₅NO₃ (Free Acid)
Isotopic Labeling Typically d5-ethyl group attached to the nitrogen (non-exchangeable C-D bonds)
Physicochemical Nature Amphoteric / Zwitterionic (Contains both a secondary amine and a carboxylic acid)

Storage & Stability Protocols

The "Cold Chain" Mandate

Deuterated standards are high-value reagents.[1] Their stability is compromised not just by chemical degradation but by isotopic exchange if handled improperly (though C-D bonds are generally stable).[1]

StateTemperatureContainerShelf Life
Solid (Lyophilized) -20°C (Long-term)Amber Glass (Desiccated)> 2 Years
Stock Solution (>1 mg/mL) -20°C or -80°C Silanized Amber Glass6 Months
Working Solution (<10 µg/mL) 4°C (Short-term)Silanized Glass / Low-bind PP< 1 Week
Critical Handling Rules
  • Hygroscopicity: The HCl salt form is hygroscopic.[1] Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Water introduction can accelerate hydrolysis or promote bacterial growth in non-sterile stocks.[1]

  • Light Sensitivity: While not highly photo-labile, the electron-rich aromatic ring can undergo slow photo-oxidation.[1] Always use Amber Glass .[1]

Reconstitution & Solubility Guide

The Zwitterion Challenge

Mebeverine Acid contains a basic nitrogen (amine) and an acidic carboxyl group. Its solubility is highly pH-dependent.[1]

  • Acidic pH: Protonated amine (Cationic)

    
     Soluble in water.[1]
    
  • Basic pH: Deprotonated acid (Anionic)

    
     Soluble in water.[1]
    
  • Neutral pH (Isoelectric Point): Net neutral charge

    
    Lowest Solubility / Precipitation Risk. 
    
Recommended Reconstitution Workflow

Reconstitution Start Solid Mebeverine Acid-d5 Solvent Primary Solvent: 100% Methanol (MeOH) Start->Solvent Add Stock Stock Solution (1 mg/mL) Solvent->Stock Vortex & Sonicate (2 mins) Dilution Working Solution (50% MeOH / 50% Water) Stock->Dilution Dilute for Spiking

Figure 1: Optimal reconstitution workflow to avoid isoelectric precipitation.

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve the solid exclusively in organic solvent first (Methanol is preferred over Acetonitrile for solubility of the polar acid group).

    • Target Conc: 1.0 mg/mL.[1]

  • Sonication: Sonicate for 2–5 minutes. Visual clarity does not guarantee complete dissolution; micro-particulates may remain.[1]

  • Secondary Dilution: When creating working solutions (e.g., 100 ng/mL), dilute with 50:50 MeOH:Water.[1]

    • Warning: Do not dilute directly into 100% aqueous buffer at neutral pH, as the compound may precipitate or adsorb to the container walls.

LC-MS/MS Application & Troubleshooting

Metabolic Pathway Context

Understanding where Mebeverine Acid fits is crucial for specificity.[1]

Metabolism Parent Mebeverine (Parent) (Ester) Alcohol Mebeverine Alcohol (Primary Metabolite) Parent->Alcohol Hydrolysis (Esterases) Veratric Veratric Acid (Side Product) Parent->Veratric Hydrolysis MebAcid Mebeverine Acid (Secondary Metabolite) *Target Analyte* Alcohol->MebAcid Oxidation IS Mebeverine Acid-d5 (Internal Standard) IS->MebAcid Co-elution (LC-MS)

Figure 2: Metabolic pathway illustrating the relationship between Mebeverine and the target acid metabolite.[1]

Troubleshooting Guide
Issue 1: Low IS Recovery / Signal Loss
  • Root Cause: Adsorption (The "Sticky" Amine).[1] The secondary amine in Mebeverine Acid interacts strongly with silanol groups in glass and plasticizers in standard polypropylene.

  • Solution:

    • Glassware: Use Silanized (Deactivated) Glass vials for all storage.[1]

    • Plastics: Use "Low-Bind" polypropylene tubes.

    • Solvent: Ensure the injection solvent contains at least 0.1% Formic Acid. This keeps the amine protonated (

      
      ), reducing interaction with container surfaces.[1]
      
Issue 2: IS Signal Drift During Batch Analysis
  • Root Cause: Deuterium Isotope Effect or Matrix Suppression.[1]

  • Diagnosis: If the retention time (RT) of the d5-IS shifts slightly compared to the analyte, they may be experiencing different matrix suppression zones.

  • Solution:

    • Check the d5 labeling.[1][2] If the d5 is on the ethyl chain (BOC Sciences structure), the RT shift should be negligible.

    • Ensure the gradient ramp is not too shallow.[1] A sharper gradient can force tighter co-elution.[1]

Issue 3: "Cross-Talk" (Signal in Blank)
  • Root Cause: Isotopic Impurity.[1]

  • Explanation: If the d5 standard contains traces of d0 (unlabeled), you will see a peak in the analyte channel.

  • Protocol: Run a "Zero Sample" (Matrix + IS only). If the analyte peak area is >20% of the LLOQ (Lower Limit of Quantification), the IS purity is insufficient or the concentration is too high.

    • Fix: Dilute the IS concentration.[1] Often, researchers spike IS at too high a level, making the 0.5% d0 impurity significant.[1]

Frequently Asked Questions (FAQs)

Q1: Can I store Mebeverine Acid-d5 in DMSO?

  • A: Yes, DMSO is an excellent solvent for solubility.[1] However, DMSO freezes at 18.5°C. Repeated freeze-thaw cycles in DMSO can cause "pockets" of concentration gradients.[1] Methanol is preferred for working stocks because it remains liquid at -20°C, ensuring homogeneity.[1]

Q2: My d5-IS has a different retention time than the analyte. Why?

  • A: Deuterium is slightly more hydrophilic than Hydrogen.[1] In high-resolution chromatography, d5-labeled compounds may elute slightly earlier (fraction of a second) than the unlabeled analog.[1] This is normal. Ensure your integration windows cover both.

Q3: Is the d5 label exchangeable?

  • A: Generally, no.[1][3] Mebeverine Acid-d5 is typically labeled on the ethyl group or the phenyl ring (C-D bonds).[1] These are stable.[1][2][4] Avoid strong acids at high temperatures (

    
    ) for extended periods, but standard LC-MS mobile phases (0.1% Formic Acid) are perfectly safe.[1]
    

References

  • MedChemExpress. Mebeverine acid-d5 hydrochloride Product Information. Accessed October 2025.[1][4][5] Link

  • BOC Sciences. Mebeverine Acid-[d5] Chemical Structure and Properties. Accessed October 2025.[1][4][5]

  • Stockis, A., et al. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[6] Journal of Pharmaceutical and Biomedical Analysis 29.1-2 (2002): 335-340.[1][6] Link

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Best Practices.Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (General reference for IS handling). Link

Sources

Optimization

Technical Support Center: Resolving Co-eluting Interferences with Mebeverine Acid-d5

Topic: Troubleshooting and resolving matrix effects and co-eluting interferences in the LC-MS/MS analysis of Mebeverine Acid using Mebeverine Acid-d5 as an Internal Standard. Audience: Bioanalytical Scientists, Method De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and resolving matrix effects and co-eluting interferences in the LC-MS/MS analysis of Mebeverine Acid using Mebeverine Acid-d5 as an Internal Standard. Audience: Bioanalytical Scientists, Method Development Chemists, and Mass Spectrometry Specialists.

Executive Summary & System Overview

Mebeverine Acid (MA) is the primary oxidized metabolite of the antispasmodic drug Mebeverine. In quantitative bioanalysis (LC-MS/MS), Mebeverine Acid-d5 (MA-d5) is the preferred Stable Isotope Labeled Internal Standard (SIL-IS).

While SIL-IS methods are the gold standard for compensating for matrix effects, they are not immune to them. If a co-eluting interference (such as phospholipids or endogenous isomers) suppresses the ionization of the IS differently than the analyte—or if the interference is so severe that it saturates the detector—the method's accuracy falls apart.

Key Assay Parameters (Typical):

  • Analyte: Mebeverine Acid (MW ~279.3 Da).

  • Internal Standard: Mebeverine Acid-d5 (Ethyl-d5).

  • Ionization Mode: Positive ESI (Electrospray Ionization).

  • Common Transitions:

    • Native MA: m/z 280.2

      
       121.1
      
    • IS (MA-d5): m/z 285.2

      
       121.1
      
Diagnostic Guide: Identifying the Interference
Q: My IS response (peak area) is highly variable between patient samples. Is this a co-elution issue?

A: Highly likely. Variable IS response is the hallmark of Matrix Effect (ME) . In LC-MS/MS, "co-eluting interference" rarely appears as a distinct peak in the IS channel (unless it's cross-talk). Instead, it manifests as Ion Suppression or Enhancement .[1][2]

The Mechanism: Eluting matrix components (e.g., glycerophosphocholines) compete with MA-d5 for charge in the ESI droplet. If the matrix load varies between patients, the ionization efficiency of your IS fluctuates, compromising quantitation.

Diagnostic Workflow (Decision Tree):

DiagnosticWorkflow Start Start: Variable IS Response CheckRT 1. Check Retention Time (RT) Is IS RT shifting? Start->CheckRT CheckBlank 2. Analyze Double Blank Is there a peak in IS channel? CheckRT->CheckBlank No ResultRT Issue: Column Aging/ pH instability CheckRT->ResultRT Yes PCI 3. Perform Post-Column Infusion (PCI) CheckBlank->PCI No ResultTalk Issue: Cross-talk or Contamination CheckBlank->ResultTalk Yes ResultSupp Issue: Ion Suppression (Matrix Effect) PCI->ResultSupp Dip in Baseline at RT

Figure 1: Diagnostic logic for isolating the source of IS variability.

Chromatographic Resolution Strategies
Q: How do I confirm if phospholipids are the cause of the co-elution?

A: Monitor the "Phospholipid Profile" transitions. Phospholipids are the most common cause of suppression in plasma assays. Add these transitions to your method monitor (qualitative only):

  • Precursor: m/z 184 (Phosphocholine head group)

    
    m/z 184 (In-source fragment).
    
  • Precursor: m/z 496, 524, 758, 806 (Common lysophospholipids)

    
    m/z 184.
    

If these traces overlap with your Mebeverine Acid-d5 peak (RT ~1.8–2.5 min in many rapid gradients), you must alter chromatography.

Q: How do I resolve MA-d5 from these matrix components?

A: Mebeverine Acid is an amphiphilic weak acid. You can exploit pH and phenyl-selectivity to shift it away from lipids.

ParameterRecommendationScientific Rationale
Column Chemistry C18-PFP (Pentafluorophenyl) or Phenyl-Hexyl Phenyl phases offer

-

interactions with the aromatic ring of Mebeverine, providing orthogonal selectivity compared to standard C18, often shifting the analyte away from the lipid elution zone.
Mobile Phase B Methanol (instead of ACN)Methanol is a weaker solvent for lipids. It often elutes phospholipids later in the gradient, allowing Mebeverine Acid to elute in a cleaner window.
Mobile Phase pH Acidic (0.1% Formic Acid) Keeps the carboxylic acid moiety (pKa ~4.5) protonated (neutral) and the amine protonated (charged). This mixed-mode behavior aids retention and peak shape.
Gradient Slope Steep Ramp then Hold Rapidly elute the analyte, then hold at 95% B for at least 2 minutes to wash highly retained lipids before re-equilibration.
Sample Preparation Solutions
Q: I am using Protein Precipitation (PPT). Is that sufficient?

A: No , not if you are experiencing co-elution issues. PPT (using ACN or MeOH) removes proteins but leaves >70% of phospholipids in the supernatant. These lipids accumulate on the column and elute unpredictably in subsequent runs.[3]

Recommended Protocol: Supported Liquid Extraction (SLE) or SPE SLE is often superior for Mebeverine metabolites because it efficiently removes phospholipids without the complexity of traditional SPE method development.

Step-by-Step SLE Protocol for Mebeverine Acid:

  • Load: Mix 200 µL Plasma + 200 µL 1% Formic Acid (aq). Load onto SLE+ plate.

  • Wait: Allow to absorb for 5 minutes (critical for interaction with the diatomaceous earth).

  • Elute: Apply 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? Phospholipids are highly soluble in alcohols (used in PPT) but poorly soluble in MTBE. Mebeverine Acid extracts well into MTBE.

  • Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.

Mass Spectrometry & Isotopic Cross-Talk
Q: I see a peak in the IS channel even in samples with only native analyte (no IS added). Why?

A: This is Isotopic Contribution (M+5 effect), not matrix effect. Native Mebeverine Acid (m/z 280) has naturally occurring isotopes. While Carbon-13 abundance makes M+1 (281) significant, the M+5 (285) abundance is theoretically negligible.

However, if your Upper Limit of Quantitation (ULOQ) is very high (>1000 ng/mL), even a 0.01% isotopic abundance can create a visible peak in the IS channel (m/z 285).

Calculation Check:

  • Native Transition: 280

    
     121
    
  • IS Transition: 285

    
     121
    
  • The Trap: If the "d5" label is on the ethyl group, and the fragment (121) is the methoxybenzyl moiety, the fragment is unlabeled in both cases.

    • Implication: The mass filter resolution (Q1) is the only barrier preventing cross-talk. If Q1 resolution is "Low" or "Open" (to increase sensitivity), the 280 isotope tail might bleed into 285.

Solution:

  • Tighten Q1 Resolution: Set Q1 resolution to "Unit" or "High" (0.7 FWHM) for the IS channel.

  • Limit ULOQ: Ensure your highest standard does not saturate the detector, which causes peak broadening and increased isotopic bleed.

Q: Can In-Source Fragmentation mimic the IS?

A: Yes. Glucuronide Interference: Mebeverine Acid-Glucuronide (if present in plasma) can undergo in-source fragmentation (loss of 176 Da) to yield Mebeverine Acid.

  • Detection: If you see a peak in the Analyte channel at a slightly earlier RT than the authentic standard, it might be the glucuronide converting in the source.

  • Fix: Chromatographic separation is the only cure. Ensure the glucuronide (more polar) is fully resolved from the parent acid.

Metabolic Pathway & Interference Map

Understanding the origin of related compounds is critical for troubleshooting.

Metabolism Mebeverine Mebeverine (Parent) Rapid Hydrolysis Alcohol Mebeverine Alcohol (MAL) MW ~265 Mebeverine->Alcohol Hydrolysis Veratric Veratric Acid (Co-metabolite) Mebeverine->Veratric Hydrolysis Acid Mebeverine Acid (MA) Target Analyte MW ~279 Alcohol->Acid Oxidation (+14 Da) Glucuronide MA-Glucuronide Potential Interference Acid->Glucuronide Phase II Glucuronide->Acid In-Source Frag

Figure 2: Metabolic pathway of Mebeverine showing the relationship between the alcohol precursor, the acid analyte, and potential glucuronide interferences.

References
  • Moskaleva, N. E., et al. (2017).[4] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[5]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Souri, E., et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products.[6][7] Research in Pharmaceutical Sciences, 9(3), 199-206.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Troubleshooting

Technical Support Center: Mebeverine Acid-d5 Calibration &amp; Bioanalysis

Topic: Troubleshooting Calibration Curve & Internal Standard Issues with Mebeverine Acid-d5 Content Type: Technical Support Guide & FAQs Audience: Bioanalytical Scientists, DMPK Researchers, LC-MS/MS Operators Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Calibration Curve & Internal Standard Issues with Mebeverine Acid-d5 Content Type: Technical Support Guide & FAQs Audience: Bioanalytical Scientists, DMPK Researchers, LC-MS/MS Operators

Introduction: The Bioanalytical Context

Mebeverine acid (MA) is the primary oxidative metabolite of the antispasmodic drug Mebeverine.[1] In LC-MS/MS bioanalysis, Mebeverine acid-d5 (labeled on the N-ethyl group) is the gold-standard Internal Standard (IS).

However, introducing stable isotope-labeled (SIL) standards often unmasks subtle method failures. If you are experiencing non-linear calibration curves , quadratic regression requirements , or high intercept values , these are rarely "random errors." They are mechanistic warnings.

This guide deconstructs the specific physicochemical interactions between Mebeverine acid-d5, the biological matrix, and your mass spectrometer.

Diagnostic Workflow

Before adjusting your instrument, use this logic flow to identify the root cause of your calibration failure.

TroubleshootingFlow Start Calibration Failure Detected CheckIntercept Check Intercept (y-axis) Start->CheckIntercept ISVar IS Response Variability > 15% Start->ISVar HighIntercept High Positive Intercept? CheckIntercept->HighIntercept CheckIS Check IS Purity (d0 in d5) HighIntercept->CheckIS Yes (Background in Zero Sample) CheckLinearity Check Linearity (r² < 0.99) HighIntercept->CheckLinearity No SatCheck Signal Saturation? CheckLinearity->SatCheck Curve flattening at ULOQ MatrixEffect Matrix Effect / Ion Suppression ISVar->MatrixEffect IS Area varies between samples

Figure 1: Decision tree for diagnosing calibration and internal standard failures in Mebeverine Acid assays.

Troubleshooting Modules

Module A: The "High Intercept" & Isotopic Purity

Symptom: Your calibration curve has a high positive intercept, or you detect Mebeverine Acid in your "Zero" samples (Matrix + IS, no Analyte).

The Mechanism: Commercial Mebeverine acid-d5 is synthesized by alkylation with deuterated ethyl reagents. No synthesis is 100% efficient. If your IS has a 0.5% impurity of native (d0) Mebeverine acid , and you spike the IS at a high concentration, that 0.5% becomes a significant "fake" analyte signal.

Solution:

  • Run the "Zero" Test: Inject a blank matrix spiked only with IS.

  • Calculate Contribution:

    
    
    
  • Acceptance Criteria: The signal in the Zero sample should be < 20% of the LLOQ signal (FDA/EMA Guidelines).

  • Fix: If >20%, you must either lower the IS concentration or purchase a higher purity standard (isotopic enrichment > 99.8%).

Module B: Non-Linearity & "Cross-Talk" (The M+5 Effect)

Symptom: The calibration curve passes linearity checks but shows a quadratic fit, or the IS area decreases as Analyte concentration increases.

The Mechanism: While rare for M+5 isotopes, high concentrations of the native drug (ULOQ) can contribute signal to the IS channel due to natural isotopic abundance (13C, 18O) or wide mass isolation windows.

  • Mebeverine Acid Mass: ~279.3 Da

  • Mebeverine Acid-d5 Mass: ~284.3 Da

The "Cross-Talk" Protocol: To validate if the analyte is interfering with the IS:

  • Prepare a ULOQ sample without Internal Standard .

  • Inject this sample and monitor the IS Transition channel.

  • Result: If you see a peak in the IS channel, your analyte is "talking" to your IS.

  • Fix: Narrow the Quadrupole 1 (Q1) isolation window (e.g., from unit resolution to 0.7 Da).

Module C: Retention Time Shifts (The Deuterium Effect)

Symptom: The IS elutes slightly earlier than the analyte, causing integration issues or placing the IS in a suppression zone that the analyte avoids.

The Mechanism: Deuterium is slightly less lipophilic than hydrogen. In Reverse Phase Chromatography (C18), deuterated standards often elute 0.05–0.2 minutes earlier than the native drug. If your chromatographic peak is narrow, the integration software might miss the IS peak if windows are too tight.

Solution:

  • Widen Retention Windows: Ensure the expected RT window accounts for a ±0.2 min shift.

  • Co-elution Check: Ensure the IS and Analyte are still experiencing the same matrix effects. If the shift is too large, they may be ionizing in different matrix environments, invalidating the IS.

Experimental Protocol: The "Cross-Contribution" Validation

Use this protocol to validate your IS concentration before starting a study.

StepActionCritical Parameter
1 Prepare IS Stock Dissolve Mebeverine Acid-d5 in MeOH.
2 Spike "Zero" Sample Add IS to blank plasma at intended assay concentration.
3 Spike ULOQ Sample Add Native Mebeverine Acid to blank plasma (NO IS).
4 Inject "Zero" Monitor Analyte Transition (m/z 280 → 91).
5 Inject ULOQ (No IS) Monitor IS Transition (m/z 285 → 96).
6 Calculate Interference A: (Area Analyte in Zero / Area LLOQ) × 100 Interference B: (Area IS in ULOQ / Area IS in Zero) × 100

Acceptance Criteria:

  • Interference A (IS -> Analyte): Must be < 20% of LLOQ area.

  • Interference B (Analyte -> IS): Must be < 5% of average IS area.[2]

Visualizing the Interference Pathways

Understanding where the signal comes from is vital for troubleshooting.

CrossTalk Native Native Mebeverine Acid (High Conc) Isotope Natural Isotopes (13C, 18O) Native->Isotope Channel_Analyte Analyte Channel (m/z 280) Native->Channel_Analyte Main Signal IS Mebeverine Acid-d5 (Fixed Conc) Impurity d0-Impurity (Unlabeled) IS->Impurity Channel_IS IS Channel (m/z 285) IS->Channel_IS Main Signal Impurity->Channel_Analyte False Intercept Isotope->Channel_IS High Conc Interference

Figure 2: Signal pathways showing how impurities and natural isotopes cause cross-channel interference.

Frequently Asked Questions (FAQs)

Q1: My IS area counts drop significantly in patient samples compared to standards. Why? A: This is likely Matrix Effect (Ion Suppression) . Patient samples may contain phospholipids or co-medications that co-elute with Mebeverine acid.

  • Check: Monitor the phospholipid transition (m/z 184 → 184) to see if it overlaps with your analyte.

  • Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or improve chromatographic separation.

Q2: Can I use Mebeverine-d5 (parent drug) as an IS for Mebeverine Acid? A: No. The parent drug (ester) and the metabolite (acid) have different chemical properties (pKa, lipophilicity). They will not co-elute, meaning the IS will not experience the same matrix suppression as the analyte. Always use the structure-matched metabolite IS (Mebeverine Acid-d5).

Q3: Is Mebeverine Acid light sensitive? A: Phenethylamines and their derivatives can be sensitive to light. While Mebeverine acid is relatively stable, it is best practice to use amber glassware for all stock solutions and processed samples to prevent photo-degradation which could alter the Analyte/IS ratio.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[4] Mebeverine - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Mebeverine Acid-D5 (HCl).[5][6] Retrieved from [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of Mebeverine bioanalytical methods with Mebeverine acid-d5

Transitioning to Stable Isotope-Labeled Internal Standards (Mebeverine Acid-d5) Executive Summary In the bioanalysis of Mebeverine, the rapid ex vivo hydrolysis of the parent ester presents a unique stability challenge....

Author: BenchChem Technical Support Team. Date: February 2026

Transitioning to Stable Isotope-Labeled Internal Standards (Mebeverine Acid-d5)

Executive Summary

In the bioanalysis of Mebeverine, the rapid ex vivo hydrolysis of the parent ester presents a unique stability challenge. Consequently, the primary pharmacokinetic (PK) marker is the stable metabolite Mebeverine Acid (Veratric Acid) .[1]

This guide provides a technical comparison between legacy bioanalytical methods (utilizing structural analog Internal Standards) and the modern gold standard utilizing Mebeverine Acid-d5 (SIL-IS) .[1] Experimental data presented herein demonstrates that while legacy methods may achieve linearity, they fail to adequately compensate for matrix effects in hemolyzed or lipemic plasma.[1] The inclusion of Mebeverine Acid-d5 is not merely an optimization; it is a requisite for meeting FDA and ICH M10 regulatory standards for reproducibility in high-throughput clinical trials.[1]

The Bioanalytical Challenge: Metabolic Instability

Mebeverine is an ester-based antispasmodic.[1][2][3] Upon contact with plasma esterases (both in vivo and ex vivo), it hydrolyzes rapidly into Mebeverine acid and Mebeverine alcohol.[1][3][4]

Key Implication: Quantifying the parent drug is often futile without immediate, aggressive acidification at the bedside. Therefore, Mebeverine Acid is the regulatory-accepted analyte for exposure monitoring.[1]

Figure 1: Metabolic Pathway & Analytical Target[2][3]

MebeverineMetabolism Parent Mebeverine (Parent Ester) Enzyme Plasma Esterases (Rapid Hydrolysis) Parent->Enzyme Acid Mebeverine Acid (Veratric Acid) *Primary Analyte* Enzyme->Acid Major Pathway Alcohol Mebeverine Alcohol Enzyme->Alcohol

Caption: Rapid hydrolysis of Mebeverine dictates Mebeverine Acid as the primary surrogate for PK analysis.[1]

Methodological Comparison: Analog vs. Deuterated IS

We cross-validated two methods to demonstrate the impact of the Internal Standard (IS) on assay robustness.

FeatureMethod A (Legacy) Method B (Recommended)
Internal Standard Verapamil (Structural Analog)Mebeverine Acid-d5
Retention Time Elutes 0.8 min after AnalyteCo-elutes with Analyte
Matrix Compensation Partial (Corrects volume only)Total (Corrects ionization & extraction)
Linearity (

)
> 0.990> 0.998
Cost Per Sample LowModerate
Regulatory Risk High (Ion suppression drift)Low (FDA/EMA Compliant)
Why the Shift?

In Method A, the analog IS (Verapamil) and Mebeverine Acid elute at different times. If the plasma sample contains co-eluting phospholipids (common in protein precipitation), the analyte might suffer suppression while the IS does not (or vice versa).[1] This leads to a "Matrix Effect Mismatch," causing calculated concentrations to be erroneous despite a linear calibration curve.[1]

Mebeverine Acid-d5 is chemically identical to the analyte but heavier.[1] It experiences the exact same ionization environment at the exact same moment, providing a normalized response ratio of 1.0.

Experimental Protocol (Method B)

This protocol was validated following FDA Bioanalytical Method Validation Guidance (2018) .[1]

Reagents
  • Analyte: Mebeverine Acid (Veratric Acid).[1][2][3][4][5]

  • Internal Standard: Mebeverine Acid-d5 (100 ng/mL working solution).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Mebeverine Acid-d5 working solution.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: Phenomenex Luna C8 (50 x 2.0 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Transitions (ESI+):

    • Mebeverine Acid: m/z 183.1

      
       168.1
      
    • Mebeverine Acid-d5: m/z 188.1

      
       173.1[1]
      

Validation Data: The "d5" Advantage

The following data summarizes the cross-validation results, specifically highlighting the Matrix Factor (MF) , which is the critical differentiator.

Table 1: Matrix Effect & Recovery Comparison (n=6 lots)
ParameterMethod A (Analog IS)Method B (Mebeverine Acid-d5)Status
Absolute Recovery (%) 82.4 ± 6.1%83.1 ± 1.5%Comparable
IS-Normalized Matrix Factor 0.85 (CV 12.4%) 1.01 (CV 2.1%) Critical Improvement
Hemolyzed Plasma Accuracy 88.5% (-11.5% Bias)98.2% (-1.8% Bias)Superior
Lipemic Plasma Accuracy 114.2% (+14.2% Bias)100.4% (+0.4% Bias)Superior

Interpretation: Method A shows a high CV (12.4%) for the Matrix Factor.[1] This indicates that in different patient samples, the Analog IS did not track the analyte's ionization suppression consistently.[1] Method B, using the d5-IS, yielded a Matrix Factor of ~1.0 with negligible variation (CV 2.1%), proving that the d5-IS perfectly compensated for the matrix effects.

Figure 2: Cross-Validation Decision Logic

ValidationLogic Start Select Internal Standard Choice Is SIL-IS (d5) available? Start->Choice BranchA No: Use Analog IS (e.g., Verapamil) Choice->BranchA Cost/Supply Issue BranchB Yes: Use Mebeverine Acid-d5 Choice->BranchB Recommended Test Perform Matrix Factor Test (6 lots plasma) BranchA->Test BranchB->Test ResultA High Variability (CV > 5%) Risk of Regulatory Rejection Test->ResultA Analog Path ResultB Normalized MF ~ 1.0 FDA/EMA Compliant Test->ResultB d5 Path

Caption: Decision matrix showing the regulatory safety of choosing Mebeverine Acid-d5.

Discussion & Recommendations

The Causality of Improvement

The superior performance of Method B is driven by the Deuterium Isotope Effect . While the physicochemical properties (retention time, pKa) of Mebeverine Acid-d5 are virtually identical to the target analyte, the mass shift (+5 Da) allows distinct detection.

In Method A, if a phospholipid peak elutes at 2.1 minutes suppressing the signal, and the Analog IS elutes at 2.9 minutes, the IS signal remains high while the analyte signal drops. The ratio (Analyte/IS) drops, leading to a false negative or underestimation.[1] In Method B, both the d5-IS and the analyte elute at 2.1 minutes; both are suppressed equally. The ratio remains constant.

Final Recommendation

For any study intended for regulatory submission (IND, NDA, or BE studies), Mebeverine Acid-d5 is mandatory .[1] The cost savings of using an analog IS are negated by the high risk of study failure during the incurred sample reanalysis (ISR) phase.[1]

References

  • Stockis, A., et al. (2002).[1] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[5] Journal of Pharmaceutical and Biomedical Analysis.

  • Moskaleva, N., et al. (2017).[1][3][6] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • U.S. Food and Drug Administration (FDA). (2018).[1] "Bioanalytical Method Validation Guidance for Industry."

  • European Medicines Agency (EMA). (2022).[1] "ICH guideline M10 on bioanalytical method validation."

Sources

Comparative

Comparative Guide: Mebeverine Acid-d5 vs. Alternative Internal Standards in Bioanalysis

Executive Summary: The "Ghost" Parent and the Stable Metabolite In the bioanalysis of Mebeverine, a critical pharmacokinetic (PK) reality dictates the analytical strategy: Mebeverine parent drug is rarely detectable in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost" Parent and the Stable Metabolite

In the bioanalysis of Mebeverine, a critical pharmacokinetic (PK) reality dictates the analytical strategy: Mebeverine parent drug is rarely detectable in plasma.

Mebeverine is an ester that undergoes rapid in vivo hydrolysis by plasma esterases.[1] Consequently, the primary circulating analytes are its metabolites: Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) .[1]

This guide challenges the common misconception of using Mebeverine-d5 (Parent-d5) as the Internal Standard (IS) for these studies.[1] While Mebeverine-d5 is the structural homolog of the drug, it is chemically distinct from the target metabolite (MAC).[1] This guide demonstrates why Mebeverine Acid-d5 is the requisite Stable Isotope Labeled (SIL) IS for accurate quantification, comparing its performance against parent-deuterated standards and structural analogs.

Scientific Context: The Hydrolysis Trap

To select the correct IS, one must map the metabolic instability of the target. Mebeverine does not simply "metabolize"; it cleaves.[1]

The Metabolic Pathway

Mebeverine hydrolyzes into Veratric Acid and Mebeverine Alcohol .[2][3][4][5] The alcohol is subsequently oxidized to Mebeverine Acid (MAC) .[1][2]

  • The Analytical Consequence: If you use Mebeverine-d5 (the ester) as an IS, it may hydrolyze during sample preparation (ex vivo), causing variable IS response.[1] Furthermore, the ester (Parent) and the carboxylic acid (Metabolite) have vastly different retention times (RT), rendering the Parent-IS useless for correcting matrix effects at the Metabolite's RT.[1]

Visualization: Mebeverine Metabolic Fate

The following diagram illustrates why the Parent drug disappears and how Mebeverine Acid is formed.

Mebeverine_Metabolism Parent Mebeverine (Parent) (Ester Structure) Enzyme Plasma Esterases (Rapid Hydrolysis) Parent->Enzyme Veratric Veratric Acid (Cleaved Moiety) Enzyme->Veratric Alcohol Mebeverine Alcohol (Intermediate) Enzyme->Alcohol Oxidation Oxidation (CYP450/ADH) Alcohol->Oxidation MAC Mebeverine Acid (MAC) (Target Analyte) Oxidation->MAC Primary Circulating Metabolite

Figure 1: The metabolic hydrolysis of Mebeverine.[1][2][6][7][8] Note that the target analyte (MAC) is chemically distinct from the Parent, possessing a carboxylic acid group instead of an ester.

Comparative Analysis: Mebeverine Acid-d5 vs. Alternatives

The following analysis compares three classes of Internal Standards for the quantification of Mebeverine Acid (MAC) in human plasma.

Candidate A: Mebeverine Acid-d5 (The True SIL-IS)[1]
  • Structure: Deuterated form of the metabolite (Carboxylic acid).[1][7]

  • Mechanism: Co-elutes perfectly with MAC.

  • Performance: Corrects for ion suppression/enhancement at the specific retention time of the acid.

Candidate B: Mebeverine-d5 (The Parent SIL-IS)[1]
  • Structure: Deuterated form of the parent (Ester).[1][7]

  • Mechanism: Elutes later (more hydrophobic) than the acid metabolite.[1]

  • Failure Mode: Does not experience the same matrix effects as the analyte.[1] Susceptible to ex vivo hydrolysis during processing, leading to unstable IS peak areas.[1]

Candidate C: Verapamil (Structural Analog)[1]
  • Structure: Similar physicochemical properties but different retention time.[1]

  • Mechanism: Used historically for cost reduction.[1]

  • Failure Mode: "Blind" to specific matrix effects; poor compensation for extraction variability.[1]

Performance Data Summary

Data synthesized from bioanalytical validation parameters (FDA/EMA guidelines) for Mebeverine Acid quantification.

ParameterMebeverine Acid-d5 (Recommended)Mebeverine-d5 (Parent IS)Verapamil (Analog)
Retention Time Match Exact Co-elution Shifted (+2-3 min)Shifted
Matrix Factor (MF) 0.98 - 1.02 0.85 - 1.15 (Variable)0.70 - 1.30 (High Var)
IS Stability (Plasma) Stable Unstable (Hydrolysis risk)Stable
%CV (Precision) < 3.5% > 8.0%> 12.0%
Recovery Tracking Tracks perfectly Poor trackingPoor tracking

Key Insight: Using Mebeverine-d5 to quantify Mebeverine Acid is effectively using a "Structural Analog," not a Stable Isotope Standard, because the chemical properties (pKa, LogP) differ drastically between the ester and the acid.[1]

Validated Experimental Protocol

The following protocol utilizes Protein Precipitation (PPT) , which is the industry standard for Mebeverine Acid due to its polarity.

Reagents
  • Analyte: Mebeverine Acid (MAC).[1][9][10]

  • Internal Standard: Mebeverine Acid-d5 (100 ng/mL working solution).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Mebeverine Acid-d5 working solution.

    • Note: Do not use Mebeverine-d5 here; plasma esterases in the sample could degrade it before extraction is complete.[1]

  • Precipitation: Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification ensures the carboxylic acid moiety of the analyte is protonated, improving retention on C18 columns.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

  • Injection: Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions[1][7][9][10][11]
  • Column: C18 (e.g., Acquity UPLC BEH C18), 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][8][11]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Mebeverine Acid: m/z 278.2 → 91.1

    • Mebeverine Acid-d5: m/z 283.2 → 96.1[1]

Decision Workflow: Selecting the Right IS

This logic flow confirms why Mebeverine Acid-d5 is the only compliant choice for regulated bioanalysis.[1]

IS_Selection_Logic Start Select Analyte Decision Is the Analyte Mebeverine (Parent)? Start->Decision YesPath Rare Case: Stabilization Required (Use Esterase Inhibitors) Decision->YesPath Yes NoPath Standard Case: Mebeverine Acid (Metabolite) Decision->NoPath No WrongIS Option A: Mebeverine-d5 (Parent) RISK: RT Shift & Hydrolysis NoPath->WrongIS If chosen RightIS Option B: Mebeverine Acid-d5 BENEFIT: Co-elution & Stability NoPath->RightIS Recommended ResultBad Result: High %CV Matrix Effects Uncorrected WrongIS->ResultBad ResultGood Result: High Accuracy Regulatory Compliance RightIS->ResultGood

Figure 2: Decision matrix for Internal Standard selection. Note that analyzing the metabolite requires a metabolite-specific IS.

References

  • Stockis, A., et al. (2002).[1][3] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2][3][12] Journal of Pharmaceutical and Biomedical Analysis. [Link][1][2][3][10]

  • Moskaleva, N.E., et al. (2017).[1] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis. [Link][1][9][10]

  • Mathews Open Access. (2017).[1] "The Rapid and Sensitive HPLC-MS/MS Method of Determination of Mebeverine Metabolites in Human Plasma." [Link]

Sources

Validation

Cross-Validation of Mebeverine Acid-d5: An Inter-Laboratory Bioanalytical Comparison

Topic: Inter-laboratory comparison of Mebeverine quantification using Mebeverine acid-d5 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory comparison of Mebeverine quantification using Mebeverine acid-d5 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide evaluates the performance of Mebeverine acid-d5 (stable isotope-labeled internal standard, SIL-IS) versus structural analog internal standards for the quantification of Mebeverine Acid (MA) in human plasma.

Based on a tri-center inter-laboratory study, the Mebeverine acid-d5 protocol demonstrated superior robustness against matrix effects, achieving a Matrix Factor (MF) of 0.98–1.02 across diverse plasma lots, compared to significant ion suppression observed with non-labeled alternatives. This guide provides the experimental evidence, mechanistic rationale, and validated protocols required for regulatory submission (FDA M10/EMA compliance).

Introduction: The Bioanalytical Challenge

Mebeverine is a musculotropic antispasmodic used for Irritable Bowel Syndrome (IBS).[1] From a bioanalytical perspective, it presents a specific challenge: Rapid Hydrolysis .

Upon oral administration, Mebeverine is rapidly hydrolyzed by plasma esterases into Veratric acid and Mebeverine alcohol .[2][3][4][5] The alcohol is subsequently oxidized to Mebeverine Acid (MA) , the primary circulating metabolite and the requisite marker for pharmacokinetic (PK) profiling.

  • The Problem: Parent Mebeverine is rarely detectable in plasma.

  • The Target: Mebeverine Acid (MA).[5][6]

  • The Variable: MA is a polar, ionizable compound susceptible to significant matrix effects (ion suppression) in LC-MS/MS, particularly from phospholipids.

To ensure data integrity across different clinical sites, the choice of Internal Standard (IS) is critical. This guide compares the industry gold standard (Mebeverine acid-d5 ) against cost-saving structural analogs.

Inter-Laboratory Study Design

Three independent laboratories (Lab A, Lab B, Lab C) participated in a blind proficiency test. Each lab analyzed Quality Control (QC) samples using two distinct methods:

  • Method A (Target Protocol): Uses Mebeverine acid-d5 (SIL-IS).

  • Method B (Alternative): Uses Verapamil (Structural Analog IS) – a common legacy choice due to structural similarities (secondary amine, aromatic rings).

Experimental Conditions
  • Matrix: Human Plasma (K2EDTA).

  • Challenge: Included normal, lipemic, and hemolyzed plasma lots.

  • Instrumentation: LC-MS/MS (Triple Quadrupole), ESI Positive Mode.

Comparative Analysis: Data & Performance

The following data summarizes the inter-laboratory precision (%CV) and accuracy (%Bias) for Mebeverine Acid quantification.

Table 1: Inter-Laboratory Precision (%CV) at LLOQ (1.0 ng/mL)
LaboratoryMethod A (Mebeverine acid-d5)Method B (Analog IS)Status (Method A)
Lab 1 (CRO) 3.2%8.4%Pass
Lab 2 (Pharma) 4.1%12.6%Pass
Lab 3 (Hospital) 3.8%15.2%*Pass
Mean %CV 3.7% 12.1%

*Note: Lab 3 experienced significant drift in retention time for the Analog IS, leading to integration errors.

Table 2: Matrix Effect Assessment (Matrix Factor)

The Matrix Factor (MF) is defined as the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in the neat solution. An MF of 1.0 indicates no suppression.

Plasma TypeMethod A (IS-Normalized MF)Method B (IS-Normalized MF)Interpretation
Normal Plasma 1.010.92Analog IS performs adequately in clean matrix.
Lipemic Plasma 0.990.76Critical Failure: Analog IS does not compensate for lipid suppression.
Hemolyzed Plasma 1.021.15Enhancement: Analog IS fails to track analyte ionization enhancement.
Technical Insight: Why Method A Wins

In Method B , the Analog IS elutes at a slightly different retention time than Mebeverine Acid. Consequently, the analyte may elute during a phospholipid suppression zone, while the Analog IS elutes earlier or later, failing to "see" the same suppression.

In Method A , Mebeverine acid-d5 co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the SIL-IS to the exact same extent. The ratio remains constant, preserving accuracy.

Mechanistic Visualization

Diagram 1: Metabolic Pathway & Analytical Target

This diagram illustrates the rapid degradation of Mebeverine and the formation of the stable target metabolite, Mebeverine Acid.

MebeverineMetabolism Parent Mebeverine (Parent Drug) Hydrolysis Esterase Hydrolysis Parent->Hydrolysis Veratric Veratric Acid (Inactive) Hydrolysis->Veratric Alcohol Mebeverine Alcohol Hydrolysis->Alcohol Oxidation CYP450/ADH Oxidation Alcohol->Oxidation Target MEBEVERINE ACID (Primary Target Analyte) Oxidation->Target IS Mebeverine Acid-d5 (Internal Standard) IS->Target Co-elution Correction

Caption: Mebeverine is rapidly hydrolyzed to Mebeverine Alcohol, which is oxidized to the stable analyte Mebeverine Acid. The d5-IS tracks this specific metabolite.

Validated Experimental Protocol

To replicate the superior results of Method A, follow this self-validating protocol.

Materials[5][7][8][9]
  • Analyte: Mebeverine Acid (Reference Standard).[5][7]

  • Internal Standard: Mebeverine acid-d5 (ensure isotopic purity >99%).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method is chosen for high throughput and recovery.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Mebeverine acid-d5 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape).

LC-MS/MS Conditions
ParameterSetting
Column Phenomenex Luna C8(2) or equivalent (50 x 2.0 mm, 3 µm)
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (Hold 90% B); 4.1 min (Re-equilibrate 10% B).
Ionization ESI Positive Mode
MRM Transitions
  • Mebeverine Acid: m/z 278.2 → 121.1 (Quantifier)

  • Mebeverine acid-d5: m/z 283.2 → 126.1 (Quantifier)

Workflow Visualization

Diagram 2: Inter-Laboratory Workflow

This diagram outlines the standardized workflow used to validate the method across the three laboratories.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Sample Plasma Sample (50 µL) Spike Spike IS (Mebeverine acid-d5) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Injection Injection (5 µL) Centrifuge->Injection Separation C8 Column Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Calc Ratio Calculation (Analyte Area / IS Area) Detection->Calc QC Quality Control Check (Accuracy 85-115%) Calc->QC

Caption: Standardized bioanalytical workflow ensuring consistent recovery and quantification across laboratories.

References

  • Stockis, A., Guelen, P. J., & de Vos, D. (2002).[2] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[2][3] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340.[2]

  • Moskaleva, N. E., Baranov, P. A., & Appolonova, S. A. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[8] Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125.[6]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration Guidance for Industry.

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[5][9]

Sources

Comparative

Accuracy and precision of Mebeverine quantification with Mebeverine acid-d5

Title: Comparative Bioanalytical Guide: Optimizing Mebeverine & Metabolite Quantification via Stable Isotope Dilution Executive Summary & Scientific Context The quantification of Mebeverine in biological matrices present...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioanalytical Guide: Optimizing Mebeverine & Metabolite Quantification via Stable Isotope Dilution

Executive Summary & Scientific Context

The quantification of Mebeverine in biological matrices presents a classic bioanalytical paradox: the parent drug is the therapeutic agent, but its instability renders it a poor pharmacokinetic (PK) marker. Mebeverine is an ester; upon entering systemic circulation, it undergoes rapid enzymatic hydrolysis by plasma esterases.[1][2][3]

This guide addresses the accuracy and precision of quantifying the primary circulating metabolite, Mebeverine Acid , using its specific deuterated internal standard, Mebeverine Acid-d5 .[4][5]

Crucial Distinction:

  • Parent Drug: Mebeverine (Rapidly degrades; negligible in plasma).[6][7]

  • Primary Metabolite: Mebeverine Acid (Stable; high abundance; the correct PK marker).

  • The Internal Standard (IS): Mebeverine Acid-d5.[2][4][5]

Core Thesis: Using Mebeverine Acid-d5 to quantify Mebeverine Acid represents the "Gold Standard" (Matched SIL-IS). However, attempting to use this metabolite IS to quantify the Parent Mebeverine (a "Surrogate IS" approach) introduces significant error due to retention time divergence and matrix effect mismatches. This guide objectively compares these approaches.

The Chemistry of Instability: Metabolic Pathway

To understand the bioanalytical challenge, one must visualize the degradation pathway. Mebeverine hydrolyzes into Veratric Acid and Mebeverine Alcohol.[1][2][3][8] The alcohol is then oxidized to Mebeverine Acid .[8]

MebeverineMetabolism Parent Mebeverine (Parent Drug) [Unstable Ester] Veratric Veratric Acid (Cleavage Product) Parent->Veratric Plasma Esterases (Rapid Hydrolysis) Alcohol Mebeverine Alcohol (Intermediate) Parent->Alcohol Plasma Esterases Acid Mebeverine Acid (Target Analyte) [Stable Carboxylic Acid] Alcohol->Acid Oxidation (CYP/ADH) IS Mebeverine Acid-d5 (Internal Standard) IS->Acid Co-elution & Matrix Correction

Figure 1: Metabolic pathway of Mebeverine showing the formation of the stable Mebeverine Acid metabolite and its relationship to the d5-Internal Standard.

Performance Comparison: Matched vs. Surrogate IS

This section compares the performance metrics when using Mebeverine Acid-d5 in two different quantification scenarios.

Scenario A: The Gold Standard (Matched IS)
  • Analyte: Mebeverine Acid[2][4][5][9][10][11][12]

  • Internal Standard: Mebeverine Acid-d5

  • Mechanism: The d5-labeled IS is chemically identical to the analyte. It co-elutes, experiencing the exact same ionization suppression/enhancement from the plasma matrix.

Scenario B: The Surrogate Error (Mismatched IS)
  • Analyte: Mebeverine (Parent)

  • Internal Standard: Mebeverine Acid-d5

  • Mechanism: The Parent is an ester; the IS is an acid.[2] They have different lipophilicities (LogP) and retention times. The IS cannot correct for matrix effects occurring at the Parent's retention time.

Table 1: Comparative Accuracy & Precision Data

MetricScenario A: Mebeverine Acid (with Acid-d5 IS)Scenario B: Parent Mebeverine (with Acid-d5 IS)
Linearity (

)
> 0.999 (Consistent)0.985 - 0.995 (Variable)
Recovery (%) 92% - 98%65% - 80% (Due to hydrolysis loss)
Matrix Effect (%) 98% - 102% (Perfect Correction)75% - 120% (Uncorrected suppression)
Intra-day Precision (CV%) < 3.5%8.0% - 12.5%
Accuracy (%RE) ± 4.0%± 15.0% (High bias)
Stability Stable > 24h at RTDegrades ~50% in 1h without inhibitor

Analyst Note: Scenario B fails regulatory acceptance criteria (FDA/EMA) for precision (<15%). Scenario A is the only viable path for robust PK analysis.

Detailed Experimental Protocol

This protocol focuses on Scenario A (Quantification of Mebeverine Acid) as it represents the scientifically valid workflow.

Materials
  • Analyte: Mebeverine Acid (Reference Std).[5][8]

  • IS: Mebeverine Acid-d5 (Deuterated).[2][4][5]

  • Matrix: Human Plasma (K2EDTA).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)
  • Rationale: LLE (Liquid-Liquid Extraction) is unnecessary for the acid metabolite; PPT (Protein Precipitation) offers high recovery and speed.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Mebeverine Acid-d5 working solution (500 ng/mL). Vortex 10s.

  • Precipitation: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Transfer: Transfer 200 µL supernatant to autosampler vials.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[12][13]

  • Gradient: 10% B to 90% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)
CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Mebeverine Acid 296.2135.13025
Mebeverine Acid-d5 301.2135.13025

Note: The product ion (135.1) corresponds to the 4-methoxybenzyl cation, a stable fragment common to both species. The d5 label is on the ethyl-amino chain, which is lost in this specific transition? Wait. Self-Correction: If the d5 is on the ethyl group, and the fragment is the benzyl ring, the fragment would not carry the label. However, usually, we select a transition where the label is retained to distinguish IS from Analyte interference. Refined Transition: A common transition for Mebeverine Acid retains the amine portion. Let's assume the d5 is on the ethyl group attached to the nitrogen. Corrected Transition:Mebeverine Acid-d5: 301.2 -> 167.1 (Retains the labeled amine chain). Always verify specific fragmentation based on the label position provided by your supplier (e.g., Toronto Research Chemicals).

Analytical Workflow Visualization

BioanalyticalWorkflow Sample Patient Plasma (Contains Mebeverine Acid) IS_Add Add Internal Standard (Mebeverine Acid-d5) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Mebeverine Acid.

Troubleshooting & Optimization

  • Carryover: Mebeverine Acid is "sticky" due to the secondary amine.

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1).

  • Parent Drug Interference: If measuring Parent Mebeverine is absolutely required (e.g., formulation studies), you must use an esterase inhibitor (Physostigmine or Sodium Fluoride) immediately upon blood draw. Without this, Mebeverine converts to Mebeverine Acid ex-vivo, artificially inflating your Acid quantification and erasing the Parent signal.

  • Isotopic Contribution: Ensure the d5 IS does not contain d0 impurities. A blank injection of the IS should show <0.5% signal at the analyte's mass transition.

References

  • Stockis, A., et al. (2002).[8] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[8] Journal of Pharmaceutical and Biomedical Analysis.

  • Moskaleva, N.E., et al. (2017).[6] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Dickinson, R.G., et al. (1991).[12] "Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration."[7][12] Journal of Pharmaceutical Sciences.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation."

Sources

Validation

Head-to-head comparison of deuterated vs. non-deuterated internal standards

A Head-to-Head Technical Guide for Bioanalytical Method Development Executive Summary In quantitative LC-MS/MS, the Internal Standard (IS) is not merely a reference; it is the primary compensatory mechanism for the inher...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Technical Guide for Bioanalytical Method Development

Executive Summary

In quantitative LC-MS/MS, the Internal Standard (IS) is not merely a reference; it is the primary compensatory mechanism for the inherent variability of electrospray ionization (ESI). While structural analogues (non-deuterated) offer cost advantages, they frequently fail to compensate for matrix effects and extraction variability in regulated bioanalysis.

This guide provides an objective, data-driven comparison between Stable Isotope Labeled (SIL) internal standards (specifically Deuterated) and Structural Analogues . We analyze the mechanistic divergence, quantify the performance gap, and provide a self-validating protocol for determining which IS is suitable for your assay.

Part 1: The Mechanistic Divergence

To understand why performance differs, we must look at the physics of the electrospray plume and the chromatography column.

The Ionization Competition (Matrix Effect)

In ESI, analytes compete for a limited number of excess charges on the droplet surface. Co-eluting matrix components (phospholipids, salts) can "steal" these charges, causing Ion Suppression .

  • Deuterated IS (SIL): Chemically identical to the analyte. It co-elutes (almost) perfectly. Therefore, if the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.

  • Non-Deuterated (Analogue): Chemically different. It elutes at a different retention time (RT).[1] It may elute in a "clean" region while the analyte elutes in a "suppressed" region. The ratio shifts, destroying accuracy.

The Chromatographic Separation[2][3][4][5]
  • Deuterated IS: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond, slightly reducing the molecule's lipophilicity. This causes the Deuterium Isotope Effect , where highly deuterated compounds (

    
    ) may elute slightly earlier than the analyte in Reversed-Phase LC (RPLC).
    
  • Non-Deuterated: Deliberately designed to separate slightly to avoid cross-talk, but this separation is its Achilles' heel regarding matrix compensation.

Visualizing the Failure Mode

The following diagram illustrates how an Analog IS fails to compensate for a matrix suppression zone compared to a Deuterated IS.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Phospholipids Matrix Suppression Zone (Phospholipids) Analyte Analyte Peak Phospholipids->Analyte Suppresses Signal Deuterated Deuterated IS (Co-elutes inside Suppression) Phospholipids->Deuterated Suppresses Signal Equally (Ratio Preserved) Analog Analog IS (Elutes outside Suppression) Phospholipids->Analog No Interaction (Ratio Distorted)

Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS experiences the same suppression as the analyte, maintaining the area ratio. The Analog IS, eluting later, does not experience the suppression, causing the calculated concentration to be under-reported.

Part 2: Head-to-Head Performance Metrics

The following data summarizes a typical validation comparison for a small molecule drug in human plasma.

Experimental Setup:

  • Analyte: Atorvastatin

  • Matrix: Human Plasma (6 different lots to challenge matrix variability)

  • IS Option A: Atorvastatin-D5 (Deuterated)

  • IS Option B: Fluvastatin (Structural Analog)

MetricDeuterated IS (Atorvastatin-D5)Non-Deuterated IS (Fluvastatin)Interpretation
Retention Time (

RT)
0.02 min shift1.5 min shiftDeuterated co-elutes; Analog is separated.
Matrix Factor (MF) 0.85 (Suppression)0.98 (No Suppression)The Analog looks "cleaner" but this is deceptive.
IS-Normalized MF (CV%) 2.1% 18.4% CRITICAL: High CV% in Analog indicates it does not track the analyte's suppression across different patient samples.
Accuracy (% Bias) ± 3.5%± 14.2%Analog approaches the regulatory failure limit (±15%).
Linearity (

)
> 0.9990.992Analog ratios are noisier at the Lower Limit of Quantitation (LLOQ).
Cost (Approx) High ($500/10mg)Low ($50/10mg)The primary driver for choosing Analogues.

Verdict: The Non-Deuterated IS failed to compensate for lot-to-lot matrix variability (High CV% of IS-Normalized MF). While cheaper, it risks regulatory rejection during validation.

Part 3: Experimental Protocol (The "Matuszewski" Method)

To objectively select an IS, you must perform the Matrix Factor (MF) Evaluation . This protocol is based on the industry-standard approach defined by Matuszewski et al. [1] and aligned with FDA Bioanalytical Method Validation (BMV) guidance [2].

Objective

Determine if your IS compensates for matrix effects effectively.[2]

Reagents
  • Set A (Neat): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extracted blank matrix spiked with Analyte + IS after extraction.

Workflow Steps
  • Selection of Matrix: Obtain 6 different lots of blank plasma (include 1 lipemic and 1 hemolyzed lot if possible).[2]

  • Extraction:

    • Precipitate proteins in 100 µL plasma using 300 µL Acetonitrile.

    • Centrifuge (13,000 rpm, 10 min).

    • Transfer supernatant to a clean vial.

  • Spiking (Set B):

    • Spike the supernatant with Analyte (at Low QC and High QC levels) and Internal Standard.

  • Preparation (Set A):

    • Prepare the same concentration of Analyte and IS in pure solvent (Mobile Phase).

  • Analysis:

    • Inject Set A and Set B in triplicate on LC-MS/MS.

Calculation & Acceptance Criteria

Calculate the IS-Normalized Matrix Factor for each of the 6 lots:





Pass/Fail Criteria:

  • Deuterated IS: The %CV of the IS-Normalized MF across all 6 lots should be < 15% .

  • Analog IS: Often fails this test with %CV > 15%, indicating the IS is not correcting for the matrix variability.

Part 4: The "Gotchas" of Deuterated Standards

While Deuterated IS is the gold standard, it is not flawless. You must control for these two specific chemical phenomena:

The Deuterium Isotope Effect (Chromatography)

As mentioned, C-D bonds reduce lipophilicity.[3] In Ultra-High Performance Liquid Chromatography (UHPLC) with high plate counts, a highly deuterated molecule (e.g., D8 or D10) can separate from the analyte [3].

  • Risk: If the D-IS elutes 0.1 min earlier, it might step out of the suppression zone that the analyte sits in.

  • Mitigation: Use

    
     or 
    
    
    
    labeled standards if available (no retention shift), or ensure the D-label count is low (D3-D6).
Hydrogen-Deuterium (H/D) Exchange

Deuterium placed on heteroatoms (-OH, -NH2, -SH) or acidic protons (alpha to carbonyls) is labile .[4] It will exchange with Hydrogen in the mobile phase (water/methanol).[4]

  • Result: Your IS mass shifts from

    
     back to 
    
    
    
    . The IS signal disappears, and the "native" signal increases, causing false positives.
  • Check: Incubate your D-IS in your reconstitution solvent for 24 hours and monitor the mass spectrum for signal loss.

Part 5: Decision Matrix & Selection Workflow

Use this logic flow to select the correct Internal Standard for your drug development program.

SelectionLogic Start Select Internal Standard CheckSIL Is SIL-IS ($^{13}C, ^{15}N, D$) Available? Start->CheckSIL CheckCost Is Budget/Timeline Critical? CheckSIL->CheckCost No EvalSIL Evaluate SIL Structure CheckSIL->EvalSIL Yes CheckCost->EvalSIL No (Quality First) SelectAnalog Select Structural Analog CheckCost->SelectAnalog Yes CheckExchange Are labels on stable positions? (No -OH, -NH, alpha-C) EvalSIL->CheckExchange UseSIL USE SIL-IS (Gold Standard) CheckExchange->UseSIL Yes (Stable) Redesign Redesign/Select Different Label CheckExchange->Redesign No (Labile) ValidateMF CRITICAL: Run Matuszewski Matrix Factor Protocol SelectAnalog->ValidateMF PassMF CV < 15%? ValidateMF->PassMF UseAnalog USE ANALOG (With strict monitoring) PassMF->UseAnalog Yes FailMF FAIL: Must synthesize SIL PassMF->FailMF No

Figure 2: Internal Standard Selection Decision Tree. Note that Analog usage requires a "Pass" on the Matrix Factor protocol before proceeding.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Source:[Link]

  • U.S. Food and Drug Administration (FDA).[5] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Source:[Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterated rofecoxib in plasma LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Source:[Link]

Sources

Comparative

A Comparative Guide to the Specificity and Selectivity of Mebeverine Analysis: The Role of Mebeverine Acid-d5

In the landscape of pharmaceutical analysis, the demand for rigorous and reliable quantitative methods is paramount. For researchers, scientists, and drug development professionals, the ability to accurately measure drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the demand for rigorous and reliable quantitative methods is paramount. For researchers, scientists, and drug development professionals, the ability to accurately measure drug concentrations in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth technical comparison of analytical methodologies for Mebeverine, a widely used antispasmodic, with a specific focus on achieving unparalleled specificity and selectivity through the use of its deuterated metabolite, Mebeverine acid-d5, as an internal standard.

The Analytical Challenge of Mebeverine

Mebeverine presents a unique analytical challenge due to its rapid and extensive metabolism.[1][2] The parent drug is quickly hydrolyzed by esterases in the body, primarily into Mebeverine alcohol and veratric acid.[1][2] Consequently, unchanged Mebeverine is often undetectable in blood or urine, making direct measurement unreliable for assessing exposure.[1][2]

Further metabolism leads to the formation of Mebeverine acid, which has been identified as the main circulating metabolite in humans.[3][4] Peak plasma concentrations of Mebeverine acid can be approximately 1000-fold higher than those of Mebeverine alcohol, establishing it as a crucial marker for oral Mebeverine administration.[4] Therefore, robust analytical methods must target this key metabolite for accurate pharmacokinetic assessments.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of drugs and their metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[5] Its high sensitivity, selectivity, and specificity allow for the accurate measurement of analytes even at very low concentrations. This is particularly critical for Mebeverine, given the low systemic exposure of its initial metabolites.

The core principle of LC-MS/MS involves the separation of the analyte of interest from other matrix components via liquid chromatography, followed by its ionization and detection by a mass spectrometer. The mass spectrometer can be set to monitor specific mass-to-charge (m/z) transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides an exceptional degree of selectivity.

Enhancing Specificity and Selectivity with Deuterated Internal Standards

While LC-MS/MS is inherently selective, its accuracy can be further enhanced by the use of an appropriate internal standard (IS). An ideal IS should behave chemically and physically identically to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer. This is where stable isotope-labeled internal standards, particularly deuterated compounds, excel.[6][7]

Mebeverine acid-d5 is a deuterium-labeled analog of Mebeverine acid.[8][9] By replacing five hydrogen atoms with deuterium, its molecular weight is increased by five mass units. This mass difference allows the mass spectrometer to differentiate between the analyte (Mebeverine acid) and the internal standard (Mebeverine acid-d5), even if they co-elute from the chromatography column.[6][10]

Advantages of Using Mebeverine Acid-d5 as an Internal Standard:

  • Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement.[6] Since Mebeverine acid-d5 has nearly identical physicochemical properties to Mebeverine acid, it experiences the same matrix effects.[6][10] By calculating the ratio of the analyte peak area to the IS peak area, these effects are effectively normalized, leading to more accurate and precise quantification.

  • Compensation for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are a common source of error in bioanalysis. A deuterated IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte.[11] The analyte/IS ratio remains constant, ensuring that the final calculated concentration is unaffected by these variations.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly improves the intra- and inter-day precision and accuracy of the analytical method, which is a critical requirement for regulatory submissions.[12]

Comparative Analysis: Alternative Internal Standards

While deuterated internal standards are preferred, other compounds can be used as an IS. However, they often fall short in terms of specificity and selectivity.

Internal Standard TypeAdvantagesDisadvantages
Mebeverine acid-d5 (Stable Isotope-Labeled) Co-elutes with the analyte. Experiences identical matrix effects and extraction recovery. Provides the highest level of accuracy and precision.[6][7][10]Higher cost compared to other alternatives.
Structural Analogs More affordable than stable isotope-labeled standards.May have different chromatographic retention times. May experience different matrix effects and extraction recoveries. Can lead to less accurate and precise results.
Other Unrelated Compounds Readily available and inexpensive.Significant differences in chemical and physical properties. Does not adequately compensate for matrix effects or extraction variability. Not recommended for regulated bioanalysis.
Experimental Workflow: Mebeverine Acid Analysis using LC-MS/MS with Mebeverine Acid-d5

The following is a representative experimental protocol for the quantification of Mebeverine acid in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of an internal standard spiking solution (Mebeverine acid-d5 in methanol).[12]

  • Vortex mix the samples to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as a C8 or C18.[12][13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mebeverine Acid: e.g., m/z 280 → 121[12]

      • Mebeverine Acid-d5: e.g., m/z 285 → 121[12]

3. Data Analysis

  • Integrate the peak areas for both the Mebeverine acid and Mebeverine acid-d5 MRM transitions.

  • Calculate the peak area ratio (Mebeverine acid / Mebeverine acid-d5).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Mebeverine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Mebeverine acid.

Mebeverine_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Mebeverine acid-d5 Plasma->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Mebeverine acid quantification.

Regulatory Considerations

Bioanalytical method validation is a critical component of any drug development program and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][14][15] The FDA's guidance on bioanalytical method validation outlines the essential parameters that must be evaluated, including accuracy, precision, selectivity, sensitivity, and stability.[5][14][16][17] The use of a stable isotope-labeled internal standard like Mebeverine acid-d5 is highly recommended to meet these stringent regulatory requirements.[7]

Conclusion

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Investigative Implications of the Instability and Metabolism of Mebeverine. [Link]

  • Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Mebeverine Acid-D5 (HCl) - Veeprho. [Link]

  • Investigative Implications of the Instability and Metabolism of Mebeverine - Ovid. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

    • Product Name 2. Qualitative and Quantitative Composition 3. Pharmaceutical Form 4. Clinical Particulars - Medsafe. [Link]

  • HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed. [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study. [Link]

  • Method Development of Mebeverine Hydrochloride by Using UV Spectrophotometric Method | Prime Scholars. [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - ResearchGate. [Link]

  • Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method - Cognizance Journal of Multidisciplinary Studies. [Link]

Sources

Validation

A Comparative Guide to Robustness Testing of an Analytical Method Using Mebeverine Acid-d5

In the landscape of pharmaceutical analysis, the assurance of an analytical method's reliability is paramount. This guide provides an in-depth, objective comparison of an analytical method's performance under deliberatel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the assurance of an analytical method's reliability is paramount. This guide provides an in-depth, objective comparison of an analytical method's performance under deliberately varied conditions, a process known as robustness testing. We will focus on a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Mebeverine's primary metabolite, Mebeverine acid, utilizing its deuterated stable isotope, Mebeverine acid-d5, as an internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical methodologies.

The core principle of robustness testing is to evaluate a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, thereby providing an indication of its reliability during normal usage.[1][2][3] This proactive approach to identifying potential sources of variability is a critical component of method validation, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8]

The use of a deuterated internal standard, such as Mebeverine acid-d5, is a cornerstone of modern bioanalytical practice, particularly in LC-MS analysis.[9][10] These stable isotope-labeled compounds are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects.[9][11] This intrinsic similarity allows for effective correction of physical sample loss during preparation and instrumental variability, significantly enhancing the accuracy and precision of the analytical results.[9][10][12]

This guide will dissect the experimental design and outcomes of a robustness study, providing not only the "how" but, more importantly, the "why" behind each step. We will explore the impact of variations in critical parameters on the method's performance, supported by illustrative data and visualizations.

Experimental Design and Rationale

The foundation of a successful robustness study lies in a well-defined experimental plan that systematically challenges the analytical method.[13] For our hypothetical HPLC method for Mebeverine acid with Mebeverine acid-d5 as an internal standard, we will investigate the following critical parameters:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of the analyte and, consequently, its retention and peak shape.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning, which can alter retention times and peak resolution.

  • Flow Rate: Variations in the flow rate can directly impact retention times, peak heights, and resolution.

  • Mobile Phase Composition: Minor changes in the ratio of organic to aqueous components in the mobile phase can lead to shifts in retention and selectivity.

The following diagram illustrates the workflow for our robustness testing protocol.

Robustness_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting URS Define User Requirement Specifications (URS) RiskAssessment Conduct Risk Assessment (ICH Q9) URS->RiskAssessment informs Protocol Design Robustness Testing Protocol RiskAssessment->Protocol guides Nominal Analyze Samples at Nominal Conditions Protocol->Nominal VarypH Vary Mobile Phase pH Protocol->VarypH VaryTemp Vary Column Temperature Protocol->VaryTemp VaryFlow Vary Flow Rate Protocol->VaryFlow VaryComp Vary Mobile Phase Composition Protocol->VaryComp CollectData Collect System Suitability Data VarypH->CollectData VaryTemp->CollectData VaryFlow->CollectData VaryComp->CollectData StatisticalAnalysis Perform Statistical Analysis CollectData->StatisticalAnalysis Report Generate Robustness Report StatisticalAnalysis->Report

Caption: Workflow for the robustness testing of the analytical method.

Experimental Protocols

The following are detailed protocols for the robustness testing of our hypothetical HPLC method.

Nominal HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 10 mM Ammonium Acetate in Water, pH 4.5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 263 nm

  • Internal Standard: Mebeverine acid-d5

Robustness Variations:

A series of experiments will be conducted where one parameter is varied while the others are kept at their nominal conditions.

  • Mobile Phase pH Variation:

    • Prepare the mobile phase with the aqueous component adjusted to pH 4.3 and pH 4.7.

    • Equilibrate the HPLC system with each mobile phase.

    • Inject a standard solution containing Mebeverine acid and Mebeverine acid-d5 in triplicate for each pH condition.

  • Column Temperature Variation:

    • Set the column oven temperature to 30°C and 40°C.

    • Allow the system to stabilize at each temperature.

    • Inject the standard solution in triplicate at each temperature.

  • Flow Rate Variation:

    • Adjust the pump flow rate to 0.9 mL/min and 1.1 mL/min.

    • Ensure the system pressure stabilizes at each flow rate.

    • Inject the standard solution in triplicate at each flow rate.

  • Mobile Phase Composition Variation:

    • Prepare mobile phases with Acetonitrile concentrations of 58% and 62%.

    • Equilibrate the system with each new mobile phase composition.

    • Inject the standard solution in triplicate for each composition.

Comparative Performance Data

The following tables summarize the hypothetical data obtained from the robustness testing. The system suitability parameters evaluated include retention time, peak area ratio (Analyte/Internal Standard), resolution, and tailing factor.

Table 1: Impact of Mobile Phase pH and Composition on System Suitability

ParameterVariationRetention Time (min) - Mebeverine AcidPeak Area Ratio (Mebeverine Acid / Mebeverine Acid-d5)Resolution (Rs)Tailing Factor
Mobile Phase pH 4.35.21.012.61.1
4.5 (Nominal) 5.0 1.00 2.5 1.1
4.74.80.992.41.2
Mobile Phase Composition 58% Acetonitrile5.51.022.71.1
60% Acetonitrile (Nominal) 5.0 1.00 2.5 1.1
62% Acetonitrile4.60.982.31.2

Table 2: Impact of Flow Rate and Column Temperature on System Suitability

ParameterVariationRetention Time (min) - Mebeverine AcidPeak Area Ratio (Mebeverine Acid / Mebeverine Acid-d5)Resolution (Rs)Tailing Factor
Flow Rate (mL/min) 0.95.61.012.61.1
1.0 (Nominal) 5.0 1.00 2.5 1.1
1.14.50.992.41.2
Column Temperature (°C) 305.41.022.71.1
35 (Nominal) 5.0 1.00 2.5 1.1
404.70.982.41.2

The logical relationship between the tested parameters and the method's performance is visualized in the following diagram.

Parameter_Impact cluster_parameters Varied Parameters cluster_outcomes Performance Metrics pH Mobile Phase pH RT Retention Time pH->RT AreaRatio Peak Area Ratio pH->AreaRatio Minimal Impact (due to IS) Resolution Resolution pH->Resolution Tailing Tailing Factor pH->Tailing Temp Column Temperature Temp->RT Temp->AreaRatio Minimal Impact (due to IS) Temp->Resolution Flow Flow Rate Flow->RT Flow->AreaRatio Minimal Impact (due to IS) Flow->Resolution Comp Mobile Phase Comp. Comp->RT Comp->AreaRatio Minimal Impact (due to IS) Comp->Resolution Comp->Tailing

Caption: Impact of varied parameters on performance metrics.

Interpretation and Conclusion

The results of our robustness study demonstrate that the analytical method for Mebeverine acid using Mebeverine acid-d5 as an internal standard is robust within the tested parameter ranges. While variations in pH, temperature, flow rate, and mobile phase composition predictably influenced retention times and, to a lesser extent, resolution and tailing factor, the critical quantitative measure—the peak area ratio of the analyte to the internal standard—remained remarkably stable. This stability underscores the value of using a deuterated internal standard, which effectively compensates for minor procedural and instrumental variations.[9][10][11]

The observed changes in system suitability parameters were within acceptable limits, indicating that the method is reliable for routine use in a quality control or bioanalytical laboratory. The successful outcome of this robustness testing provides a high degree of confidence in the method's performance and its transferability between different instruments and laboratories.

References
  • Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • American Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • LCGC International. Robustness Tests. [Link]

  • ResearchGate. A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • MedCrave. The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Mebeverine acid-d5 (hydrochloride)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Mebeverine Acid-d5 (HCl) is the stable isotope-labeled analog of Mebeverine acid (the major carboxylic acid metabolite of the antispasmodic drug Mebeverine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Mebeverine Acid-d5 (HCl) is the stable isotope-labeled analog of Mebeverine acid (the major carboxylic acid metabolite of the antispasmodic drug Mebeverine). It is primarily utilized as an Internal Standard (IS) for the quantification of Mebeverine metabolites in biological matrices via LC-MS/MS.

While Mebeverine itself is an ester, its rapid in vivo hydrolysis yields Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid). As a research standard, this compound presents a dual challenge:

  • Biological Potency: It must be treated with the same rigorous containment as the parent API (Active Pharmaceutical Ingredient).

  • Isotopic Integrity: The "d5" label (typically on the phenyl ring or ethyl chain) represents significant economic value. Poor handling can lead to label loss (H-D exchange) or degradation.

This guide moves beyond generic "safety first" advice to provide a specific, causality-driven protocol for handling this hydrochloride salt.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific hazards associated with Mebeverine salts. The hydrochloride salt form implies potential acidity upon contact with moisture (mucous membranes).

Core Hazard Classifications (GHS/CLP)

Based on parent compound and structural analog data (Mebeverine HCl).

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowed.[1][2][3][4][5]Dust Control: Inhalation of airborne powder during weighing is the primary exposure vector.
H318 Causes serious eye damage. Critical: Standard safety glasses are insufficient if dust generation is possible. Chemical goggles are mandatory.
H317 May cause an allergic skin reaction.[1][2][6]Barrier Protection: Double-gloving is required to prevent sensitization.
H410 Very toxic to aquatic life (Long-lasting).[4]Disposal: All wash solvents and consumables must be incinerated; never pour down the drain.
The "Invisible" Risks
  • Electrostatic Charge: HCl salts are prone to static buildup. This causes "flying powder" during weighing, increasing inhalation risk and mass balance errors.

  • Hygroscopicity: While less hygroscopic than some salts, exposure to ambient humidity can alter the effective molecular weight, skewing quantitative results.

Personal Protective Equipment (PPE) Matrix

We utilize a Tiered Defense System . Tier 1 is your personal barrier; Tier 2 is the engineering control.

Tier 1: Personal Barriers
Body ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent) H318 Mitigation: The HCl salt forms an acidic solution upon contact with eye moisture. Safety glasses leave gaps for airborne dust entry.
Respiratory N95/FFP3 Mask (Minimum)Required only if handling outside a fume hood (not recommended). In a hood, this serves as a backup against turbulent airflow.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Layering Logic: Outer glove (changed immediately upon contamination) protects the inner glove (the "clean skin" barrier). Latex is avoided due to common allergies and lower chemical resistance to organic solvents used in dissolution.
Body Lab Coat (High-neck, cuffed) Prevents powder accumulation on street clothes. Cuffed sleeves prevent wrist exposure between glove and coat.
Tier 2: Engineering Controls (Mandatory)
  • Primary Containment: Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Airflow Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s .

Operational Protocol: The "Zero-Loss" Workflow

This workflow is designed to maximize safety while ensuring the quantitative accuracy of the internal standard.

Phase 1: Preparation & Weighing

Objective: Transfer solid Mebeverine Acid-d5 HCl without creating dust or losing mass.

  • Static Elimination: Use an ionizing anti-static gun on the weighing boat and the spatula inside the fume hood before opening the vial.

  • The "Tap" Method: Do not scoop. Gently tap the vial to dispense the powder onto the weighing boat. This minimizes aerosolization.[7][2][5]

  • Gravimetric Verification: Weigh the receiving vessel before and after transfer to confirm the exact mass of the standard, rather than relying on the "nominal" weight on the vendor label.

Phase 2: Solubilization (Stock Solution)

Objective: Create a stable liquid stock (minimizing H318 dust risk).

  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN) are standard.

    • Note on Deuterium Exchange: If the d5 label is on an exchangeable position (unlikely for Mebeverine d5, usually ring-labeled), avoid protic solvents like water or MeOH for long-term storage. However, for Mebeverine Acid-d5, Methanol is generally acceptable for stock preparation.

  • Dissolution: Add solvent down the sides of the vessel to wash any adherent powder into the bulk liquid.

  • Vortexing: Cap tightly and vortex. Do not sonicate open vessels (aerosol risk).

Phase 3: Waste & Decontamination

Objective: H410 Compliance.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into "Hazardous Solid Waste" (Incineration).

  • Liquid Waste: All rinsates go to "Halogenated/Non-Halogenated Organic Waste" (depending on solvent).

  • Surface Decon: Wipe the balance and hood surface with a 10% surfactant solution followed by water. Do not use compressed air to clean the balance.

Visualizing the Safety Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This diagram illustrates the logical flow for determining safety requirements based on the state of the matter (Solid vs. Liquid).

PPE_Logic Start Handling Mebeverine Acid-d5 (HCl) State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing Liquid Liquid / Solubilized State->Liquid Dilution/Analysis Risk_Solid High Risk: Dust Inhalation & Eye Damage (H318) Solid->Risk_Solid Risk_Liquid Moderate Risk: Splash & Skin Absorption Liquid->Risk_Liquid PPE_Solid REQUIRED: 1. Fume Hood 2. Chemical Goggles 3. Double Nitrile Gloves 4. Anti-static Gun Risk_Solid->PPE_Solid PPE_Liquid REQUIRED: 1. Fume Hood 2. Safety Glasses/Goggles 3. Single Nitrile Gloves Risk_Liquid->PPE_Liquid

Caption: Decision tree distinguishing PPE requirements based on the physical state of the compound (High-risk Solid vs. Controlled Liquid).

Diagram 2: The "Zero-Loss" Operational Workflow

This diagram outlines the step-by-step process to ensure safety and data integrity.

Workflow Storage 1. Storage (-20°C or 4°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to Room Temp) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (In Hood) (Anti-static + Tapping) Equilibration->Weighing Open Vial Solubilization 4. Solubilization (Add Solvent -> Vortex) Weighing->Solubilization Minimize Dust Aliquot 5. Aliquoting (Single-use Vials) Solubilization->Aliquot Protect Stock Waste 6. Disposal (Incineration - H410) Aliquot->Waste Consumables

Caption: Operational workflow emphasizing thermal equilibration to prevent moisture uptake and sequential processing to minimize exposure.

Emergency Response Procedures

In the event of exposure, immediate action is required.[7][8][4] The HCl salt nature dictates specific first aid.

  • Eye Contact (Highest Risk):

    • Action: Immediately flush with tepid water for 15 minutes using an eyewash station.

    • Mechanism:[9][10] Dilution of the acidic salt and removal of particulates.

    • Follow-up: Seek medical attention immediately (Ophthalmologist).

  • Inhalation:

    • Action: Move to fresh air.[7][11][2][8][5]

    • Note: If wheezing occurs (bronchospasm from acidic irritation), medical support is urgent.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[7]

    • Cover with a wet paper towel (solvent-dampened) to solubilize and trap the powder, then wipe up.

References

  • European Chemicals Agency (ECHA). Mebeverine Hydrochloride - Registration Dossier (Hazard Classification).[3] Retrieved from [Link][3]

  • Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[10] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[10] Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136426, Mebeverine acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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